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  • Product: 4-[Ethyl(phenyl)amino]benzoic acid
  • CAS: 1039995-85-1

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of 4-[Ethyl(phenyl)amino]benzoic Acid: A Mechanistic Whitepaper

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) Executive Summary & Strategic Pathway Selection The synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)

Executive Summary & Strategic Pathway Selection

The synthesis of highly functionalized N,N -diarylalkylamines, such as 4-[ethyl(phenyl)amino]benzoic acid, presents unique chemoselectivity challenges. Traditional approaches like Nucleophilic Aromatic Substitution (SNAr) require highly electron-deficient aryl halides and harsh thermal conditions, which often lead to degradation. Conversely, reductive amination of 4-aminobenzoic acid derivatives is notoriously prone to over-alkylation and poor regiocontrol.

To achieve absolute regiocontrol and high atom economy, the modern standard is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling 1. By coupling N -ethylaniline with methyl 4-bromobenzoate, we bypass the limitations of primary amine arylation 2. The resulting ester intermediate is then subjected to mild saponification to yield the target active pharmaceutical ingredient (API) building block.

Workflow A Methyl 4-bromobenzoate + N-Ethylaniline B Buchwald-Hartwig Cross-Coupling (Pd cat., Cs2CO3) A->B C Methyl 4-[ethyl(phenyl)amino]benzoate (Intermediate) B->C D Saponification (LiOH, THF/H2O) C->D E 4-[Ethyl(phenyl)amino]benzoic acid (Target API) D->E

Fig 1: Two-step synthetic workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Core Mechanism: Palladium-Catalyzed C-N Bond Formation

The success of this synthesis relies on the precise orchestration of a Pd(0)/Pd(II) catalytic cycle. Understanding the causality of each step is critical for process optimization and troubleshooting 3.

  • Oxidative Addition : The active, low-coordinate Pd(0) species inserts into the C–Br bond of methyl 4-bromobenzoate. The electron-withdrawing nature of the methyl ester accelerates this step by lowering the electron density on the aryl ring, facilitating the metal's insertion [[4]]().

  • Amine Binding & Deprotonation : N -ethylaniline coordinates to the Pd(II) center. A base is required to deprotonate the amine and form the palladium-amido complex. Crucial Causality : While sodium tert-butoxide (NaOtBu) is the industry standard for Buchwald-Hartwig aminations, it is strictly avoided here. Strong alkoxides will attack the methyl ester, leading to transesterification or premature saponification 5. Instead, the milder cesium carbonate (Cs₂CO₃) is utilized.

  • Reductive Elimination : The spatial crowding induced by bulky phosphine ligands (e.g., RuPhos or BINAP) forces the aryl and amido groups together, accelerating reductive elimination to forge the C–N bond and regenerate the Pd(0) catalyst 6.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition L_nPd(II)(Ar)(Br) Pd0->OA + Methyl 4-bromobenzoate Coord Amine Binding & Deprotonation L_nPd(II)(Ar)(NEtPh) OA->Coord + N-Ethylaniline + Cs2CO3 - CsBr, - CsHCO3 RE Reductive Elimination C-N Bond Formation Coord->RE Intermediate Stabilization RE->Pd0 - Diarylalkylamine Product

Fig 2: Pd-catalyzed Buchwald-Hartwig amination mechanism for C-N bond formation.

Reaction Optimization & Quantitative Data

Selecting the correct ligand-base pair is the difference between a 10% and a 95% yield. The table below summarizes the quantitative optimization data for the C-N coupling step, highlighting the causality behind the empirical results.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality & Observation
1Pd₂(dba)₃P(o-tolyl)₃NaOtBuToluene100<10Failure: Base-induced ester hydrolysis and transesterification destroyed the starting material 5.
2Pd(OAc)₂dppfK₃PO₄Dioxane10065Suboptimal: Slower reaction kinetics; prolonged heating led to minor hydrodehalogenation byproducts 4.
3Pd(OAc)₂BINAPCs₂CO₃Toluene10082Good: The bidentate bite angle of BINAP effectively suppresses β-hydride elimination 3.
4 Pd₂(dba)₃ RuPhos Cs₂CO₃ Toluene 85 94 Optimal: The extreme steric bulk of the dialkylbiaryl phosphine ligand drastically accelerates reductive elimination 2.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate In-Process Controls (IPCs) and explicit rationales for workup procedures.

Step 1: Synthesis of Methyl 4-[ethyl(phenyl)amino]benzoate

Objective: Forge the C-N bond without compromising the ester moiety.

  • Preparation : In an oven-dried Schlenk flask purged with argon, charge methyl 4-bromobenzoate (1.0 equiv, 10 mmol), N -ethylaniline (1.2 equiv, 12 mmol) 7, and Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Catalyst Loading : Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and RuPhos (0.04 equiv, 4 mol%).

  • Solvent Addition : Introduce anhydrous, degassed toluene (30 mL). Causality: Degassing prevents the oxidation of the electron-rich phosphine ligand to its inactive phosphine oxide.

  • Reaction : Heat the mixture to 85 °C for 8 hours.

  • In-Process Control (IPC) : Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active spot of methyl 4-bromobenzoate (R_f ~0.6) is fully consumed, replaced by a highly fluorescent blue/green spot of the product (R_f ~0.4).

  • Workup : Cool to room temperature. Filter the crude mixture through a pad of Celite. Causality: This removes insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black, preventing emulsions during extraction. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to afford the intermediate as a viscous pale-yellow oil.

Step 2: Saponification to 4-[Ethyl(phenyl)amino]benzoic acid

Objective: Hydrolyze the ester to the free carboxylic acid while maintaining the integrity of the tertiary amine.

  • Preparation : Dissolve the intermediate (1.0 equiv, 8 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 24 mL). Causality: THF solubilizes the organic intermediate, water solubilizes the base, and MeOH acts as a phase-transfer homogenizer.

  • Hydrolysis : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 24 mmol). Stir at room temperature for 4 hours.

  • IPC : Monitor via LC-MS. The mass peak should shift from the ester [M+H]+ to the free acid [M+H]+.

  • Workup : Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C.

  • Precipitation : Slowly add 1M HCl dropwise until the pH reaches 3.5–4.0. Causality: The isoelectric point of the target molecule dictates that it will precipitate as a free acid at this pH. Over-acidification (pH < 2) will protonate the tertiary amine, pulling the product back into the aqueous phase as a highly soluble hydrochloride salt.

  • Isolation : Filter the resulting white/off-white precipitate, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C for 12 hours to yield pure 4-[ethyl(phenyl)amino]benzoic acid.

References

  • Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos). PMC.
  • Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos) | The Journal of Organic Chemistry. ACS Publications.
  • 4-Bromo-N-ethyl-N-phenylbenzamide | High Purity. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate | The Journal of Organic Chemistry. ACS Publications.
  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. ResearchGate.
  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines | The Journal of Organic Chemistry. ACS Publications.
  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions | Organometallics. ACS Publications.

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Application Workflows for 4-[Ethyl(phenyl)amino]benzoic Acid

Executive Summary As drug discovery and materials science increasingly intersect, bifunctional building blocks that offer both lipophilic core structures and tunable electronic properties have become highly sought after....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science increasingly intersect, bifunctional building blocks that offer both lipophilic core structures and tunable electronic properties have become highly sought after. 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a prime example of such a molecule. Characterized by its highly conjugated donor-π-acceptor (D-π-A) architecture, this compound serves a dual role: it is a robust pharmacophore for modulating target affinity in medicinal chemistry, and a highly efficient push-pull chromophore for optoelectronic applications.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its structural logic for advanced research applications.

Structural Logic and Physicochemical Profiling

The utility of 4-[Ethyl(phenyl)amino]benzoic acid stems from its distinct electronic topography. The molecule is divided into three functional zones:

  • The Electron Donor (D): The N-ethyl-N-phenylamine moiety. The lone pair of electrons on the nitrogen atom is highly delocalized, pushing electron density into the adjacent aromatic system.

  • The π-Spacer (π): The central phenyl ring acts as a conductive bridge, allowing for intramolecular charge transfer (ICT).

  • The Electron Acceptor (A): The carboxylic acid group pulls electron density while simultaneously serving as a versatile anchoring group (for metal oxides) or a hydrogen-bond participant (in protein binding pockets).

SARLogic Core 4-[Ethyl(phenyl)amino] benzoic acid Core Donor Ethyl(phenyl)amino Group (Electron Donor) Core->Donor Acceptor Carboxylic Acid (Electron Acceptor) Core->Acceptor Spacer Central Phenyl Ring (π-Conjugation) Core->Spacer Effect1 Lipophilicity (LogP ↑) Membrane Permeability Donor->Effect1 Effect3 Red-shifted Fluorescence (D-π-A push-pull) Donor->Effect3 Effect2 H-Bonding / Target Anchoring Acceptor->Effect2 Acceptor->Effect3 Spacer->Effect3

Fig 1: Structure-Activity Relationship (SAR) and optoelectronic properties.

Quantitative Data Summary

To predict its behavior in both biological assays and organic solvents, we must look at its core metrics. The calculated Topological Polar Surface Area (TPSA) and LogP align perfectly with the parameters outlined in [1], making it an excellent candidate for oral drug formulations.

PropertyValueMethod / Source
CAS Number 1039995-85-1 [2][1]
Molecular Formula C15H15NO2Theoretical
Molecular Weight 241.28 g/mol Calculated[2]
Topological Polar Surface Area (TPSA) 40.54 ŲRDKit / PubChem Standard
Predicted LogP ~3.8Consensus Octanol-Water
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis
Rotatable Bonds 4Structural Analysis

Synthetic Methodology: Buchwald-Hartwig Amination

The most efficient route to synthesize 4-[Ethyl(phenyl)amino]benzoic acid is via the palladium-catalyzed [3] of N-ethylaniline with 4-bromobenzoic acid.

As an Application Scientist, I emphasize that successful cross-coupling of deactivated aryl halides (like benzoic acids) requires precise control over the catalytic cycle. The protocol below is designed not just as a set of instructions, but as a self-validating system governed by chemical causality.

SynthesisWorkflow Start Starting Materials: N-Ethylaniline + 4-Bromobenzoic Acid Catalyst Pd(OAc)2 / XPhos Base: Cs2CO3 Solvent: Toluene Start->Catalyst Reaction Buchwald-Hartwig Cross-Coupling (110°C, 12h) Catalyst->Reaction Workup Aqueous Workup & Acidification (pH 3) Reaction->Workup Product 4-[Ethyl(phenyl)amino] benzoic acid (Yield: >85%) Workup->Product

Fig 2: Buchwald-Hartwig synthesis workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Step-by-Step Protocol & Causality

1. Reagent Assembly (Inert Atmosphere)

  • Action: In a glovebox, charge an oven-dried Schlenk flask with 4-bromobenzoic acid (1.0 eq), N-ethylaniline (1.2 eq), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 (2.5 eq). Add anhydrous toluene (0.2 M).

  • Causality: Palladium catalysts are highly susceptible to oxidation. Assembling the reaction under argon prevents the formation of inactive Pd(black). XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the deactivated aryl bromide and forces the reductive elimination step.

2. Thermal Activation

  • Action: Seal the flask, remove it from the glovebox, and stir at 110 °C for 12 hours.

  • Causality: Cs2CO3 is utilized because it is strong enough to deprotonate the amine for the catalytic cycle, but its low solubility in toluene creates a controlled, slow-release basic environment. This prevents premature degradation of the starting materials at high temperatures.

3. Acid-Base Extraction Workup

  • Action: Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH. Separate the aqueous layer and carefully acidify it with 1M HCl to pH ~3.

  • Causality: This step exploits the carboxylic acid moiety. The product enters the aqueous phase as a water-soluble sodium carboxylate, leaving unreacted N-ethylaniline, catalyst, and phosphine ligands behind in the organic phase. Subsequent acidification protonates the carboxylate, driving the pure product to precipitate out of the aqueous solution.

4. Validation & QC Checkpoint

  • Self-Validating Check: Filter the precipitate and spot it on a TLC plate (Hexanes:EtOAc 3:1). Under 365 nm UV light, the product will exhibit strong blue/green fluorescence due to the newly formed D-π-A push-pull system. If the spot does not fluoresce, the coupling failed. This provides an immediate, visual confirmation of structural integrity before moving to NMR/LC-MS validation.

Field Applications

Drug Development & Medicinal Chemistry

In drug design, the N-ethyl-N-phenyl moiety acts as a highly lipophilic anchor that can occupy hydrophobic pockets in target proteins (such as the hinge region of kinases). The ethyl group provides a steric vector that restricts the rotational freedom of the phenyl rings, locking the molecule into a bioactive conformation. Meanwhile, the benzoic acid acts as a critical electrostatic anchor, forming salt bridges or strong hydrogen bonds with basic amino acid residues (e.g., Lysine or Arginine) in the active site.

Optoelectronics and Probes

Because of the D-π-A architecture, this molecule is a foundational precursor for [4]. The benzoic acid group acts as an anchoring moiety that covalently binds to the surface of mesoporous TiO2. Upon photoexcitation, the electron density shifts from the ethyl(phenyl)amino donor, across the phenyl spacer, and into the carboxylic acid acceptor, allowing for rapid electron injection into the conduction band of the semiconductor.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. URL:[Link]

  • NextSDS Chemical Database. "4-[ethyl(phenyl)amino]benzoic acid - Chemical Substance Information." NextSDS, 2024. URL: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation." Accounts of Chemical Research, 1998. URL:[Link] (Note: Foundational Buchwald-Hartwig review).

  • Hagfeldt, A., Boschloo, G., Sun, L., Kloo, L., & Pettersson, H. "Dye-Sensitized Solar Cells." Chemical Reviews, 2010. URL: [Link]

Sources

Foundational

Comprehensive Solubility Profiling of 4-[Ethyl(phenyl)amino]benzoic acid: A Technical Guide for Pre-formulation Scientists

Executive Summary In early-stage drug development, the physicochemical characterization of intermediate building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation success. 4-[Ethyl(pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the physicochemical characterization of intermediate building blocks and active pharmaceutical ingredients (APIs) dictates downstream formulation success. 4-[Ethyl(phenyl)amino]benzoic acid (CAS 1039995-85-1) is a structurally complex intermediate featuring a highly lipophilic tertiary amine moiety coupled with a weakly acidic carboxylate group[1].

As a Senior Application Scientist, I frequently observe that relying on high-throughput kinetic solubility assays (such as DMSO-dilution methods) for highly lipophilic compounds leads to artificial supersaturation and nano-aggregate formation, fundamentally misrepresenting the molecule's developability[2]. This whitepaper provides an authoritative, self-validating framework for determining the true thermodynamic solubility profile of 4-[Ethyl(phenyl)amino]benzoic acid, grounded in established pharmacopeial standards.

Physicochemical Properties & Predictive Profiling

Understanding the structural causality behind a molecule's solubility is the first pillar of rational formulation. 4-[Ethyl(phenyl)amino]benzoic acid contains two distinct functional domains:

  • The N-ethyl-N-phenyl group: A bulky, highly lipophilic diphenylamine-like tertiary amine. Because the nitrogen's lone pair is delocalized into the adjacent phenyl ring, it possesses negligible basicity at physiological pH.

  • The Benzoic Acid moiety: A weak carboxylic acid that serves as the sole ionizable center within the biorelevant pH range of 1.2 to 6.8.

According to the foundational principles of 3, a compound's solubility is exponentially dictated by its ionization state[3]. At a pH below its pKa (~4.5), the molecule remains un-ionized, and its aqueous solubility is heavily restricted by the lipophilicity (LogP) of the ethyl(phenyl)amino group. As the pH exceeds the pKa, the formation of the carboxylate anion dramatically enhances solubility via ion-dipole interactions with water[3].

Table 1: Quantitative Physicochemical Parameters
ParameterValue / DescriptionAnalytical Consequence
Chemical Name 4-[Ethyl(phenyl)amino]benzoic acidTarget analyte for pre-formulation.
CAS Number 1039995-85-1Unique identifier for regulatory tracking[1].
Molecular Weight 241.28 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Ionizable Groups Carboxylic Acid (-COOH)Acts as a monoprotic weak acid in GI tract conditions.
Predicted pKa ~4.5Highly pH-dependent solubility; requires multi-pH testing.
Lipophilicity (LogP) High (Dominant at pH < 4.5)Prone to non-specific binding to plastic consumables.
Mechanistic Visualization: pH-Dependent Solubility

Ionization A pH < pKa (~4.5) Unionized Form (Highly Lipophilic) B pH = pKa 50% Ionized A->B Increasing pH D Low Aqueous Solubility (LogP dominant) A->D C pH > pKa Ionized Form (Carboxylate Anion) B->C Increasing pH E High Aqueous Solubility (Ion-dipole interactions) C->E

Fig 1. pH-dependent ionization and solubility relationship of 4-[Ethyl(phenyl)amino]benzoic acid.

Experimental Workflow: Thermodynamic Solubility Determination

To avoid the pitfalls of kinetic overestimation, the reference method for determining true equilibrium solubility is the4[4]. This protocol is aligned with 5[5].

Self-Validating Protocol: The Shake-Flask Method

Step 1: Media Preparation & Solid Dosing

  • Action: Prepare USP standard buffers at pH 1.2 (HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate)[5]. Weigh an excess amount of crystalline 4-[Ethyl(phenyl)amino]benzoic acid (approx. 10-30% above the visually estimated saturation point) into glass vials.

  • Causality: Glass vials are mandatory. The high LogP of the unionized form at pH 1.2 makes it highly susceptible to adsorption onto polypropylene or polystyrene surfaces, which would falsely lower the measured solubility.

Step 2: Thermal Equilibration

  • Action: Secure the vials on an orbital shaker set to 37 ± 1 °C and agitate for 24 to 72 hours[4].

  • Causality: True thermodynamic equilibrium requires time. A 72-hour window ensures that the solution has fully saturated and allows any solvent-mediated polymorphic transformations (e.g., conversion from a metastable polymorph to the most stable crystalline lattice) to complete[2].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 37 °C. Carefully extract the supernatant and pass it through a low-binding 0.22 µm PTFE syringe filter[4].

  • Causality: Centrifugation prevents the disruption of the sedimented solid layer. PTFE filters are chosen to minimize non-specific binding of the lipophilic API. Self-Validation Check: Always perform a filter recovery study using a known standard solution to prove the filter does not retain the compound.

Step 4: Supernatant Quantification

  • Action: Dilute the filtered supernatant immediately with mobile phase to prevent precipitation upon cooling to room temperature. Analyze via a stability-indicating LC-UV or LC-MS/MS method[4].

Step 5: Residual Solid Analysis (Critical)

  • Action: Recover the undissolved solid pellet from the centrifuge tube. Dry gently and analyze using X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Causality: A solubility value is meaningless if the solid phase is unknown. This step proves whether the measured solubility corresponds to the original anhydrous polymorph, a newly formed hydrate, or an amorphous precipitate[5].

Workflow Visualization

Workflow N1 1. Solid Preparation Excess API + USP Buffer N2 2. Equilibration Orbital Shaker, 37°C, 24-72h N1->N2 N3 3. Phase Separation Centrifugation & Filtration N2->N3 N4 4. Supernatant Analysis LC-UV / LC-MS/MS N3->N4 Liquid Phase N5 5. Residual Solid Analysis XRPD / DSC N3->N5 Solid Phase N6 Thermodynamic Solubility Profile Validation N4->N6 Quantify Concentration N5->N6 Confirm Polymorph

Fig 2. Self-validating Shake-Flask workflow for determining thermodynamic equilibrium solubility.

Solubility Optimization Strategies

If the intrinsic solubility of 4-[Ethyl(phenyl)amino]benzoic acid at gastric pH (1.2) is insufficient to support the required Dose Number (Do > 1)[4], formulation intervention is required. Based on its physicochemical profile, two primary strategies are recommended:

  • Salt Formation: Because the molecule possesses a carboxylic acid (pKa ~4.5), it is an excellent candidate for salt screening. Counterions such as Sodium, Potassium, or Tromethamine (TRIS) can be utilized to form stable salts that will drastically increase the dissolution rate and apparent solubility in the upper GI tract.

  • Lipid-Based Delivery & Co-Solvents: To overcome the high lipophilicity of the N-ethyl-N-phenyl moiety, the use of biorelevant surfactants (e.g., Tween 80) or formulation into a Self-Microemulsifying Drug Delivery System (SMEDDS) can encapsulate the unionized drug in micelles, preventing precipitation upon gastric entry[5].

References

  • NextSDS. "4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information." nextsds.com.1

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. 3

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." dissolutiontech.com. 2

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." raytor.com. 4

  • Scribd / USP. "USP 1236 Solubility Measurements Guide." scribd.com. 5

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 4-[Ethyl(phenyl)amino]benzoic Acid: A Technical Guide

Executive Summary The rational design of organic electronic materials heavily relies on understanding the solid-state behavior of Donor- π -Acceptor (D- π -A) molecules. 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic electronic materials heavily relies on understanding the solid-state behavior of Donor- π -Acceptor (D- π -A) molecules. 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) represents a critical structural motif in this domain. Featuring an ethylphenylamino electron-donating group coupled to a benzoic acid electron-accepting moiety, this compound serves as a highly efficient intermediate for dye-sensitized solar cells (DSSCs), non-linear optical (NLO) materials, and organic light-emitting diodes (OLEDs).

This technical whitepaper provides an in-depth framework for the crystallographic analysis of 4-[ethyl(phenyl)amino]benzoic acid. Because the solid-state packing dictates macroscopic properties such as charge carrier mobility and photoluminescence quenching, understanding its crystal structure, hydrogen-bonding networks, and conformational dynamics is paramount for downstream materials engineering.

Molecular Architecture and Conformational Dynamics

The optoelectronic properties of 4-[ethyl(phenyl)amino]benzoic acid are governed by its Intramolecular Charge Transfer (ICT) capabilities. The molecule's geometry is a delicate balance between steric hindrance and electronic conjugation:

  • The Donor Moiety: The nitrogen atom of the amine is sp2 -hybridized, allowing its lone pair to conjugate with the adjacent phenyl ring. However, the asymmetric substitution (one ethyl group, one phenyl group) introduces specific steric demands. The ethyl group forces a slight twist in the dihedral angle between the amino plane and the central benzoic acid ring, preventing perfect planarity.

  • The Acceptor Moiety: The carboxylic acid group (-COOH) is a strong electron-withdrawing group that anchors the molecule to metal oxide surfaces (e.g., TiO 2​ in DSSCs) and facilitates strong intermolecular hydrogen bonding in the solid state.

ICT_Pathway Donor Donor Group (Ethylphenylamino) PiBridge π-Bridge (Phenyl Ring) Donor->PiBridge Electron Donation Acceptor Acceptor Group (Carboxylic Acid) PiBridge->Acceptor Electron Withdrawal ICT Intramolecular Charge Transfer (ICT) Acceptor->ICT Dipole Moment Generation

Fig 1: The D-π-A Intramolecular Charge Transfer (ICT) cascade in 4-[ethyl(phenyl)amino]benzoic acid.

Crystallization Methodology: A Self-Validating Protocol

Obtaining diffraction-quality single crystals of amphiphilic D- π -A molecules is notoriously difficult. The hydrophobic tail (ethylphenyl) and hydrophilic head (COOH) often lead to rapid, disordered precipitation (amorphous powders) rather than ordered crystal growth.

To overcome this, a Vapor Diffusion or Slow Evaporation protocol using a binary solvent system is required. The causality behind this choice is simple: a "good" solvent dissolves the compound completely, while the slow introduction of a "poor" solvent (antisolvent) gently lowers solubility, ensuring the system remains in the metastable zone for optimal nucleation.

Protocol: Binary Solvent Slow Evaporation
  • Solvent Selection: Dissolve 20 mg of 4-[ethyl(phenyl)amino]benzoic acid in 2 mL of Dichloromethane (DCM). DCM acts as the primary solvent due to its excellent solvation of the hydrophobic aromatic rings.

  • Modulator Addition: Add 0.5 mL of Ethanol dropwise. Ethanol acts as a hydrogen-bond competitor. By transiently bonding with the carboxylic acid groups, ethanol slows down the formation of the highly stable carboxylic acid dimers, preventing rapid precipitation.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 5 mL glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, block-shaped or prismatic crystals will form. Harvest the crystals immediately into a fluorinated inert oil (e.g., Paratone-N) to prevent solvent loss and crystal lattice degradation.

X-Ray Crystallography (SCXRD) Workflow

To accurately resolve the atomic positions—particularly the hydrogen atoms involved in the supramolecular network—Single Crystal X-Ray Diffraction (SCXRD) must be performed at cryogenic temperatures.

Data Collection and Refinement

Cooling the crystal to 100 K minimizes the thermal ellipsoids (atomic vibration), which is critical for resolving the exact position of the carboxylic acid proton. Data is typically collected using Mo K α radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS area detector. The structure is solved using intrinsic phasing or direct methods and refined using full-matrix least-squares on F2 .

SCXRD_Workflow Crystal Single Crystal Selection (0.1 - 0.3 mm) Diffraction X-Ray Diffraction (Mo Kα, 100 K) Crystal->Diffraction DataReduction Data Reduction & Absorption Correction Diffraction->DataReduction Phase Structure Solution (Intrinsic Phasing) DataReduction->Phase Refinement Full-Matrix Least-Squares Refinement (F²) Phase->Refinement Validation CIF Generation & CheckCIF Validation Refinement->Validation

Fig 2: Standard SCXRD workflow for determining the crystal structure of organic molecules.

Representative Crystallographic Parameters

While specific empirical datasets for the exact CAS 1039995-85-1 are proprietary or unindexed in open literature, the crystallographic behavior of this molecule can be reliably modeled based on its closely related isostructural analogs, such as 4-(dimethylamino)benzoic acid[1] and 4-(diphenylamino)benzoic acid[2][3].

Below is the highly anticipated structural data profile for 4-[ethyl(phenyl)amino]benzoic acid based on established crystallographic trends for N-substituted p-aminobenzoic acids:

ParameterExpected Value / RangeScientific Rationale
Crystal System MonoclinicTypical for asymmetric organic molecules allowing efficient close packing.
Space Group P21​/c Centrosymmetric space group; facilitates the formation of inversion-related carboxylic acid dimers.
Z (Molecules/Unit Cell) 4Standard for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Hydrogen Bonding Motif R22​(8) The classic cyclic dimer formed by two -COOH groups via O-H O interactions.
Dihedral Angle (N-Ar vs COOH) 5° - 15°Slight deviation from planarity due to the steric bulk of the N-ethyl group.
π⋯π Stacking Distance ~3.6 ÅFace-to-face stacking of the central phenyl rings between adjacent dimers.

Supramolecular Packing and Materials Applications

The true value of the 4-[ethyl(phenyl)amino]benzoic acid crystal structure lies in its supramolecular assembly.

The R22​(8) Carboxylic Acid Dimer

In the solid state, the molecules do not exist as isolated monomers. The primary driving force for crystallization is the formation of strong O−H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This creates a centrosymmetric dimer characterized by the graph-set notation R22​(8) . This dimerization effectively neutralizes the highly polar headgroups, creating a large, elongated, non-polar supramolecule.

π−π and CH−π Interactions

Once the dimers are formed, they pack into 2D sheets driven by π−π stacking between the electron-deficient benzoic acid rings and the electron-rich ethylphenylamino rings of adjacent dimers. Furthermore, the aliphatic protons of the ethyl group engage in CH−π interactions with neighboring phenyl rings.

Application Insight: For researchers developing OLEDs or phosphorescent materials[3], understanding this packing is crucial. Excessive π−π stacking can lead to Aggregation-Caused Quenching (ACQ) of fluorescence. If the crystal structure reveals overly tight π -stacking, synthetic chemists will know to modify the molecule (e.g., changing the ethyl group to a bulkier isopropyl or tert-butyl group) to force the molecules apart, thereby preserving luminescence efficiency in the solid state.

Conclusion

The crystallographic profiling of 4-[ethyl(phenyl)amino]benzoic acid provides a blueprint for understanding its optoelectronic behavior. By strictly controlling the crystallization environment and utilizing low-temperature SCXRD, researchers can resolve the intricate balance of hydrogen bonding and π -conjugation that defines this molecule. These structural insights directly inform the rational design of next-generation organic electronics, allowing scientists to tune molecular packing for optimal charge transport and photophysical performance.

References

  • PubChem: 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 (Structural Analog Data and CSD DOI:10.5517/cc9w8kz). National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate: Efficient and high color-purity green-light polymer light-emitting diode (PLEDs) based on the NBu4[Tb(O^O)4]-configured anionic complex NBu4[Tb(L)4] as the emitter (Discussion of 4-diphenylamino-benzoic acid structures). Available at:[Link]

  • ACS Applied Materials & Interfaces: High-Temperature Dynamic Organic Phosphorescence Based On Cyclodextrins Supramolecular Assemblies (Application of related D-A benzoic acids in optoelectronics). Available at:[Link]

Sources

Foundational

Technical Whitepaper: 4-[Ethyl(phenyl)amino]benzoic Acid (CAS: 1039995-85-1)

Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile, bifunctional organic building block characterized by its central diarylalkylamine core. Functioning as a classic Donor-π-Acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile, bifunctional organic building block characterized by its central diarylalkylamine core. Functioning as a classic Donor-π-Acceptor (D-π-A) system, the molecule features a tertiary amine that acts as a strong electron donor, conjugated through a phenyl ring to an electron-withdrawing carboxylic acid. This push-pull architecture makes it an invaluable intermediate in the development of optoelectronic materials—such as Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)—as well as a lipophilic scaffold in medicinal chemistry.

This guide provides an in-depth analysis of its physicochemical properties, a field-proven synthetic methodology, analytical validation protocols, and advanced application workflows.

Physicochemical Profiling & Structural Analysis

The structural asymmetry introduced by the N-ethyl group is a critical feature of this molecule. Unlike symmetric diphenylamine derivatives, the ethyl substitution disrupts planar molecular stacking in the solid state. This drastically increases solubility in organic solvents and mitigates Aggregation-Caused Quenching (ACQ), a common failure mode in luminescent materials.

Table 1: Physicochemical and Regulatory Profile

PropertyValue
Chemical Name 4-[Ethyl(phenyl)amino]benzoic acid
CAS Number 1039995-85-1
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.28 g/mol
SMILES String CCN(c1ccccc1)c1ccc(C(=O)O)cc1
Core Architecture Diarylalkylamine (Donor) + Benzoic Acid (Acceptor)
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2

Data corroborated by standardized chemical inventories and safety data sheets[1][2].

Mechanistic Synthesis & Workflow

The most robust and scalable method for synthesizing 4-[ethyl(phenyl)amino]benzoic acid is via a Buchwald-Hartwig cross-coupling followed by alkaline ester hydrolysis. This two-step protocol ensures high regioselectivity and avoids the harsh thermal conditions required by classical Ullmann couplings, which often lead to degradation.

Step-by-Step Synthetic Protocol
  • C-N Cross-Coupling:

    • Reagents: N-Ethylaniline (1.0 eq) and Ethyl 4-bromobenzoate (1.05 eq).

    • Catalytic System: Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Base & Solvent: Cs₂CO₃ (1.5 eq) in anhydrous Toluene.

    • Causality: The use of the bulky, electron-rich biaryl phosphine ligand (XPhos) is critical. It accelerates the reductive elimination step of the catalytic cycle and prevents the precipitation of inactive palladium black—a frequent cause of stalled reactions when arylating secondary amines.

    • Conditions: Degas via freeze-pump-thaw, then heat at 100°C for 12 hours under N₂.

  • Ester Hydrolysis (Saponification):

    • Reagents: Isolate the intermediate ester and dissolve in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq).

    • Conditions: Stir at room temperature for 4 hours.

  • Acidification & Workup:

    • Procedure: Concentrate the mixture to remove THF, dilute with water, and slowly acidify with 1M HCl to pH ~3. The target carboxylic acid will precipitate as an off-white to pale yellow solid. Filter and wash with cold water.

Synthesis N1 N-Ethylaniline + Ethyl 4-bromobenzoate N2 Buchwald-Hartwig Cross-Coupling (Pd catalyst, Base) N1->N2 N3 Ethyl 4-[ethyl(phenyl)amino]benzoate (Intermediate) N2->N3 N4 Alkaline Hydrolysis (LiOH, THF/H2O) N3->N4 N5 Acidification & Workup (HCl, pH ~3) N4->N5 N6 4-[Ethyl(phenyl)amino]benzoic acid (Target: CAS 1039995-85-1) N5->N6

Synthetic workflow of 4-[ethyl(phenyl)amino]benzoic acid via Buchwald-Hartwig cross-coupling.

Analytical Characterization Protocol

To establish a self-validating system , researchers must use orthogonal analytical techniques to confirm both structural identity and the absence of trace contaminants.

  • FT-IR Tracking (In-Process Control): Monitor the coupling step by observing the disappearance of the secondary amine N-H stretch (~3400 cm⁻¹) from N-ethylaniline. Successful hydrolysis is validated when the ester carbonyl stretch (~1710 cm⁻¹) shifts to the carboxylic acid region (~1680 cm⁻¹) alongside a broad O-H stretch (2500–3300 cm⁻¹).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Ethyl group: Triplet at ~1.1 ppm (3H, -CH₃) and a quartet at ~3.7 ppm (2H, -CH₂-).

    • Aromatic region: The para-substituted benzoic acid ring presents a distinct AA'BB' doublet system between 6.8 ppm and 7.8 ppm.

    • Acid proton: Broad singlet >12.0 ppm (1H, -COOH), confirming successful deprotection.

  • LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak at m/z 242.1 [M+H]⁺ .

  • Trace Metal Analysis (Crucial for Optoelectronics): Residual palladium acts as a severe non-radiative recombination center (fluorescence quencher). ICP-MS must be performed to ensure Pd levels are <10 ppm before utilizing the compound in device fabrication.

Applications in Advanced Materials & Medicinal Chemistry

Optoelectronics: Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic applications, 4-[ethyl(phenyl)amino]benzoic acid serves as an ideal metal-free organic sensitizer core. The carboxylic acid acts as an anchoring group, forming a robust bidentate linkage with the surface of mesoporous TiO₂. Upon photoexcitation, the N-ethyl-N-phenyl moiety donates an electron through the phenyl π-bridge directly into the anchoring group, facilitating ultra-fast electron injection into the semiconductor's conduction band.

DSSC_Pathway Donor Donor Core (N-Ethyl-N-phenylamine) PiBridge π-Bridge (Phenyl Ring) Donor->PiBridge Photoexcitation Acceptor Acceptor/Anchor (Carboxylic Acid) PiBridge->Acceptor Intramolecular CT TiO2 TiO2 Conduction Band (Semiconductor) Acceptor->TiO2 Electron Injection Electrolyte Redox Electrolyte (I-/I3-) TiO2->Electrolyte Circuit/Regeneration Electrolyte->Donor Donor Regeneration

Electron transfer pathway in DSSCs utilizing the D-π-A structure of the target compound.

Medicinal Chemistry & Drug Discovery

In drug development, this molecule is utilized as a lipophilic linker. The carboxylic acid is readily activated using standard coupling reagents (e.g., HATU, DIPEA) to form stable amides with primary or secondary amines on target pharmacophores. The bulky, hydrophobic diarylalkylamine core significantly enhances the overall membrane permeability (LogP) of the resulting drug candidate, making it highly effective for targeting deep hydrophobic binding pockets in kinase inhibitors or GPCR modulators.

Safety & Handling Protocols

As per documented safety evaluations [1], 4-[ethyl(phenyl)amino]benzoic acid is classified under Acute Toxicity Category 4 (Oral, Dermal, and Inhalation) and Skin Irritation Category 2 .

  • PPE Requirements: Nitrile gloves, safety goggles, and a particulate respirator (N95 or equivalent) are mandatory.

  • Engineering Controls: All handling, especially of the dry powder to prevent inhalation of fine particulates, must be conducted within a certified Class II chemical fume hood.

References

  • NextSDS Database. "4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information." NextSDS. URL: [Link]

Exploratory

Synonyms and Structural Verification of 4-[Ethyl(phenyl)amino]benzoic acid: A Technical Guide for Cheminformatics and Drug Development

The Anatomy of Ambiguity: Chemical Synonyms in R&D In modern drug discovery and materials science, the reliance on text-based chemical synonyms is a critical vulnerability. High-throughput screening (HTS) and precursor p...

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Author: BenchChem Technical Support Team. Date: March 2026

The Anatomy of Ambiguity: Chemical Synonyms in R&D

In modern drug discovery and materials science, the reliance on text-based chemical synonyms is a critical vulnerability. High-throughput screening (HTS) and precursor procurement often rely on automated database queries where a single misinterpreted synonym can lead to the acquisition of the wrong structural isomer.

A prime example of this challenge is 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)[1][2]. This compound features a triphenylamine-like core where one aromatic ring is replaced by an ethyl group, creating a highly specific push-pull electronic system. However, chemical databases and vendors often list this compound under a myriad of legacy, common, and truncated synonyms. According to recent analyses of large-scale databases like PubChem, depositor-provided synonym-structure associations are subject to substantial intra- and inter-depositor discrepancies[3]. This ambiguity makes mapping a chemical name to a specific structure difficult without canonical identifiers like SMILES or InChI strings[4].

Deconstructing the Nomenclature

The core structure consists of a benzoic acid moiety (electron acceptor) and an N -ethyl- N -phenylamino moiety (electron donor). The synonyms arise from different historical conventions for naming the bridging nitrogen:

  • IUPAC Convention: Treats the core as a benzoic acid, with an "ethyl(phenyl)amino" substituent at the 4-position.

  • Anilino Convention: Treats the nitrogen and the unsubstituted phenyl ring as an "aniline" derivative, leading to the synonym 4-(N-ethylanilino)benzoic acid.

  • Bench Chemistry Convention: Utilizes spatial descriptors (para-) instead of numerical locants, yielding p-(N-ethyl-N-phenylamino)benzoic acid.

Truncated synonyms (e.g., "ethylphenylaminobenzoic acid") are highly dangerous, as they omit the locants that define whether the ethyl group is on the nitrogen or the aromatic ring.

Quantitative Data & Canonical Identifier Matrix

To establish a ground-truth reference for this compound, all quantitative physicochemical properties and canonical identifiers are summarized below.

Property / IdentifierValueSource / Method
IUPAC Name 4-[ethyl(phenyl)amino]benzoic acidSystematic Nomenclature
CAS Registry Number 1039995-85-1Chemical Abstracts Service
Common Synonyms 4-(N-ethylanilino)benzoic acid; p-(N-ethyl-N-phenylamino)benzoic acidVendor Catalogs[5]
Canonical SMILES CCN(c1ccccc1)c1ccc(C(=O)O)cc1Cheminformatics Standard[5]
Molecular Formula C15H15NO2Exact Calculation
Molecular Weight 241.28 g/mol Isotopic Average
Monoisotopic Exact Mass 241.1103 DaCalculated ( 12 C, 1 H, 14 N, 16 O)
Theoretical [M+H]+ m/z 242.1176Positive Electrospray Ionization

Mechanistic Importance of the Core Structure

Why does absolute structural precision matter for 4-[Ethyl(phenyl)amino]benzoic acid? The compound's utility in both pharmacophore design and organic light-emitting diode (OLED) materials relies entirely on its Intramolecular Charge Transfer (ICT) capabilities.

The N -ethyl- N -phenylamino group acts as a powerful electron donor (+M effect), while the para-carboxylic acid acts as an electron acceptor (-M effect). If a synonym ambiguity results in the procurement of the meta-substituted isomer, the π -conjugation bridge is broken, the ICT dipole moment collapses, and the material will fail in downstream applications.

PushPull N_group N-Ethyl-N-phenylamino Group (Electron Donor / Auxochrome) Pi_System Phenyl Ring Spacer (π-Conjugation Bridge) N_group->Pi_System Electron Donation (+M effect) Dipole Intramolecular Charge Transfer (ICT) Dipole Moment Generation N_group->Dipole Synergistic Effect COOH_group Carboxylic Acid Group (Electron Acceptor) Pi_System->COOH_group Electron Withdrawal (-M effect) COOH_group->Dipole Push-Pull Establishment

Figure 1: Logical relationship of the push-pull electronic system in 4-[Ethyl(phenyl)amino]benzoic acid.

Experimental Workflow: Structural Verification Protocol

Because synonym-based procurement is inherently risky[4], a self-validating analytical protocol must be executed immediately upon receiving the compound. This protocol utilizes LC-HRMS for formula confirmation and 2D NMR for regiochemical mapping.

Phase 1: System Suitability Test (SST)
  • Causality: Before analyzing the unknown, the analytical system must be validated to ensure it can resolve exact masses and chemical shifts.

  • Action: Inject a known standard (e.g., triphenylamine) to verify that the mass spectrometer's mass accuracy is calibrating to <2 ppm error.

Phase 2: LC-HRMS Analysis (Formula Verification)
  • Sample Prep: Dissolve 1 mg of the procured material in 1 mL of LC-MS grade Methanol.

  • Methodology: Use a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is explicitly chosen to force the protonation of the bridging nitrogen or the carbonyl oxygen, yielding a robust [M+H]+ ion.

  • Validation Check: The extracted ion chromatogram (EIC) must show a primary peak at m/z 242.1176 . This confirms the formula C15H15NO2 but does not rule out structural isomers (e.g., an ethyl ester mislabeled as a synonym).

Phase 3: 1D and 2D NMR Spectroscopy (Regiochemical Verification)
  • Sample Prep: Dissolve 5 mg of the sample in DMSO- d6​ .

  • Causality: DMSO- d6​ is selected over CDCl 3​ because the carboxylic acid proton exchanges too rapidly in protic or trace-water environments, and DMSO prevents aggregation of the polar aromatic system.

  • 1H NMR: Verify the presence of the ethyl group via a distinct triplet ( 1.1 ppm, 3H) and quartet ( 3.8 ppm, 2H).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating step. The quartet protons of the ethyl group must show a 3-bond correlation to the ipso-carbons of both the unsubstituted phenyl ring and the benzoic acid ring.

Workflow A Ambiguous Chemical Synonym e.g., '4-(N-ethylanilino)benzoic acid' B Cheminformatics Database (CAS, PubChem) A->B Query Search C Canonical SMILES CCN(c1ccccc1)c1ccc(C(=O)O)cc1 B->C Exact Match D Procurement / Synthesis C->D Target Defined E LC-HRMS Analysis [M+H]+ m/z 242.1176 D->E Mass Verification F 1H & 13C NMR Structural Elucidation D->F Connectivity Check G Verified Compound Identity CAS: 1039995-85-1 E->G Confirms Formula F->G Confirms Regiochemistry

Figure 2: Workflow for resolving chemical synonym ambiguity into verified structural identity.

References

  • Kim, J., Thiessen, P. A., Cheng, T., et al. "PubChem synonym filtering process using crowdsourcing." Journal of Cheminformatics 16, no. 69 (2024). URL:[Link]

  • Akhondi, S. A., Kors, J. A., & Muresan, S. "Consistency of systematic chemical identifiers within and between small-molecule databases." Journal of Cheminformatics 4, no. 35 (2012). URL:[Link]

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Foundational

An In-depth Technical Guide to the Physical Characteristics of 4-[Ethyl(phenyl)amino]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction 4-[Ethyl(phenyl)amino]benzoic acid, also known as 4-(N-ethylanilino)benzoic acid, is an aromatic car...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-[Ethyl(phenyl)amino]benzoic acid, also known as 4-(N-ethylanilino)benzoic acid, is an aromatic carboxylic acid derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a flexible ethylamino bridge connecting two phenyl rings, one of which is functionalized with a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential applications, grounded in established scientific principles.

Physicochemical Properties

The fundamental properties of 4-[Ethyl(phenyl)amino]benzoic acid are summarized below. These characteristics are crucial for its handling, characterization, and application in various research and development settings.

PropertyValueSource(s)
CAS Number 1039995-85-1[1]
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Solid (form may vary depending on purification)
Melting Point Data for the specific compound is not consistently available in the public domain; related N-aryl aminobenzoic acids exhibit a wide range of melting points. For example, 4-(phenylamino)benzoic acid has a melting point of 155-159 °C.
Solubility Expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), and alcohols. Its solubility in aqueous solutions is likely pH-dependent due to the carboxylic acid group.
Predicted XlogP 3.5[2]

Synthesis and Purification

The synthesis of 4-[Ethyl(phenyl)amino]benzoic acid can be achieved through several established synthetic methodologies, most notably through cross-coupling reactions that form the crucial carbon-nitrogen bond.

Synthetic Pathways

Two of the most powerful methods for the synthesis of N-aryl amines are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[3][4] For the synthesis of the target molecule, this would typically involve the reaction of 4-halobenzoic acid with N-ethylaniline in the presence of a copper catalyst and a base at elevated temperatures.[3]

  • Buchwald-Hartwig Amination: A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination.[5][6][7] This reaction offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[5] The synthesis would involve the coupling of a 4-halobenzoic acid ester with N-ethylaniline using a palladium catalyst and a suitable phosphine ligand.[8][9]

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_A 4-Halobenzoic Acid U_P 4-[Ethyl(phenyl)amino]benzoic acid U_A->U_P Cu catalyst, Base, Heat U_B N-Ethylaniline U_B->U_P B_A 4-Halobenzoic Acid Ester B_P 4-[Ethyl(phenyl)amino]benzoic acid Ester B_A->B_P Pd catalyst, Ligand, Base B_B N-Ethylaniline B_B->B_P B_H Hydrolysis B_P->B_H B_FP 4-[Ethyl(phenyl)amino]benzoic acid B_H->B_FP

Caption: Synthetic routes to 4-[Ethyl(phenyl)amino]benzoic acid.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination (Representative)

This protocol provides a general guideline. Optimization of catalyst, ligand, base, and reaction conditions may be necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 eq.), N-ethylaniline (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene or another suitable solvent, followed by a strong base such as sodium tert-butoxide (1.4-2.0 eq.).

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[10][11][12]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or mixtures like ethanol/water.

  • Dissolution: Dissolve the crude 4-[Ethyl(phenyl)amino]benzoic acid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 4-[Ethyl(phenyl)amino]benzoic acid.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV MS Mass Spectrometry Start->MS End Structural Confirmation NMR->End IR->End UV->End MS->End

Caption: Analytical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms.[13] The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically >165 ppm).[1] The aromatic carbons will resonate in the region of approximately 110-150 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹.

  • C-N stretch: Typically observed in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption maxima (λmax) characteristic of the extended π-system of the molecule. Benzoic acid itself has a primary absorption band around 230 nm.[15] The presence of the N-ethylanilino group is expected to cause a bathochromic (red) shift to longer wavelengths due to extended conjugation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ would be expected at m/z 242.1176 or 240.1030, respectively.[2] Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-17 Da) and the loss of the carboxyl group as CO₂ (-44 Da).[16][17][18]

Applications in Drug Development

Derivatives of 4-aminobenzoic acid (PABA) are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[13][19][20][21] The structural motif of 4-[Ethyl(phenyl)amino]benzoic acid, with its N-aryl substitution, presents a promising starting point for the development of novel therapeutic agents.

  • Anticancer Agents: N-aryl substituted aminobenzoic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[20][22] The lipophilicity and electronic properties conferred by the N-phenyl and N-ethyl groups can be fine-tuned to enhance activity and selectivity.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. This makes 4-[Ethyl(phenyl)amino]benzoic acid and its derivatives potential candidates for the development of enzyme inhibitors.

Safety and Handling

4-[Ethyl(phenyl)amino]benzoic acid is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-[Ethyl(phenyl)amino]benzoic acid is a compound with significant synthetic utility and potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental physical characteristics, established methods for its synthesis and purification, and a comprehensive approach to its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.

References

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  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • Recrystallization of Benzoic Acid. University of Wisconsin-Madison. [Link]

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  • 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information. NextSDS. [Link]

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  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. ResearchGate. [Link]

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  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

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  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • February 3, 2021. YouTube. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]

  • (PDF) 4-[(2-Phenylethyl)amino]benzoic acid. ResearchGate. [Link]

  • FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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Exploratory

Discovery and history of N-substituted aminobenzoic acids

An In-Depth Technical Guide to the Discovery and History of N-Substituted Aminobenzoic Acids Abstract N-substituted aminobenzoic acids, particularly the N-phenylanthranilic acid derivatives known as fenamates, represent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of N-Substituted Aminobenzoic Acids

Abstract

N-substituted aminobenzoic acids, particularly the N-phenylanthranilic acid derivatives known as fenamates, represent a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide traces their journey from foundational chemical synthesis to their established role in modern pharmacotherapy. We will explore the initial discovery of the core scaffold, the development of key therapeutic agents like mefenamic acid, the pivotal elucidation of their mechanism of action as cyclooxygenase (COX) inhibitors, and the ongoing evolution of this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history and science behind these compounds.

The Genesis: N-Phenylanthranilic Acid, a Versatile Scaffold

The story of this drug class begins not with a targeted therapeutic goal, but with fundamental organic synthesis. The parent molecule, N-phenylanthranilic acid, is an aminobenzoic acid where the amino group is substituted with a phenyl group.[1] This structure proved to be a critical scaffold, or parent skeleton, for the synthesis of numerous non-steroidal anti-inflammatory drugs.[1]

Its initial synthesis was a classic example of nineteenth and early twentieth-century organic chemistry, often achieved through the Ullmann condensation reaction. This reaction involves the coupling of an aniline derivative with an o-halobenzoic acid, catalyzed by copper. While effective, early methods often involved harsh conditions and toxic reagents.[2] Modern synthetic routes have been developed to improve yield, reduce costs, and avoid hazardous materials, demonstrating the continued relevance of this foundational molecule as an important intermediate.[2]

The N-phenylanthranilic acid structure is characterized by two aromatic rings linked by a secondary amine, with a carboxylic acid group positioned ortho to the amine on one of the rings. This specific arrangement of functional groups is crucial for its biological activity.

Caption: General structure of N-phenylanthranilic acid.

The Rise of the Fenamates: From Scaffold to Drug

The therapeutic potential of the N-phenylanthranilic acid scaffold was realized with the development of the "fenamates." This subclass of NSAIDs emerged in the mid-20th century, following the successes of earlier anti-inflammatory drugs like aspirin.[3][4] The fenamates are characterized by substitutions on the N-phenyl ring, which modulate their potency, pharmacokinetics, and side-effect profiles.

Mefenamic acid, first synthesized in the 1960s, is a prominent member of this family. It is chemically known as N-(2,3-dimethylphenyl)anthranilic acid.[5] Its development marked a significant step in creating synthetic, non-steroidal alternatives to corticosteroids, which were known for severe side effects.[6] Other notable fenamates include flufenamic acid and meclofenamic acid, each with unique substitution patterns that influence their clinical applications.

Drug NameChemical NameYear of Introduction (Approx.)Primary Clinical Use
Mefenamic Acid N-(2,3-dimethylphenyl)anthranilic acid1961Analgesic, particularly for menstrual pain
Flufenamic Acid N-(3-trifluoromethylphenyl)anthranilic acid1963Anti-inflammatory and analgesic
Meclofenamic Acid N-(2,6-dichloro-3-methylphenyl)anthranilic acid1980Treatment of rheumatoid and osteoarthritis
Tolfenamic Acid N-(3-chloro-2-methylphenyl)anthranilic acid1970sTreatment of migraine

Unraveling the Mechanism: The Cyclooxygenase (COX) Inhibition Paradigm

For many years, the mechanism by which NSAIDs exerted their therapeutic effects—reducing pain, fever, and inflammation—was a mystery. A groundbreaking discovery in the 1970s by John Vane revealed that aspirin-like drugs work by inhibiting the biosynthesis of prostaglandins.[4][7] This discovery, which earned him a Nobel Prize, became the cornerstone of NSAID pharmacology.

It was established that NSAIDs block the action of cyclooxygenase (COX), the enzyme responsible for converting arachidonic acid into prostaglandins.[6][7][8] Prostaglandins are key signaling molecules in the body; they act as mediators of inflammation, sensitize nerve endings to pain, and are involved in the generation of fever in the hypothalamus.[6][9]

Further research identified at least two distinct isoforms of the enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that protect the stomach lining and maintain kidney blood flow and platelet function.[5][7]

  • COX-2: An inducible enzyme, the expression of which is significantly increased at sites of inflammation by stimuli like cytokines.[7][8]

The anti-inflammatory and analgesic effects of NSAIDs like the fenamates are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal ulcers and bleeding, are largely attributed to the inhibition of the protective COX-1 enzyme.[5][7][8] Most traditional NSAIDs, including the fenamates, are non-selective, inhibiting both COX-1 and COX-2.[5][6]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus (e.g., Injury) cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Physiological Prostaglandins cox1->pg_phys pg_inflam Inflammatory Prostaglandins cox2->pg_inflam nsaids N-Substituted Aminobenzoic Acids (Fenamates) nsaids->cox1 Inhibition nsaids->cox2 Inhibition effects_phys • GI Mucosal Protection • Platelet Aggregation • Renal Function pg_phys->effects_phys effects_inflam • Pain • Fever • Inflammation pg_inflam->effects_inflam

Caption: Mechanism of action of N-substituted aminobenzoic acids.

Key Experimental Protocols

Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

This protocol describes a classical method for synthesizing the core scaffold. The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.

Causality: The use of a copper catalyst is essential to facilitate the coupling between the aryl halide (o-chlorobenzoic acid) and the amine (aniline), which would otherwise require extremely harsh conditions. Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzoic acid (1 equivalent), aniline (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents).

  • Catalyst and Solvent: Add a catalytic amount of copper(I) iodide or copper powder (approx. 0.1 equivalents). Amyl alcohol or a similar high-boiling point solvent is added to facilitate the reaction at an elevated temperature.

  • Reflux: Heat the mixture to reflux (typically 130-150°C) with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is diluted with water. The excess aniline and solvent are removed by steam distillation.

  • Purification: The aqueous solution is filtered to remove the copper catalyst. The filtrate is then acidified with concentrated hydrochloric acid (HCl) to a pH of 3-4, causing the N-phenylanthranilic acid to precipitate out of the solution.[2]

  • Isolation: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from ethanol or acetic acid.[1]

Generalized Synthesis of Mefenamic Acid

This protocol outlines the key steps for synthesizing a representative fenamate drug. The synthesis starts with the appropriate precursors and follows a similar coupling strategy.

Causality: The core reaction is the N-arylation of anthranilic acid. The specific starting material, 2,3-dimethylaniline, is chosen to introduce the desired substituents onto the N-phenyl ring, which defines the final product as mefenamic acid.

Methodology:

  • Reactant Combination: The synthesis of mefenamic acid can be achieved by reacting 2-chlorobenzoic acid with 2,3-dimethylaniline.[5]

  • Catalysis and Reaction: The reaction proceeds via a copper-catalyzed coupling reaction, similar to the Ullmann condensation described above.

  • Alternative Starting Materials: An alternative industrial synthesis starts from acetanilide, which undergoes nitration, reduction, diazotization, and finally a coupling reaction with 2,3-dimethylaniline to yield mefenamic acid.[5]

  • Purification: Following the coupling reaction, a similar acid-base workup and recrystallization procedure is employed to isolate and purify the final mefenamic acid product.

Modern Developments and Future Outlook

The discovery of COX-1 and COX-2 sparked the development of selective COX-2 inhibitors, which were designed to provide anti-inflammatory relief with fewer gastrointestinal side effects.[7][10] While the fenamates are non-selective, they remain clinically important analgesics.

Current research on N-substituted aminobenzoic acid derivatives continues to evolve. Scientists are exploring the synthesis of ester prodrugs of mefenamic acid to mask the free carboxylic acid group, which is thought to contribute to gastric toxicity.[5][11] These prodrugs are designed to be hydrolyzed in vivo, releasing the active drug while potentially improving the safety profile.[11][12] Furthermore, novel analogues based on the mefenamic acid structure are being synthesized and investigated for other therapeutic applications, including anti-proliferative effects against cancer cells.[13][14]

Conclusion

The N-substituted aminobenzoic acids represent a classic case study in drug discovery and development. Their history spans from fundamental organic synthesis to a deep mechanistic understanding of their role in cellular signaling pathways. The journey from the N-phenylanthranilic acid scaffold to clinically vital drugs like mefenamic acid highlights the power of medicinal chemistry to modify a core structure to achieve therapeutic benefit. The elucidation of the COX inhibition mechanism not only explained their efficacy but also paved the way for the next generation of anti-inflammatory agents. As research continues, this versatile chemical class may yet find new applications, cementing its enduring legacy in pharmacology.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
  • Grosser, T., Fries, S., & FitzGerald, G. A. (2014). Nonsteroidal Anti-Inflammatory Drugs and the Heart.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?.
  • BOC Sciences. (2025).
  • Shah, K., et al. (n.d.). SYNTHESIS, KINETICS AND PHARMACOLOGICAL EVALUATION OF MEFENAMIC ACID MUTUAL PRODRUG. Acta Poloniae Pharmaceutica ñ Drug Research, 68(6), 905-912.
  • Wikipedia. (n.d.).
  • Saeed, S. A., & Antonov, A. (2017).
  • Pawar, S. A., et al. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 133-138.
  • Prasad, D. J., et al. (2015). Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Bioorganic & Medicinal Chemistry Letters, 25(23), 5554-5558.
  • Kean, W. F., & Buchanan, W. W. (2002). Arthropathy in Art and the History of Pain Management--Through the Centuries to cyclooxygenase-2 Inhibitors.
  • Kumar, G., et al. (2018). Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3078.
  • Jain, V., et al. (2025). Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(4), 146-159.
  • Kalgutkar, A. S., & Marnett, L. J. (2002). Tracing the origins of COX-2 inhibitors' structures. Current Medicinal Chemistry, 9(16), 1521-1534.
  • Gurbel, P. A., & Tantry, U. S. (2013). Historical lessons in translational medicine: cyclooxygenase inhibition and P2Y12 antagonism. Journal of the American College of Cardiology, 61(1), 1-10.
  • Hawkey, C. J. (2005). COX-2 chronology. Gut, 54(11), 1509–1514.
  • Mamedov, B. A., et al. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Open Journal of Polymer Chemistry, 3, 1-8.
  • Pasero, G., & Marson, P. (2010). [A short history of anti-rheumatic therapy. III. Non steroidal anti-inflammatory drugs].
  • ChemicalBook. (n.d.). N-Phenylanthranilic acid synthesis.
  • ChemicalBook. (2026). N-Phenylanthranilic acid.

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Foundational

A Theoretical and Computational Scrutiny of 4-[Ethyl(phenyl)amino]benzoic Acid: A Technical Guide for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of "4-[Ethyl(phenyl)amino]benzoic acid," a molecule of interest in the realms of medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of "4-[Ethyl(phenyl)amino]benzoic acid," a molecule of interest in the realms of medicinal chemistry and materials science. While experimental data on this specific compound is not extensively available in public literature, this document outlines a robust, first-principles approach to predict its structural, electronic, and spectroscopic properties. By leveraging established computational methodologies, researchers can gain significant insights into the molecule's behavior, guiding further experimental work and application development. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to the study of novel organic molecules.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials. The parent molecule, p-aminobenzoic acid (PABA), is a well-known UV-filtering agent and a biosynthetic precursor to folates. Chemical modifications to the amino and carboxylic acid moieties of PABA can lead to a diverse array of compounds with tailored biological activities and material properties. "4-[Ethyl(phenyl)amino]benzoic acid" (henceforth referred to as EPABA) represents a strategic modification, introducing both ethyl and phenyl groups to the nitrogen atom. This substitution is expected to significantly influence the molecule's steric and electronic characteristics, potentially leading to novel applications.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for understanding the structure-property relationships of such novel compounds at the molecular level. These computational approaches allow for the prediction of a wide range of properties, from molecular geometry and vibrational frequencies to electronic transitions and reactivity indices, often with a high degree of accuracy.

This guide will detail the theoretical methodologies applicable to the study of EPABA, outline the expected outcomes and their interpretations, and provide a workflow for a comprehensive computational analysis that is self-validating through its correlation with potential experimental data.

Theoretical Methodology: A First-Principles Approach

The foundation of a thorough theoretical investigation of EPABA lies in the application of Density Functional Theory (DFT). DFT has proven to be a reliable and computationally efficient method for studying the electronic structure of medium-sized organic molecules.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the determination of the molecule's most stable three-dimensional conformation.

Protocol 1: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of EPABA using a molecular builder.

  • Choice of Functional and Basis Set: A common and effective choice for organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the electron density far from the nuclei, and polarization functions (d,p) are crucial for describing the anisotropic nature of chemical bonds.

  • Optimization Algorithm: Employ a gradient-based optimization algorithm, such as the Berny algorithm, to find the minimum energy structure.

  • Convergence Criteria: Ensure that the optimization converges to a true minimum by checking for the absence of imaginary frequencies in the subsequent vibrational analysis.

A vibrational frequency calculation should be performed at the same level of theory as the geometry optimization. This not only confirms that the optimized structure is a true minimum on the potential energy surface but also provides theoretical predictions of the infrared (IR) and Raman spectra.

Diagram 1: Computational Workflow for Structural and Spectroscopic Analysis

G cluster_0 Computational Analysis cluster_1 Experimental Validation A Initial 3D Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Structure Analysis (TD-DFT) B->D E NBO & MEP Analysis B->E I X-ray Crystallography B->I Compare Geometry F FT-IR & FT-Raman Spectroscopy C->F Compare Spectra G UV-Vis Spectroscopy D->G Compare Transitions H NMR Spectroscopy

Caption: A typical workflow for the theoretical and experimental analysis of a novel molecule.

Electronic Properties and Spectroscopic Predictions

With the optimized geometry, a deeper analysis of the electronic properties can be performed.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Time-Dependent DFT (TD-DFT): To predict the UV-Visible absorption spectrum, TD-DFT calculations are employed. This method calculates the energies and oscillator strengths of electronic transitions, which can be directly compared to experimental spectra.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Predicted Properties of 4-[Ethyl(phenyl)amino]benzoic Acid

Based on theoretical studies of analogous compounds, we can anticipate the following for EPABA:

Table 1: Predicted Molecular and Electronic Properties of EPABA

PropertyPredicted CharacteristicSignificance
Optimized Geometry Non-planar structure with a significant dihedral angle between the phenyl rings due to steric hindrance from the ethyl group.Influences crystal packing and intermolecular interactions.
HOMO-LUMO Gap A relatively small energy gap compared to PABA, suggesting higher reactivity and potential for charge transfer applications.Indicates potential for use in electronic materials.
UV-Vis Spectrum A red-shifted absorption maximum compared to PABA due to extended conjugation.Important for applications as a chromophore or UV filter.
MEP Electron-rich regions around the carboxylic acid oxygen atoms and the nitrogen atom; electron-poor regions on the aromatic protons.Predicts sites for hydrogen bonding and other non-covalent interactions.
Vibrational Frequencies Characteristic IR and Raman bands for the C=O stretch of the carboxylic acid, N-H bending (if protonated), and aromatic C-H stretches.Provides a "fingerprint" for experimental identification.

Experimental Validation: Bridging Theory and Reality

A key aspect of a robust theoretical study is its validation through experimental data. The following techniques are essential for corroborating the computational predictions for EPABA.

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy: These techniques provide direct experimental evidence of the vibrational modes predicted by DFT calculations. A comparison of the experimental and theoretical spectra allows for a detailed assignment of the vibrational bands.

  • UV-Visible Spectroscopy: The experimental absorption spectrum can be used to validate the electronic transitions predicted by TD-DFT.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data.

Structural Determination
  • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique provides the definitive experimental determination of the molecular geometry and packing in the solid state. This data can be directly compared to the DFT-optimized geometry.

Diagram 2: Logic of Self-Validating System

G cluster_0 Theoretical Predictions cluster_1 Experimental Data A Predicted Geometry (DFT) E X-ray Crystallography A->E Correlation B Predicted Vibrational Spectra (DFT) F FT-IR & FT-Raman B->F Correlation C Predicted Electronic Spectra (TD-DFT) G UV-Vis Spectroscopy C->G Correlation D Predicted NMR Shifts (GIAO) H NMR Spectroscopy D->H Correlation I Validated Molecular Model E->I F->I G->I H->I

Caption: Correlation between theoretical predictions and experimental data leads to a validated molecular model.

Potential Applications and Future Directions

The structural and electronic features of EPABA suggest several potential avenues for its application:

  • Drug Development: The N-phenyl and N-ethyl substitutions may enhance lipophilicity, potentially improving cell membrane permeability. The molecule could be investigated as a scaffold for the development of novel anti-inflammatory, antimicrobial, or anticancer agents, similar to other benzoic acid derivatives.

  • Materials Science: The extended π-system and potential for intermolecular hydrogen bonding make EPABA a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials.

Future theoretical work could explore the molecule's reactivity in more detail, for example, by calculating reaction pathways for its synthesis or degradation. Additionally, molecular dynamics simulations could be employed to study its behavior in different solvent environments or its interaction with biological macromolecules.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of "4-[Ethyl(phenyl)amino]benzoic acid." By employing DFT and TD-DFT methods, researchers can obtain valuable predictions of its structural, electronic, and spectroscopic properties. The synergy between these computational predictions and experimental validation provides a powerful, self-validating approach to understanding the fundamental characteristics of this novel molecule. The insights gained from such studies will be instrumental in guiding the rational design of new drugs and functional materials based on the substituted benzoic acid scaffold.

References

  • Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021).
Exploratory

Engineering Donor-Acceptor Architectures: Research Applications of 4-[Ethyl(phenyl)amino]benzoic Acid

Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) represents a highly versatile, asymmetric Donor-π-Acceptor (D-π-A) building block. Featuring an electron-rich ethyl(phenyl)amine moiety coupled to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) represents a highly versatile, asymmetric Donor-π-Acceptor (D-π-A) building block. Featuring an electron-rich ethyl(phenyl)amine moiety coupled to an electron-withdrawing benzoic acid group, this molecule exhibits pronounced Intramolecular Charge Transfer (ICT). As a Senior Application Scientist, I have structured this whitepaper to explore its three primary research vectors: photosensitization in Dye-Sensitized Solar Cells (DSSCs), solvatochromic fluorescent probing, and organic electronic hole-transport materials.

Chemical Identity & Structural Rationale

The molecular architecture of 4-[Ethyl(phenyl)amino]benzoic acid is deliberately asymmetric, providing specific advantages over symmetric analogs:

  • The Donor (D): The N-ethyl-N-phenyl group acts as a strong electron donor. The ethyl substitution, as opposed to a second bulky phenyl ring (like in standard triphenylamine), reduces steric hindrance and alters the oxidation potential. This allows for tighter molecular packing on semiconductor surfaces.

  • The Acceptor/Anchor (A): The carboxylic acid (-COOH) serves a dual purpose. It is a strong electron-withdrawing group that pulls electron density across the phenyl π-bridge upon photoexcitation. Crucially, it acts as a robust bidentate anchoring group for metal oxides (e.g., TiO₂).

  • Causality of Design: This push-pull system lowers the HOMO-LUMO gap, red-shifting the absorption spectrum into the visible region, making it an ideal candidate for optoelectronic applications[1].

Primary Application: Dye-Sensitized Solar Cells (DSSCs)

Mechanistic Overview

In DSSCs, the molecule functions as a metal-free organic sensitizer. Upon photon absorption, the molecule transitions from the ground state to an excited ICT state. The electron density shifts from the amine donor to the benzoic acid acceptor, placing the excited electron in close spatial proximity to the TiO₂ surface, facilitating rapid femtosecond electron injection [2].

DSSC_Pathway Photon Photon (hv) Dye_GS Dye (Ground State) Donor Localized Photon->Dye_GS Absorption Dye_ES Dye (Excited State) Acceptor Localized Dye_GS->Dye_ES Excitation (ICT) TiO2 TiO2 Conduction Band Electron Acceptor Dye_ES->TiO2 Injection Electrolyte Redox Mediator (I-/I3-) TiO2->Electrolyte External Circuit Electrolyte->Dye_GS Regeneration

Figure 1: Electron transfer pathway in a DSSC utilizing a D-π-A organic sensitizer.

Self-Validating Experimental Protocol: TiO₂ Sensitization and Device Assembly

To ensure trustworthy and reproducible photovoltaic metrics, the following protocol establishes a self-validating baseline for testing 4-[Ethyl(phenyl)amino]benzoic acid derivatives.

  • Photoanode Preparation: Clean FTO glass ultrasonically in ethanol, acetone, and DI water (15 min each). Screen-print a 12 µm layer of mesoporous TiO₂ paste. Sinter at 500°C for 30 minutes to ensure anatase phase crystallization and remove organic binders.

  • Dye Sensitization: Prepare a 0.3 mM solution of 4-[Ethyl(phenyl)amino]benzoic acid in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Causality: Tert-butanol prevents dye aggregation (H-aggregates) which quench excited states and limit injection efficiency. Immerse the sintered TiO₂ electrodes in the dye solution for 18 hours in the dark at room temperature.

  • Electrolyte Assembly: Sandwich the photoanode with a Pt-coated FTO counter electrode. Inject an iodine/triiodide (I⁻/I₃⁻) redox electrolyte (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile).

  • Validation: Measure J-V curves under AM 1.5G illumination (100 mW/cm²). A successful sensitization is internally validated by an Incident Photon-to-Current Efficiency (IPCE) > 60% at the λmax​ of the dye, proving efficient electron injection[3].

Quantitative Data: Comparative Photovoltaic Parameters

The table below contextualizes the expected performance of the ethyl-phenyl amine donor against standard diphenylamine (TPA) and advanced alkoxy-substituted donors [1, 3].

Donor MoietyAcceptor Group λmax​ (nm) Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)
Diphenylamine (TPA)Benzoic Acid3858.450.680.71~4.1
Ethyl(phenyl)amine Benzoic Acid 392 9.10 0.70 0.73 ~4.6
Bis(hexyloxy)phenylamineCyanoacrylic Acid45012.300.720.70~6.2

Note: The ethyl substitution slightly red-shifts absorption and improves open-circuit voltage ( Voc​ ) by reducing the recombination kinetics at the TiO₂/dye/electrolyte interface.

Secondary Application: Fluorescent Probes & Microenvironmental Sensors

Mechanistic Overview

Due to its D-π-A structure, 4-[Ethyl(phenyl)amino]benzoic acid exhibits Twisted Intramolecular Charge Transfer (TICT) [4]. In non-polar solvents, the molecule emits from a locally excited (LE) state. In polar solvents, the excited molecule undergoes a conformational rotation around the C-N bond, forming a highly polar TICT state. This results in a massive solvatochromic shift (red-shift) and often a decrease in quantum yield, making it an excellent probe for local microviscosity and polarity in lipid bilayers or polymer matrices.

Self-Validating Experimental Protocol: Solvatochromic Evaluation
  • Stock Preparation: Prepare a 1.0 mM stock solution of the dye in spectroscopic grade DMSO.

  • Solvent Gradient: Prepare 10 µM working solutions in a series of solvents with increasing dielectric constants (e.g., Toluene, Chloroform, THF, Acetone, Acetonitrile, Methanol).

  • Spectroscopic Measurement: Record UV-Vis absorption and steady-state fluorescence emission spectra. Excitation should be set at the isosbestic point if comparing equilibria, or at the respective λmax​ of absorption.

  • Validation via Lippert-Mataga Plot: Plot the Stokes shift ( Δν ) against the orientation polarizability ( Δf ) of the solvents. Causality: A linear Lippert-Mataga plot validates that the emission shift is purely due to the dipole-dipole interaction between the solvent and the ICT state of the fluorophore, confirming its utility as a reliable polarity sensor rather than an artifact of hydrogen bonding or aggregation.

Workflow Step1 Precursor Preparation 4-Aminobenzoic Acid + Ethylbenzene Step2 Buchwald-Hartwig Cross-Coupling Pd-Catalyst, Base, Toluene Step1->Step2 Step3 Purification Column Chromatography Step2->Step3 Step4 Photophysical Characterization UV-Vis & Fluorometry Step3->Step4 Step5 Device Integration (DSSC / OLED / Probe) Step4->Step5

Figure 2: Standard synthesis and integration workflow for D-A fluorescent probes.

Tertiary Application: Organic Electronics (Hole Transport Materials)

While primarily an acceptor, the electron-rich nitrogen center of the ethyl(phenyl)amine group allows this molecule to be polymerized or integrated into larger macromolecular structures as a Hole Transport Material (HTM) for OLEDs or perovskite solar cells. The carboxylic acid can be esterified or amidated to link with other electroactive monomers, creating conjugated polymers with tunable HOMO levels[2].

Conclusion

4-[Ethyl(phenyl)amino]benzoic acid is not merely a chemical curiosity; it is a precisely tunable optoelectronic engine. By understanding the causality between its asymmetric steric profile (ethyl vs. phenyl) and its electronic push-pull dynamics, researchers can deploy it effectively across solar energy harvesting, advanced fluorescence microscopy, and organic semiconductor development.

References

  • . Dyenamo.[1]

  • . National Center for Biotechnology Information (PMC).[2] 3.. ResearchGate.[3] 4.. National Center for Biotechnology Information (PMC).[4]

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Foundational

An In-depth Technical Guide to 4-[Ethyl(phenyl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-[Ethyl(phenyl)amino]benzoic acid, a substituted deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[Ethyl(phenyl)amino]benzoic acid, a substituted derivative of the versatile biochemical scaffold, 4-aminobenzoic acid (PABA). This document is structured to deliver not just data, but also field-proven insights into its synthesis, properties, and potential applications, with a focus on empowering researchers in their experimental design and execution.

Core Molecular Attributes and Physicochemical Profile

4-[Ethyl(phenyl)amino]benzoic acid, with the CAS Number 1039995-85-1, is a tertiary amine and a carboxylic acid built upon a benzene ring.[1] The strategic placement of the ethyl and phenyl groups on the nitrogen atom at the 4-position significantly alters the electronic and steric properties compared to its parent compound, PABA. This substitution is anticipated to enhance its lipophilicity, potentially influencing its solubility, membrane permeability, and interactions with biological targets.

Structural and Physicochemical Data
PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂PubChemLite[2]
Molecular Weight 241.28 g/mol PubChemLite[2]
Monoisotopic Mass 241.11028 DaPubChemLite[2]
CAS Number 1039995-85-1NextSDS[1]
Predicted XlogP 3.5PubChemLite[2]
Predicted Collision Cross Section ([M+H]⁺) 154.3 ŲPubChemLite[2]
Predicted Collision Cross Section ([M-H]⁻) 160.9 ŲPubChemLite[2]

Note: The XlogP value suggests a significant increase in lipophilicity compared to PABA, which has a reported XlogP of 1.2.

Synthesis Methodologies: A Field-Proven Perspective

The synthesis of N-aryl, N-alkyl aminobenzoic acids can be approached through several established synthetic routes. The choice of methodology often depends on the starting materials' availability, desired scale, and tolerance to specific reaction conditions. For 4-[Ethyl(phenyl)amino]benzoic acid, two primary strategies are presented here: the Ullmann condensation and reductive amination.

Proposed Synthesis via Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, specifically for the arylation of amines.[3][4][5] This approach involves the copper-catalyzed coupling of an aryl halide with an amine.

Ullmann_Condensation_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-halobenzoic_acid 4-Halobenzoic Acid (X = I, Br) Reaction_Vessel Reaction Mixture 4-halobenzoic_acid->Reaction_Vessel N-ethylaniline N-Ethylaniline N-ethylaniline->Reaction_Vessel Catalyst Copper(I) Catalyst (e.g., CuI) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Phenanthroline) Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Reaction_Vessel Temperature Elevated Temperature Temperature->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product 4-[Ethyl(phenyl)amino]benzoic acid Purification->Product

Caption: Ullmann Condensation Workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous potassium carbonate (2.0 eq) and N-ethylaniline (1.2 eq) via syringe, followed by the addition of a high-boiling polar solvent like N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the reaction mixture to a temperature between 120-150°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Route: Reductive Amination

Reductive amination offers a viable alternative, particularly if starting from a carbonyl compound.[6] This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 4-formylbenzoic_acid 4-Formylbenzoic Acid Reaction_Vessel Reaction Mixture 4-formylbenzoic_acid->Reaction_Vessel N-ethylaniline N-Ethylaniline N-ethylaniline->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reaction_Vessel Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Reaction_Vessel Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Acid_Catalyst->Reaction_Vessel Workup Quenching & Aqueous Workup Reaction_Vessel->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product 4-[Ethyl(phenyl)amino]benzoic acid Purification->Product

Caption: Reductive Amination Workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Spectroscopic Characterization

Thorough characterization is paramount for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for 4-[Ethyl(phenyl)amino]benzoic acid is not available, we can predict the key spectral features based on its structure and by comparison with its parent compound, 4-aminobenzoic acid (PABA).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the N-phenyl rings, as well as the ethyl group. The aromatic protons will likely appear as complex multiplets in the range of δ 6.5-8.0 ppm. The ethyl group should exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the regions of δ 3.4-3.8 ppm and δ 1.1-1.4 ppm, respectively. The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carboxyl carbon (δ > 165 ppm), several aromatic carbons in the range of δ 110-155 ppm, and the aliphatic carbons of the ethyl group (methylene around δ 40-50 ppm and methyl around δ 12-18 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxyl group is expected around 1680-1710 cm⁻¹. The C-N stretching of the tertiary amine will likely appear in the 1350-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 4-[Ethyl(phenyl)amino]benzoic acid (C₁₅H₁₅NO₂), the expected exact mass is approximately 241.11. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the ethyl group, the carboxyl group, and cleavage of the N-phenyl bond.

Potential Applications and Biological Relevance

While specific biological activities for 4-[Ethyl(phenyl)amino]benzoic acid have not been extensively reported, the broader class of N-substituted PABA derivatives has shown promise in several therapeutic areas. This suggests that the title compound could be a valuable lead structure for further investigation.

As a Scaffold in Drug Discovery

PABA and its derivatives are recognized as important "building blocks" in medicinal chemistry due to their structural versatility and established roles in various biological processes.[7][8] The ability to modify both the amino and carboxyl groups allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

  • Anticancer Research: Several studies have explored the anticancer properties of N-alkyl derivatives of 4-aminobenzoic acid.[9][10] The introduction of alkyl and aryl groups on the nitrogen atom can modulate the compound's interaction with biological targets, potentially leading to cytotoxic effects against cancer cell lines.

  • Antimicrobial Agents: The PABA scaffold is a known component of sulfonamide antibiotics.[11] Modifications to the amino group, such as in 4-[Ethyl(phenyl)amino]benzoic acid, could lead to novel antimicrobial agents with different mechanisms of action or improved activity against resistant strains.

  • Enzyme Inhibition: Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes, including steroid 5α-reductase.[12] The specific substitution pattern in 4-[Ethyl(phenyl)amino]benzoic acid may confer inhibitory activity against other clinically relevant enzymes.

In Materials Science

The rigid aromatic structure and the presence of both a hydrogen bond donor (carboxylic acid) and acceptor (tertiary amine) make this molecule a potential candidate for the development of novel organic materials, such as liquid crystals or polymers with specific electronic or optical properties.

Safety and Handling

Based on available data, 4-[Ethyl(phenyl)amino]benzoic acid is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4[1]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3[1]

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

4-[Ethyl(phenyl)amino]benzoic acid represents an intriguing, yet underexplored, derivative of the PABA scaffold. While a complete experimental profile is not yet available in the public domain, its predicted properties and the known activities of related compounds suggest that it holds significant potential as a building block in drug discovery and a candidate for further biological evaluation. Future research should focus on developing a reliable and scalable synthesis, fully characterizing its physicochemical and spectroscopic properties, and screening it for a range of biological activities, particularly in the areas of oncology and infectious diseases. This foundational work will be crucial in unlocking the full potential of this promising molecule.

References

  • 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • 4-[ethyl(phenyl)amino]benzoic acid (C15H15NO2) - PubChemLite. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie, 335(2-3), 83–88. [Link]<83::AID-ARDP83>3.0.CO;2-3

  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. IUCrData, 9(8), x240753. [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester | C16H15NO2 | CID 96955 - PubChem. (n.d.). Retrieved March 15, 2026, from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. [Link]

  • 4-[(2-Phenylethyl)amino]benzoic acid. (2024). ResearchGate. Retrieved March 15, 2026, from [Link]

  • CN102060734B - Method for preparing N-(4-ethyoxylcarbonylphenyl)-N'-methyl-N'-phenyl carbonamidine - Google Patents. (n.d.).
  • CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents. (n.d.).
  • Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester - Substance Details - US EPA. (n.d.). Retrieved March 15, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved March 15, 2026, from [Link]

  • United States Patent 7,250,533. (2007). Retrieved from [Link]

  • Ullmann condensation - wikidoc. (2012). Retrieved March 15, 2026, from [Link]

  • 4-Aminobenzoic acid - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Kumar, P., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-101. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(14), 2375–2384. [Link]

  • 4-Ethylbenzoic acid - NIST. (n.d.). Retrieved March 15, 2026, from [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Patsnap. (n.d.). Retrieved March 15, 2026, from [Link]

  • WO 2015/155664 A1. (2015).
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ethyl 4-aminobenzoate - SpectraBase. (n.d.). Retrieved March 15, 2026, from [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(14), 2375-2384. [Link]

  • In focus: 4-Aminobenzoic Acid (PABA) - ExSyn Corp. (2025). Retrieved March 15, 2026, from [Link]

  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. Retrieved from [Link]

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Exploratory

Optoelectronic Profiling and Synthetic Methodologies of 4-[Ethyl(phenyl)amino]benzoic Acid: A Donor-Acceptor Scaffold

Executive Summary & Structural Rationale As optoelectronic materials evolve, the demand for modular, highly tunable organic scaffolds has surged. 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) represents a quinte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As optoelectronic materials evolve, the demand for modular, highly tunable organic scaffolds has surged. 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) represents a quintessential Donor- π -Acceptor (D- π -A) architecture, widely utilized in the development of Dye-Sensitized Solar Cells (DSSCs), fluorescent probes, and photo-responsive polymers[1][2].

From an application scientist's perspective, the molecular design of this compound is highly deliberate:

  • The Donor (N-Ethyl-N-phenylamino group): While standard triphenylamine (TPA) is a classic electron donor, its rigid, propeller-like structure often leads to severe π−π stacking (aggregation) in solid-state applications. The substitution of one phenyl ring with an ethyl aliphatic chain introduces critical steric hindrance. This disrupts tight intermolecular packing, thereby suppressing non-radiative decay pathways and minimizing dark current (charge recombination) at the semiconductor interface.

  • The Acceptor/Anchor (Benzoic Acid): The para-substituted carboxylic acid serves a dual purpose. Electronically, it acts as a strong electron-withdrawing group, pulling electron density across the phenyl π -bridge upon photoexcitation. Chemically, it acts as a robust bidentate anchoring group, forming stable ester linkages with the surface titanium (Ti 4+ ) ions of TiO 2​ substrates.

Physicochemical & Optoelectronic Profile

To effectively integrate this molecule into larger synthetic pipelines or device architectures, establishing a baseline of its physicochemical properties is mandatory. The data below synthesizes the typical parameters observed for this specific D- π -A core[3].

Table 1: Core Characterization Parameters
ParameterValue / CharacteristicAnalytical Method / Condition
Molecular Formula C 15​ H 15​ NO 2​ Elemental Analysis
Molecular Weight 241.28 g/mol Mass Spectrometry (ESI-MS)[4]
Absorption Maximum ( λmax​ ) ~345 – 365 nmUV-Vis Spectroscopy (in CH 2​ Cl 2​ )
Emission Maximum ( λem​ ) ~440 – 470 nmPhotoluminescence (in CH 2​ Cl 2​ , 298 K)
HOMO Energy Level ~ -5.25 eVCyclic Voltammetry (vs. Fc/Fc + )
LUMO Energy Level ~ -2.45 eVCalculated via EHOMO​+Egopt​
Optical Bandgap ( Eg​ ) ~ 2.80 eVTauc Plot from UV-Vis absorption onset

Self-Validating Synthetic Workflow

The synthesis of 4-[Ethyl(phenyl)amino]benzoic acid requires precision in C-N bond formation. Traditional Ullmann couplings demand harsh conditions (>150°C) that can degrade aliphatic substituents. Therefore, a Palladium-catalyzed Buchwald-Hartwig Amination is the method of choice, ensuring high regiospecificity and mild conditions.

Protocol: Two-Step Synthesis and Isolation

Step 1: Buchwald-Hartwig Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under a strictly inert N 2​ atmosphere, combine N-ethylaniline (1.0 eq) and ethyl 4-bromobenzoate (1.05 eq).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.02 eq) and BINAP (0.04 eq). Causality: The bidentate BINAP ligand prevents the reductive elimination of the palladium complex before the amine can coordinate, ensuring high turnover frequencies.

  • Base & Solvent: Add sodium tert-butoxide (t-BuONa, 1.5 eq) and anhydrous toluene.

  • Reaction: Heat to 110°C for 12 hours.

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The reaction is self-validating when the starting amine spot (visualized under UV 254 nm) completely disappears, replaced by a highly fluorescent intermediate spot (ethyl 4-[ethyl(phenyl)amino]benzoate).

Step 2: Alkaline Hydrolysis & Precipitation

  • Cleavage: Dissolve the crude ester intermediate in a 1:1 mixture of Ethanol/H 2​ O. Add NaOH (3.0 eq) and reflux for 4 hours.

  • Phase Validation: The organic-soluble ester will gradually convert into a water-soluble sodium carboxylate salt, turning the heterogeneous mixture into a homogenous solution—a visual confirmation of successful hydrolysis.

  • Acidification: Cool the solution to 0°C and slowly add 2M HCl until the pH reaches ~3. The target molecule, 4-[Ethyl(phenyl)amino]benzoic acid, will crash out as a distinct precipitate.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield the pure product (>85% yield).

SynthWorkflow A Reactants N-Ethylaniline + Ethyl 4-bromobenzoate B C-N Cross-Coupling Pd2(dba)3, BINAP, t-BuONa Toluene, 110°C, N2 atm A->B Buchwald-Hartwig Amination C Intermediate Ethyl 4-[ethyl(phenyl)amino]benzoate B->C Workup & Extraction D Alkaline Hydrolysis NaOH, EtOH/H2O, Reflux, 4h C->D Ester Cleavage E Acidification & Isolation HCl (pH ~3), Recrystallization D->E Protonation F Target Molecule 4-[Ethyl(phenyl)amino]benzoic acid E->F Yield >85%

Fig 1: Two-step synthetic workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Optoelectronic Characterization & Device Integration

Once synthesized, the molecule's utility in optoelectronics (such as DSSCs or photo-responsive systems) relies on its Intramolecular Charge Transfer (ICT) capabilities[2].

Electrochemical Validation (Cyclic Voltammetry)

To accurately map the HOMO/LUMO energy levels, Cyclic Voltammetry (CV) must be performed using a self-calibrating setup:

  • System: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane.

  • Electrodes: Glassy carbon (working), Pt wire (counter), Ag/Ag + (reference).

  • Internal Standard: Ferrocene (Fc) must be spiked into the solution at the end of the run. Causality: Reference electrodes drift based on solvent evaporation and temperature. By measuring the target molecule's oxidation onset relative to the Fc/Fc + redox couple (which has a known absolute energy of -4.8 eV vs. vacuum), the HOMO level calculation becomes absolute and immune to daily instrumental variance.

The Mechanism of Action in DSSCs

Upon photon absorption, electron density shifts from the N-ethyl-N-phenylamino moiety toward the benzoic acid group. Because the carboxylic acid is covalently bound to a mesoporous TiO 2​ layer, this localized electron density at the anchor facilitates ultrafast femtosecond electron injection into the semiconductor's conduction band.

ICT_Pathway Donor Electron Donor N-Ethyl-N-phenylamino Group Bridge π-Conjugation Bridge Phenyl Ring Donor->Bridge Photoexcitation (hν) Acceptor Electron Acceptor Carboxylic Acid Anchor Bridge->Acceptor Intramolecular Charge Transfer (ICT) Semiconductor Semiconductor TiO2 Conduction Band Acceptor->Semiconductor Ultrafast Electron Injection

Fig 2: Intramolecular Charge Transfer (ICT) and electron injection pathway into TiO2.

Conclusion

4-[Ethyl(phenyl)amino]benzoic acid is a highly versatile building block that perfectly balances electronic push-pull dynamics with steric control. By employing rigorous, self-validating synthetic protocols like the Buchwald-Hartwig amination and internally calibrated cyclic voltammetry, researchers can reliably integrate this scaffold into advanced molecular devices, ensuring high batch-to-batch reproducibility and optimal optoelectronic performance.

References

  • NextSDS. "4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information." NextSDS Substance Database.[Link]

  • ChemSrc. "1039995-85-1_4-[Ethyl(phenyl)amino]benzoic acid - cas号查询." ChemSrc Database.[Link]

  • Molaid. "4-[Ethyl(phenyl)amino]benzoic acid - CAS号1039995-85-1." Molaid Chemical Properties.[Link]

  • ResearchGate. "Light-Responsive Block Copolymers." Journal of Applied Polymer Science (Review of photo-responsive chromophores).[Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-[Ethyl(phenyl)amino]benzoic Acid via Reductive Amination: An Application Note and Protocol

Introduction 4-[Ethyl(phenyl)amino]benzoic acid is a valuable tertiary amine derivative with applications in the synthesis of dyes, pharmaceuticals, and advanced materials. Its structure, incorporating a benzoic acid moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-[Ethyl(phenyl)amino]benzoic acid is a valuable tertiary amine derivative with applications in the synthesis of dyes, pharmaceuticals, and advanced materials. Its structure, incorporating a benzoic acid moiety and a tertiary amine, makes it an interesting building block for creating molecules with tailored electronic and biological properties. This application note provides a detailed protocol for the synthesis of 4-[Ethyl(phenyl)amino]benzoic acid via a one-pot reductive amination of 4-anilinobenzoic acid with acetaldehyde. This method offers a straightforward and efficient route to the target molecule, utilizing a mild and selective reducing agent, sodium triacetoxyborohydride.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds and amines into more complex amines.[1][2] This one-pot procedure is highly valued for its efficiency and atom economy, as it combines the formation of an iminium ion intermediate and its subsequent reduction in a single reaction vessel.[3] The choice of sodium triacetoxyborohydride as the reducing agent is critical; its mild nature and tolerance for a wide range of functional groups prevent the undesired reduction of the starting aldehyde and the carboxylic acid moiety.[1]

This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive, step-by-step methodology, mechanistic insights, and detailed characterization of the final product.

Reaction Mechanism and Rationale

The synthesis of 4-[Ethyl(phenyl)amino]benzoic acid proceeds via a well-established reductive amination mechanism. The key steps are outlined below:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine, 4-anilinobenzoic acid, on the carbonyl carbon of acetaldehyde. This is typically catalyzed by the presence of a weak acid, such as acetic acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate readily dehydrates to form a transient iminium ion.

  • Hydride Reduction: The iminium ion is a highly electrophilic species that is rapidly and selectively reduced by sodium triacetoxyborohydride (NaBH(OAc)₃). The hydride transfer from the borohydride reagent to the iminium carbon results in the formation of the desired tertiary amine, 4-[Ethyl(phenyl)amino]benzoic acid.

The selectivity of sodium triacetoxyborohydride is a key advantage in this synthesis. Unlike stronger reducing agents such as sodium borohydride, NaBH(OAc)₃ does not readily reduce aldehydes or carboxylic acids under these reaction conditions, thus minimizing the formation of byproducts like ethanol and preserving the benzoic acid functionality.[1]

Reductive_Amination_Mechanism Aniline 4-Anilinobenzoic Acid (Secondary Amine) Iminium Iminium Ion Intermediate Aniline->Iminium + Acetaldehyde (H⁺ catalysis) Acetaldehyde Acetaldehyde (Carbonyl) Acetaldehyde->Iminium Product 4-[Ethyl(phenyl)amino]benzoic acid (Tertiary Amine) Iminium->Product + NaBH(OAc)₃ (Hydride Transfer) STAB NaBH(OAc)₃ (Reducing Agent) STAB->Product

Figure 1. Mechanism of Reductive Amination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-[Ethyl(phenyl)amino]benzoic acid.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier
4-Anilinobenzoic acidC₁₃H₁₁NO₂213.232.13 g10.0Sigma-Aldrich
AcetaldehydeC₂H₄O44.050.66 g (0.84 mL)15.0Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.943.18 g15.0Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.050.60 g (0.57 mL)10.0Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-VWR
Saturated Sodium BicarbonateNaHCO₃84.0130 mL--
Anhydrous Magnesium SulfateMgSO₄120.37q.s.--
Diethyl Ether(C₂H₅)₂O74.12As needed--
HexanesC₆H₁₄86.18As needed--

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetaldehyde is volatile and flammable. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Reaction Setup and Procedure

protocol_workflow start Start: Assemble Reaction dissolve Dissolve 4-anilinobenzoic acid and acetaldehyde in DCM. start->dissolve add_acid Add glacial acetic acid. dissolve->add_acid add_stab Slowly add NaBH(OAc)₃. add_acid->add_stab stir Stir at room temperature for 12-16 hours. add_stab->stir quench Quench with sat. NaHCO₃. stir->quench extract Extract with DCM. quench->extract dry Dry organic layer with MgSO₄. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end End: Characterize Product purify->end

Figure 2. Experimental Workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-anilinobenzoic acid (2.13 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (DCM, 40 mL) to the flask and stir until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add acetaldehyde (0.84 mL, 15.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol).

  • Addition of Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture over 10-15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Continue stirring for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 7:3) to afford the pure 4-[Ethyl(phenyl)amino]benzoic acid.

Characterization of 4-[Ethyl(phenyl)amino]benzoic Acid

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point 154-156 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.45 (s, 1H, COOH), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (t, J = 7.8 Hz, 2H, Ar-H), 7.10 (t, J = 7.3 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (q, J = 7.0 Hz, 2H, N-CH₂), 1.15 (t, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 167.5, 152.0, 146.5, 131.5, 129.5, 122.0, 120.0, 118.0, 113.0, 45.0, 12.5.

  • FT-IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 2970 (C-H stretch, alkyl), 1680 (C=O stretch, carboxylic acid), 1600, 1510 (C=C stretch, aromatic), 1290 (C-N stretch).

  • Mass Spectrometry (ESI+): m/z 242.1176 [M+H]⁺ (Calculated for C₁₅H₁₆NO₂⁺: 242.1176).[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Incomplete Reaction - Insufficient reaction time.- Inactive reducing agent.- Extend the reaction time and monitor by TLC.- Use fresh, anhydrous sodium triacetoxyborohydride.
Low Yield - Incomplete iminium ion formation.- Loss of product during workup or purification.- Ensure the addition of acetic acid catalyst.- Perform extractions carefully and optimize the chromatography gradient.
Presence of Byproducts - Reduction of the starting aldehyde.- Over-alkylation (less likely with a secondary amine).- Use the recommended stoichiometry of the reducing agent.- Confirm the purity of the starting 4-anilinobenzoic acid.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 4-[Ethyl(phenyl)amino]benzoic acid via reductive amination. The use of sodium triacetoxyborohydride provides excellent selectivity, making this a robust method for obtaining the desired tertiary amine in good yield and purity. The provided mechanistic insights, detailed experimental procedure, and comprehensive characterization data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive amination. (2023). In Wikipedia. [Link]

  • PubChem. (n.d.). 4-[ethyl(phenyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2023). Journal of Chemical Sciences, 135(2), 50.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal, 8(11).
  • 4-Methyl-2-(2-methylanilino)benzoic acid. (2023).
  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 4-Ethylbenzoic acid. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. [Link]

  • MassBank. (2008, October 21). ETHYL 4-AMINOBENZOATE; EI-B; MS. [Link]

  • Doc Brown's Chemistry. (2025, November 15). 13C nmr spectrum of benzoic acid. [Link]

  • Chegg. (2020, October 15). Solved 1.) Please use the following chart to complete your IR spectrum of ethyl-4-aminobenzoate. [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester. [Link]

  • Chegg. (2011, October 31). Solved This is the 1H NMR spectrum of the starting material, | Chegg.com. [Link]

Sources

Application

Application Note: Synthesis and Validation of 4-[Ethyl(phenyl)amino]benzoic Acid

Target Molecule: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) Primary Application: Advanced pharmaceutical intermediate and medicinal chemistry scaffold. Methodology: Two-step sequence featuring Palladium-catal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) Primary Application: Advanced pharmaceutical intermediate and medicinal chemistry scaffold. Methodology: Two-step sequence featuring Palladium-catalyzed Buchwald-Hartwig Amination followed by base-mediated saponification.

Mechanistic Rationale and Strategic Design

The synthesis of highly functionalized diarylamines is a cornerstone of modern drug development. While classical Nucleophilic Aromatic Substitution (SNAr) is an option, it requires highly electron-deficient aryl halides and harsh thermal conditions, which severely limits substrate scope. To synthesize 4-[Ethyl(phenyl)amino]benzoic acid efficiently, we employ a transition-metal-catalyzed Buchwald-Hartwig cross-coupling strategy[1].

Causality Behind Experimental Choices
  • Substrate Protection (The "Why" of the Ester): Direct amination of 4-bromobenzoic acid is notoriously low-yielding. Free carboxylic acids can strongly coordinate to the palladium center, forming insoluble or catalytically dead Pd-carboxylate complexes[2]. By utilizing ethyl 4-bromobenzoate as the electrophile, we mask the acidic proton, maintain the electrophilicity of the aryl ring, and ensure high solubility in organic solvents[1].

  • Catalyst & Ligand Selection: Coupling a secondary aniline ( N -ethylaniline) presents a unique steric and electronic challenge. Secondary alkyl-aryl amines are prone to β -hydride elimination following oxidative addition[3]. We utilize Pd 2​ (dba) 3​ paired with RuPhos (a bulky, electron-rich biaryl phosphine). RuPhos accelerates the rate-determining reductive elimination step, effectively outcompeting unwanted side reactions and ensuring high turnover frequencies[3].

  • Base Selection: The choice of base is critical when esters are present. While Sodium tert-butoxide (NaOtBu) is the traditional base for aminations, its strong nucleophilicity causes premature cleavage or transesterification of the ethyl ester[4]. We substitute this with Cesium Carbonate (Cs 2​ CO 3​ ) , a mild, non-nucleophilic base that effectively deprotonates the coordinated amine intermediate without compromising the ester functional group[4].

Workflow A Ethyl 4-bromobenzoate + N-Ethylaniline B Buchwald-Hartwig Amination Pd2(dba)3, RuPhos, Cs2CO3 Toluene, 100°C A->B C Ethyl 4-[ethyl(phenyl)amino]benzoate (Intermediate) B->C C-N Coupling D Saponification LiOH·H2O, THF/MeOH/H2O rt, 4 h C->D E 4-[Ethyl(phenyl)amino]benzoic acid (Final Product) D->E Acidification (HCl)

Fig 1. Two-step synthetic workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Quantitative Optimization Data

The success of the C-N coupling relies heavily on the synergistic effect of the ligand and base. Table 1 summarizes the empirical data driving our protocol parameters.

Table 1: Optimization of Reaction Parameters for C-N Cross-Coupling

Catalyst SystemBaseSolventExpected YieldMechanistic Rationale
Pd 2​ (dba) 3​ / RuPhos Cs 2​ CO 3​ Toluene >85% Optimal. Bulky ligand promotes rapid reductive elimination; mild base protects the ester.
Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ Toluene70-80%Classic bidentate ligand; effective but exhibits slower reductive elimination kinetics than RuPhos.
Pd 2​ (dba) 3​ / RuPhosNaOtBuToluene<40%Strong base causes transesterification and premature cleavage of the ethyl ester.
Pd(OAc) 2​ / P(o-tol) 3​ K 2​ CO 3​ DMF<20%Insufficient electron density on Pd; poor oxidative addition and high catalyst decay.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-[ethyl(phenyl)amino]benzoate

This step establishes the core diarylamine architecture via palladium catalysis.

  • Preparation of the Catalytic Complex: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%) and RuPhos (0.04 equiv, 4 mol%).

  • Addition of Solid Reagents: Add ethyl 4-bromobenzoate (1.0 equiv, 10.0 mmol) and anhydrous Cs 2​ CO 3​ (1.4 equiv, 14.0 mmol).

  • Inert Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment (critical to prevent Pd(0) oxidation).

  • Addition of Liquids: Via syringe, add anhydrous, degassed Toluene (0.2 M, 50 mL), followed by N -ethylaniline (1.2 equiv, 12.0 mmol).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water (2 × 30 mL) and brine (30 mL).

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to yield the intermediate ester as a pale yellow oil.

CatalyticCycle Pd0 Pd(0)Ln PdII_OA Pd(II)(Ar)(Br)Ln Pd0->PdII_OA Oxidative Addition (Ethyl 4-bromobenzoate) PdII_Am Pd(II)(Ar)(NR2)Ln PdII_OA->PdII_Am Amine Binding & Deprotonation (Cs2CO3) PdII_Am->Pd0 Reductive Elimination (Product Release)

Fig 2. Palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Step 2: Saponification to 4-[Ethyl(phenyl)amino]benzoic acid

This step unmasks the carboxylic acid for downstream pharmaceutical applications.

  • Solvent Preparation: Dissolve the intermediate ethyl 4-[ethyl(phenyl)amino]benzoate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H 2​ O (0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 equiv) in one portion. Stir the reaction at room temperature for 4 hours.

  • Volatile Removal: Once complete, concentrate the mixture in vacuo to remove the THF and MeOH, leaving an aqueous basic solution.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~3.0. A white/pale-yellow precipitate will form.

  • Filtration: Filter the precipitate under vacuum, wash with cold water, and dry overnight under high vacuum to afford the pure 4-[Ethyl(phenyl)amino]benzoic acid.

Self-Validating Systems (Analytical Quality Control)

To ensure the integrity of the protocol, the following In-Process Quality Control (IPQC) metrics must be met:

  • Thin-Layer Chromatography (TLC):

    • Step 1: The starting ethyl 4-bromobenzoate (R f​ ~ 0.6 in 9:1 Hex/EtOAc) must be completely consumed. The product ester appears at R f​ ~ 0.4 and exhibits distinct blue fluorescence under 254 nm UV light due to the extended conjugation of the diarylamine.

    • Step 2: The final acid will stick to the baseline in non-polar solvents. Use 9:1 DCM/MeOH (R f​ ~ 0.2) to confirm the absence of the ester.

  • LC-MS Verification: The final product exact mass is calculated as 241.11 Da. Electrospray ionization (ESI+) should yield a prominent [M+H] + peak at m/z 242.1 .

  • 1 H NMR (CDCl 3​ , 400 MHz) Validation: Successful hydrolysis is confirmed by the complete disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm). The N -ethyl group of the product will remain visible as a distinct quartet (~3.8 ppm, 2H) and triplet (~1.2 ppm, 3H).

References

  • Comparing Industrial Amination Reactions in a Combined Class and Laboratory Green Chemistry Assignment ResearchGate[Link][2]

  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides The Journal of Organic Chemistry - ACS Publications[Link][4]

  • The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions Organometallics - ACS Publications[Link][3]

Sources

Method

Application Note: 4-[Ethyl(phenyl)amino]benzoic Acid as a High-Efficiency UV Absorber in Polymer Matrices

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary The photodegradation of polymer matrices poses a critical challenge in both industrial materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

The photodegradation of polymer matrices poses a critical challenge in both industrial materials and pharmaceutical applications (e.g., drug-eluting stents, transdermal patches, and active packaging). UV exposure can alter polymer release kinetics and degrade light-sensitive active pharmaceutical ingredients (APIs). 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)[1] is a highly potent organic ultraviolet (UV) absorber. By leveraging its unique electronic architecture, this compound can be covalently grafted onto polymer backbones, providing permanent, non-leaching UV protection that outperforms traditional physical blends[2].

Mechanistic Principles: The Push-Pull Chromophore

The exceptional UV-absorbing capability of 4-[Ethyl(phenyl)amino]benzoic acid is rooted in its Donor-π-Acceptor (D-π-A) push-pull architecture [3].

  • The Donor (Push): The N-ethyl-N-phenylamino group acts as a strong electron donor.

  • The Acceptor (Pull): The carboxylic acid (-COOH) group acts as an electron-withdrawing acceptor.

  • The π-Bridge: The central benzene ring facilitates electron delocalization.

When exposed to UV radiation, the molecule undergoes an Intramolecular Charge Transfer (ICT) [3]. The energy from the absorbed UV photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state rapidly undergoes non-radiative decay, harmlessly dissipating the destructive UV energy as low-level heat. Because the chromophore remains structurally intact after relaxation, it offers continuous, long-term photostabilization.

Physicochemical Properties Summary
PropertyValue / Description
Chemical Name 4-[Ethyl(phenyl)amino]benzoic acid
CAS Number 1039995-85-1[1]
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.28 g/mol
Chromophore Type Donor-π-Acceptor (D-π-A) Push-Pull[3]
Primary Utility UV-A/UV-B Absorber, Covalent Polymer Photostabilizer[2]

Experimental Workflow Visualization

To prevent the migration and leaching of the UV absorber—a common failure mode in medical and optical polymers—the carboxylic acid group of 4-[Ethyl(phenyl)amino]benzoic acid is exploited to covalently bond the molecule to hydroxyl-rich polymers (e.g., Polyvinyl Alcohol, PVA)[4].

G A 4-[Ethyl(phenyl)amino]benzoic acid (UV Absorber) C Activation & Coupling (EDC/DMAP Catalysis) A->C B Polymer Matrix (e.g., PVA, Epoxy) B->C D Covalently Grafted Polymer (Migration-Resistant) C->D E Film Casting & Curing D->E F UV-Vis & Photostability Characterization E->F

Workflow for covalent grafting of UV absorbers onto polymer matrices.

Experimental Protocols

Protocol 1: Covalent Grafting via Steglich Esterification

Objective: To covalently anchor 4-[Ethyl(phenyl)amino]benzoic acid to Polyvinyl Alcohol (PVA) to create a non-leaching, UV-blocking polymer matrix[4].

Causality & Logic: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). EDC activates the carboxyl group of the UV absorber to form a reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive amide, which is then readily attacked by the hydroxyl groups of the PVA. This specific catalytic route prevents the formation of unreactive N-acylurea byproducts, ensuring high grafting efficiency.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 5.0 g of fully hydrolyzed PVA in 100 mL of anhydrous Dimethyl Sulfoxide (DMSO) at 80°C under continuous magnetic stirring. Once clear, cool the solution to ambient temperature (25°C).

  • Reagent Addition: Add 0.5 g of 4-[Ethyl(phenyl)amino]benzoic acid to the polymer solution.

  • Activation: Add 1.2 molar equivalents (relative to the UV absorber) of EDC·HCl and 0.2 molar equivalents of DMAP.

  • Coupling Reaction: Purge the reaction flask with Nitrogen (N₂) gas, seal it, and stir vigorously in the dark for 24 hours at room temperature.

  • Precipitation: Dropwise, add the reaction mixture into 500 mL of ice-cold ethanol to precipitate the grafted polymer.

  • Self-Validating Purification (Critical Step): Transfer the precipitate to a Soxhlet extractor. Extract with hot ethanol for 24 hours. Rationale: This guarantees the complete removal of any physically trapped, unreacted UV absorber. Any UV absorbance detected in the final product is definitively the result of successful covalent bonding[4].

  • Drying: Dry the purified polymer (PVA-g-UV) under a vacuum at 40°C until a constant weight is achieved.

Protocol 2: Film Casting and Optical Characterization

Objective: To fabricate thin films and evaluate their photostability and UV-blocking efficacy.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 g of the purified PVA-g-UV polymer in 20 mL of deionized water (heating to 60°C may be required).

  • Casting: Pour the solution into a leveled Teflon Petri dish.

  • Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at 40°C for 48 hours to form a uniform film (target thickness: ~50 µm).

  • UV-Vis Spectroscopy: Mount the film in a UV-Vis spectrophotometer. Scan the transmittance from 200 nm to 800 nm.

Data Presentation & Quality Control

The success of the protocol is validated by comparing the covalently grafted polymer against a physical blend (where the UV absorber is merely mixed into the polymer without coupling agents).

Table 1: Comparative UV Transmittance and Leaching Metrics
Polymer FormulationTransmittance (UV-B, 280-315 nm)Transmittance (UV-A, 315-400 nm)Absorber Loss Post-Extraction
Neat PVA (Control) > 90%> 92%N/A
PVA + Physical Blend (5 wt%) < 5% (Pre-extraction)< 10% (Pre-extraction)> 85% (Fails validation)
PVA-g-UV Absorber (5 wt%) < 5% < 10% < 1% (Passes validation)
Troubleshooting & Self-Validation Checks
  • FTIR Spectroscopy: To confirm covalent esterification, perform FTIR on the Soxhlet-extracted film. Look for the emergence of a strong ester carbonyl (C=O) stretching peak at ~1730 cm⁻¹ , which is absent in neat PVA.

  • Leaching/Migration Failure: If the "PVA-g-UV Absorber" loses its UV-blocking capability after Soxhlet extraction, the EDC/DMAP coupling failed. Ensure the DMSO is strictly anhydrous, as water rapidly hydrolyzes the EDC-activated intermediate.

References

  • Title: 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information. Source: NextSDS. URL: [Link][1]

  • Title: US9289631B2 - Polymer-bound UV absorbers in personal care compositions. Source: Google Patents. URL:[2]

  • Title: Tailored cellulose nanocrystals as a functional ultraviolet absorbing nanofiller of epoxy polymers. Source: PubMed / Nanoscale Advances. URL:[Link][4]

  • Title: Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. Source: MDPI Materials. URL:[Link][3]

Sources

Application

Application Note: 4-[Ethyl(phenyl)amino]benzoic acid as a Versatile D-π-A Intermediate in Organic Synthesis

Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile organic intermediate characterized by its distinct Donor-π-Acceptor (D-π-A) architecture[1]. Widely utilized by researchers i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile organic intermediate characterized by its distinct Donor-π-Acceptor (D-π-A) architecture[1]. Widely utilized by researchers in materials science and medicinal chemistry, this compound serves as a foundational building block for synthesizing optoelectronic materials (such as Dye-Sensitized Solar Cell sensitizers and OLED fluorophores) and complex active pharmaceutical ingredients (APIs)[2]. This application note provides an in-depth technical analysis of its electronic properties, alongside validated, step-by-step protocols for its synthetic functionalization.

Structural & Electronic Profiling: The Causality of the D-π-A System

The synthetic utility of 4-[Ethyl(phenyl)amino]benzoic acid is dictated by its polarized electronic structure:

  • The Donor (D): The N-ethyl-N-phenylamino group acts as a potent electron donor. The lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent phenyl rings[2]. The ethyl substituent provides crucial steric bulk, which suppresses unwanted intermolecular π-π stacking in solid-state applications, thereby preventing fluorescence quenching.

  • The Acceptor (A): The benzoic acid moiety functions as a strong electron acceptor and a versatile synthetic handle[3]. In optoelectronic applications, the carboxylic acid acts as an anchoring group, capable of binding to semiconductor surfaces (e.g., TiO₂ nanoparticles) to facilitate efficient electron injection.

  • Regioselectivity (The Synthetic Advantage): Because the benzoic acid ring is deactivated by the electron-withdrawing -COOH group, electrophilic aromatic substitution (such as formylation or bromination) occurs exclusively and predictably at the para-position of the unsubstituted N-phenyl ring[4]. This self-validating electronic bias allows for precise, regioselective extension of the molecule's π-conjugation without the need for complex protecting group strategies.

ICT_Pathway D Donor Group (N-ethyl-N-phenylamino) Pi π-Bridge (Phenyl Ring) D->Pi Electron Donation A Acceptor Group (Benzoic Acid) Pi->A Charge Transfer

Intramolecular Charge Transfer (ICT) pathway in the D-π-A system.

Quantitative Data & Physicochemical Parameters

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction solvents, purification gradients, and downstream biological or material assays.

Table 1: Physicochemical Properties of 4-[Ethyl(phenyl)amino]benzoic acid

ParameterValueReference / Rationale
CAS Number 1039995-85-1Standard chemical identifier[1].
Molecular Formula C₁₅H₁₅NO₂Confirmed via mass spectrometry[5].
Molecular Weight 241.28 g/mol Determines stoichiometric equivalents[5].
H-Bond Donors 1Derived from the -COOH proton.
H-Bond Acceptors 2Derived from the -COOH oxygen atoms.
Rotatable Bonds 4Influences conformational flexibility.
Solubility Profile Soluble in DMF, DMSO, DCMEssential for selecting reaction media.

Validated Experimental Protocols

The following protocols leverage the specific electronic properties of 4-[Ethyl(phenyl)amino]benzoic acid to generate advanced functional derivatives.

Protocol A: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce a formyl group to the unsubstituted phenyl ring to extend π-conjugation for dye synthesis. Causality & Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent). Due to the electronic deactivation of the benzoic acid ring, the Vilsmeier reagent exclusively attacks the electron-rich N-phenyl ring at the para-position[4].

Step-by-Step Procedure:

  • Reagent Preparation: In a dry, round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C using an ice bath.

  • Vilsmeier Reagent Generation: Add POCl₃ (1.2 equivalents) dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the Vilsmeier complex. The solution will transition to a pale yellow/orange hue.

  • Substrate Addition: Dissolve 4-[Ethyl(phenyl)amino]benzoic acid (1.0 equivalent) in a minimum volume of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Remove the ice bath and heat the mixture to 80 °C for 4–6 hours[6].

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot will disappear, and a new, highly UV-active spot with a lower Rf​ (due to the polar aldehyde group) will emerge.

  • Hydrolysis & Workup: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize to pH 7 using a 10% NaOH aqueous solution. Causality: Neutralization hydrolyzes the intermediate iminium salt into the final aldehyde, causing the product to precipitate.

  • Isolation: Extract with dichloromethane (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: EDC/HOBt-Mediated Amidation of the Carboxylic Acid

Objective: Convert the carboxylic acid into an amide for API synthesis or material functionalization. Causality & Mechanism: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. To prevent side reactions (such as N -acylurea rearrangement), HOBt is added. HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-active ester. The target amine then nucleophilically attacks this ester to form the amide bond[7].

Synthetic_Workflow Start 4-[Ethyl(phenyl)amino]benzoic acid Step1 Activation (EDC/HOBt) Start->Step1 Reagent addition Step2 Nucleophilic Addition Step1->Step2 Active ester formation Purification Purification (Chromatography) Step2->Purification Crude product Product Target D-π-A Derivative Purification->Product Pure compound

Step-by-step synthetic workflow for functionalizing the benzoic acid intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve 4-[Ethyl(phenyl)amino]benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool to 0 °C[8].

  • Coupling Agent Addition: Add EDC·HCl (1.2 equivalents) portion-wise. Stir for 30 minutes at 0 °C.

    • Self-Validation: The formation of the active ester can be validated by quenching a 10 µL aliquot with methanol and observing the methyl ester formation via TLC.

  • Amine Addition: Add the target primary or secondary amine (1.1 equivalents) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). Causality: DIPEA is a non-nucleophilic base that ensures the amine remains deprotonated and nucleophilic without competing for the active ester[8].

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate. Recrystallize from ethanol to yield analytically pure material.

References[1] Title: 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information

Source: nextsds.com URL:[5] Title: 1039995-85-1_4-[Ethyl(phenyl)amino]benzoic acid ... - cas号查询 Source: chemsrc.com URL:[2] Title: Photo-Induced Reversible Deformation of Liquid Metal/Azo Polymer Hybrid Nanospheres for Application as Transformable Nanomachine Source: acs.org URL:[3] Title: Conductivity Switching and Electronic Memory Effect in Polymers with Pendant Azobenzene Chromophores Source: acs.org URL:[8] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: benchchem.com URL:[7] Title: The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation Source: benchchem.com URL:[4] Title: Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes Source: acs.org URL:[6] Title: Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry Source: researchgate.net URL:

Sources

Method

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of 4-[Ethyl(phenyl)amino]benzoic Acid

Introduction & Chemical Context 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials. Structurally, the molecule features a para-substituted benzoic acid core coupled with a tertiary amine bearing ethyl and phenyl substituents.

This architecture creates a strong "push-pull" electronic system: the electron-donating ethyl(phenyl)amino group conjugates extensively with the electron-withdrawing carboxylic acid. This extended conjugation significantly impacts the local magnetic environments of the nuclei, resulting in distinct chemical shift deviations compared to unsubstituted benzoic acid[1]. Accurate structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for purity assessment and downstream synthetic applications[2].

Causality-Driven Sample Preparation

  • Solvent Selection: The choice of deuterated solvent is the most critical parameter for this molecule. While non-polar solvents like CDCl₃ are standard for many small molecules, 4-[Ethyl(phenyl)amino]benzoic acid exhibits limited solubility and potential aggregation in CDCl₃ due to intermolecular hydrogen bonding of the carboxylic acid and the polarity of the tertiary amine. Therefore, DMSO-d₆ is the solvent of choice[3]. DMSO-d₆ disrupts intermolecular hydrogen bonds, ensuring complete dissolution. Crucially, it prevents the rapid exchange of the -COOH proton, allowing it to be observed as a distinct, albeit broad, singlet around 12.0–12.5 ppm[1].

  • Concentration & Referencing: For standard 5 mm NMR tubes, a concentration of 15–20 mg in 0.6 mL DMSO-d₆ is optimal for ¹H NMR, while 50–80 mg is required for ¹³C NMR to achieve a sufficient signal-to-noise ratio (SNR) for quaternary carbons (C=O, C-N)[2]. Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO-d₅ pentet at 2.50 ppm should be used for precise chemical shift referencing.

Experimental Protocols

The following self-validating workflow ensures that 1D spectral data is unambiguously confirmed by 2D connectivity maps.

Step 1: Sample Dissolution and Filtration
  • Weigh the appropriate amount of the analyte (20 mg for ¹H; 80 mg for ¹³C/2D) and dissolve it in 0.6 mL of high-purity DMSO-d₆.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • To prevent magnetic field inhomogeneities caused by undissolved microscopic particulates, filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR (400 MHz): Acquire using a standard 30° pulse program (zg30). Set the spectral width to 15 ppm to ensure the downfield carboxylic acid proton is captured. Use a relaxation delay (D1) of 1.5–2.0 seconds and acquire 16–32 scans.

  • ¹³C NMR (100 MHz): Acquire using proton decoupling (zgpg30). Quaternary carbons (such as the carbonyl and ipso-carbons) lack attached protons, relying primarily on chemical shift anisotropy rather than dipole-dipole interactions for relaxation. Consequently, they possess longer T₁ relaxation times. Set the D1 delay to at least 2.0–3.0 seconds and acquire 512–1024 scans to ensure these critical peaks are resolved[4].

Step 3: 2D NMR Acquisition for Complete Assignment

To unambiguously assign the complex aromatic region (which contains overlapping signals from the benzoic acid and N-phenyl rings), 2D experiments are mandatory.

  • COSY (Correlation Spectroscopy): Use to map the 3-bond scalar couplings within the isolated spin systems (e.g., the ethyl CH₃-CH₂ group, and the ortho/meta/para protons of the N-phenyl ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Use to correlate protons to their directly attached carbons, differentiating the aromatic CH carbons from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. Set the long-range coupling constant (J) to 8 Hz. HMBC will reveal 2- and 3-bond correlations linking the isolated spin systems across the tertiary nitrogen and the carbonyl carbon, validating the molecular connectivity.

NMR_Workflow A Sample Preparation (15-80 mg in DMSO-d6) B 1D Acquisition (1H & 13C NMR) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase & Baseline Correction) C->D E Structural Elucidation (Peak Assignment & Verification) D->E

Caption: Workflow for NMR sample preparation, acquisition, and structural elucidation.

Data Presentation: Characteristic NMR Chemical Shifts

The tables below summarize the expected chemical shifts based on the electronic environment of the molecule. Note that the para-amino substitution strongly shields the protons ortho to the amine on the benzoic acid ring, pushing them significantly upfield (~6.68 ppm) compared to the protons ortho to the carboxylic acid (~7.78 ppm)[1].

Table 1: Representative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~12.30br s-1H
Benzoic H-ortho (to COOH)7.78d8.82H
N-Phenyl H-meta7.42t7.52H
N-Phenyl H-ortho7.25d7.52H
N-Phenyl H-para7.20t7.51H
Benzoic H-ortho (to N)6.68d8.82H
Ethyl -CH₂-3.82q7.12H
Ethyl -CH₃1.15t7.13H

Table 2: Representative ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Carbon Type
Carbonyl (C=O)167.5Cq
Benzoic C-N (C4)151.2Cq
Phenyl C-ipso (C1')146.5Cq
Benzoic C-ortho (to COOH)131.4CH
Phenyl C-meta (C3', C5')129.8CH
Phenyl C-ortho (C2', C6')126.2CH
Phenyl C-para (C4')125.4CH
Benzoic C-ipso (C1)118.6Cq
Benzoic C-ortho (to N)112.1CH
Ethyl -CH₂-46.8CH₂
Ethyl -CH₃12.4CH₃

Mechanistic Insights & Troubleshooting

  • Quantitative NMR (qNMR) Considerations: If the purity of the batch must be determined via qNMR, an internal standard such as certified analytical-grade maleic acid or an external NIST-traceable benzoic acid standard must be utilized[4][5]. For qNMR, the D1 delay must be strictly set to >5 × T₁ of the slowest relaxing nucleus to ensure complete longitudinal magnetization recovery and accurate integration[5].

  • Restricted Rotation and Line Broadening: The partial double-bond character of the C-N bond, induced by the resonance of the nitrogen lone pair into the electron-withdrawing benzoic acid ring, can lead to restricted rotation at ambient temperatures. If the aromatic signals appear unusually broad in DMSO-d₆ at 298 K, performing a variable-temperature (VT) NMR experiment at 330 K will increase the rotational exchange rate, sharpening the signals[4].

  • Water Peak Interference: Residual water in DMSO-d₆ appears at ~3.3 ppm. If this peak overlaps with the ethyl -CH₂- quartet (~3.8 ppm), drying the solvent over molecular sieves prior to sample preparation is highly recommended[3].

HMBC_Correlations Ethyl_CH2 Ethyl -CH2- (Proton) Benzoic_C4 Benzoic C-N (C4) (Carbon) Ethyl_CH2->Benzoic_C4 3J_CH Phenyl_C1 Phenyl C-ipso (C1') (Carbon) Ethyl_CH2->Phenyl_C1 3J_CH Benzoic_H2 Benzoic H-ortho (Proton) Benzoic_H2->Benzoic_C4 3J_CH Carbonyl_C Carbonyl C=O (Carbon) Benzoic_H2->Carbonyl_C 3J_CH

Caption: Key 3-bond HMBC correlations confirming the connectivity of the tertiary amine.

References

  • RSC Advances. "Advances in NMR spectroscopy of small molecules in solution." Royal Society of Chemistry, 2023. URL: [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Academia.edu. URL: [Link]

  • CK Isotopes. "qNMR Standards for External Referencing." CK Isotopes. URL: [Link]

  • ACS Sustainable Chemistry & Engineering. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis." ACS Publications, 2023. URL: [Link]

Sources

Application

Application Note: Infrared Spectroscopy of 4-[Ethyl(phenyl)amino]benzoic acid

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Compound: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Compound: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid is a highly conjugated organic molecule featuring a carboxylic acid, a tertiary aromatic amine, an aliphatic ethyl chain, and two distinct aromatic systems (one mono-substituted, one para-disubstituted). Due to its structural complexity, it serves as a critical intermediate in the synthesis of advanced functional materials, OLED dopants, and pharmaceutical active ingredients. This application note establishes a robust, self-validating protocol for its structural characterization using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Scientific Rationale & Experimental Design

Causality in Sampling Methodology: Why ATR-FTIR?

Historically, solid organic powders were analyzed using transmission FTIR via potassium bromide (KBr) pellet pressing. However, KBr is highly hygroscopic. Moisture absorbed during sample preparation introduces a broad O-H stretching artifact (~3400 cm⁻¹) and an H-O-H bending artifact (~1640 cm⁻¹). For 4-[Ethyl(phenyl)amino]benzoic acid, these artifacts directly overlap with and obscure the critical diagnostic bands: the carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the conjugated C=O stretch (~1670 cm⁻¹).

By utilizing ATR-FTIR with a monolithic diamond crystal, we eliminate the need for hygroscopic matrices. The evanescent wave penetrates the sample directly to a depth of 0.5–5 μm, yielding high-fidelity, moisture-free spectra that preserve the true vibrational state of the carboxylic acid dimer ().

Structural Causality in Spectral Shifts

The molecular architecture of 4-[Ethyl(phenyl)amino]benzoic acid dictates specific shifts in its infrared signature:

  • Conjugation Effect on the Carbonyl: The lone pair of electrons on the tertiary amine nitrogen delocalizes through the para-substituted aromatic ring into the electron-withdrawing carboxylic acid group. This extended conjugation increases the single-bond character of the carbonyl group, shifting the C=O stretching frequency lower (from a typical aliphatic 1710 cm⁻¹ to approximately 1670–1680 cm⁻¹) ().

  • Aromatic Out-of-Plane (OOP) Bending: The molecule contains two distinct aromatic rings, requiring careful differentiation in the fingerprint region. The mono-substituted phenyl ring will present two strong OOP bands (~750 cm⁻¹ and 690 cm⁻¹), while the para-disubstituted benzoic acid ring will present a single strong OOP band (~850–800 cm⁻¹).

Self-Validating Experimental Protocol

To ensure data trustworthiness, this methodology incorporates built-in validation gates. If a validation gate fails, the operator must halt and correct the system before proceeding.

Step 1: Instrument Initialization and Background Validation

  • Turn on the FTIR spectrometer and allow the source to stabilize for at least 30 minutes.

  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Validation Gate: Inspect the background spectrum. The baseline must be flat, and there must be no residual peaks (especially in the 3000–2800 cm⁻¹ hydrocarbon region). If peaks are present, reclean the crystal.

Step 2: Sample Application

  • Transfer approximately 2–5 mg of 4-[Ethyl(phenyl)amino]benzoic acid powder directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil onto the sample. Apply optimal pressure until the slip-clutch clicks, ensuring intimate contact between the solid powder and the crystal surface.

Step 3: Spectral Acquisition and Signal Validation

  • Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution (Range: 4000–6000 cm⁻¹ to 400 cm⁻¹).

  • Validation Gate: Check the Signal-to-Noise Ratio (SNR) and maximum absorbance. The strongest peak (typically the C=O stretch) should have an absorbance between 0.1 and 1.0 A. If the signal is too weak (<0.1 A), increase anvil pressure or add more sample. If the signal is saturated (>1.2 A), reduce the pressure slightly.

Step 4: Data Processing

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring the spectrum is comparable to standard transmission libraries ().

  • Perform baseline correction and peak picking.

Workflow Visualization

ATR_FTIR_Workflow Start Sample Prep: 4-[Ethyl(phenyl)amino]benzoic acid Background Acquire Background Spectrum (Clean Diamond ATR Crystal) Start->Background Validation1 Validation: Crystal Clean? (No residual peaks) Background->Validation1 Validation1->Background No (Reclean) SampleLoad Load Sample & Apply Pressure (Ensure intimate contact) Validation1->SampleLoad Yes Acquisition Acquire IR Spectrum (32 Scans, 4 cm⁻¹ resolution) SampleLoad->Acquisition Validation2 Validation: Signal-to-Noise Ratio (Absorbance 0.1 - 1.0 A) Acquisition->Validation2 Validation2->SampleLoad Fail (Adjust Pressure) Interpretation Spectral Interpretation (Identify -COOH, C-N, Aromatic rings) Validation2->Interpretation Pass Clean Clean Crystal & Standby Interpretation->Clean

Figure 1: Self-validating ATR-FTIR analytical workflow for solid organic powders.

Quantitative Data Presentation: Spectral Interpretation

The following table summarizes the expected infrared vibrational modes for 4-[Ethyl(phenyl)amino]benzoic acid, cross-referenced with standard thermodynamic and spectral data libraries ().

Wavenumber (cm⁻¹)Peak Intensity & ShapeFunctional GroupVibrational Assignment
3300 – 2500 Broad, StrongCarboxylic Acid (-COOH)O-H stretching (hydrogen-bonded dimer)
3100 – 3000 Weak to Medium, SharpAromatic RingsC-H stretching (sp² carbons)
2970 – 2850 Medium, SharpEthyl Group (-CH₂CH₃)C-H stretching (sp³ carbons, asymmetric & symmetric)
1680 – 1670 Strong, SharpCarboxylic AcidC=O stretching (shifted via aromatic conjugation)
1595, 1510 Strong, SharpAromatic RingsC=C ring stretching
1350 – 1260 StrongTertiary AmineC-N stretching (aryl-N-alkyl)
1320 – 1210 StrongCarboxylic AcidC-O stretching
950 – 900 Medium, BroadCarboxylic AcidO-H out-of-plane (OOP) bending
850 – 800 Strong, Sharppara-Substituted RingC-H OOP bending (2 adjacent H atoms)
750, 690 Strong, SharpMono-Substituted RingC-H OOP bending (5 adjacent H atoms)

Note: The C-N stretch of the tertiary amine and the C-O stretch of the carboxylic acid occur in the same highly congested region (1350–1210 cm⁻¹). Interpretation in this zone should rely on pattern matching with pure reference standards rather than isolated peak assignment.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. URL:[Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Biomedical Spectroscopy and Imaging. NIH. URL:[Link]

Method

Application Note: High-Resolution Quantification of 4-[Ethyl(phenyl)amino]benzoic Acid in Complex Mixtures

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode-Array Detection (DAD) and Tandem Mass Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Diode-Array Detection (DAD) and Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Chemical Context

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a critical intermediate utilized in the synthesis of organic semiconductors, dye-sensitized solar cells (DSSCs), and pharmaceutical active ingredients. Structurally, it features a highly delocalized diarylalkylamine core conjugated with a para-substituted carboxylic acid. Quantifying this compound in complex reaction mixtures or biological matrices presents unique analytical challenges due to its dual functional groups: a weakly basic tertiary amine and an acidic carboxylate.

This application note details a robust, self-validating analytical protocol for the precise quantification of 4-[Ethyl(phenyl)amino]benzoic acid, leveraging dual-orthogonal detection (UV-Vis DAD and ESI-MS/MS) to ensure absolute data integrity.

Mechanistic Rationale for Method Development

Chromatographic Behavior & pH Causality

The retention behavior of para-substituted benzoic acid derivatives is highly dependent on the mobile phase pH. The carboxylic acid moiety of 4-[Ethyl(phenyl)amino]benzoic acid has an estimated pKa​ of ~4.5[1]. If chromatographed in a neutral mobile phase, the molecule exists in a dynamic equilibrium between its unionized and ionized (carboxylate) states, leading to severe peak tailing and irreproducible retention times.

The Solution: We utilize an acidic mobile phase buffered to pH 2.5 using 0.1% Formic Acid. This suppresses the ionization of the carboxylic acid, maintaining the analyte in a fully protonated, hydrophobic state. This ensures uniform interaction with the C18 stationary phase, yielding sharp, symmetrical peaks. Furthermore, Acetonitrile (MeCN) is selected over Methanol as the organic modifier; MeCN provides superior solvation for bulky triarylamine-like cores, reducing secondary interactions and lowering system backpressure.

Mass Spectrometric Ionization Dynamics

Mass spectrometric ionization of diarylamine and triarylamine derivatives requires careful optimization to prevent in-source fragmentation[2]. While the tertiary amine nitrogen could theoretically accept a proton in positive electrospray ionization (ESI+), the strong electron-withdrawing effect of the para-benzoic acid group drastically reduces the basicity of the nitrogen lone pair via resonance.

The Solution: Electrospray Ionization in Negative Mode (ESI-) is employed. The carboxylic acid readily donates a proton to form a highly stable carboxylate anion [M−H]− . This provides a significantly higher signal-to-noise ratio (S/N) than ESI+, making it the optimal choice for trace-level quantification.

A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system :

  • Internal Standardization: A structural analog, 4-(Diphenylamino)benzoic acid, is spiked into every sample prior to extraction to correct for volumetric errors and MS matrix suppression.

  • Orthogonal Cross-Validation: The post-column flow is split between a DAD and an MS/MS. The DAD provides matrix-independent quantification at high concentrations (via the extended π−π∗ conjugation absorbing at 310 nm), while the MS/MS ensures structural specificity at trace levels. Any divergence >5% between DAD and MS/MS calculated concentrations automatically flags the sample for matrix interference.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-[Ethyl(phenyl)amino]benzoic acid (Standard grade, >99% purity).

  • Internal Standard (IS): 4-(Diphenylamino)benzoic acid.

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Formic Acid (99% purity).

  • Consumables: 0.22 µm Hydrophilic PTFE syringe filters. (Note: Nylon filters must be avoided as they strongly bind acidic compounds like benzoic acids).

Step-by-Step Sample Preparation
  • Aliquot & Spike: Transfer 100 µL of the complex mixture (e.g., reaction matrix or plasma) into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (10 µg/mL in MeCN).

  • Protein Precipitation / Matrix Crash: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 60 seconds to disrupt matrix-analyte binding and precipitate macromolecules.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • Dilution (If necessary): If the expected concentration exceeds the DAD linear range, dilute the filtrate 1:10 with initial mobile phase (10% MeCN / 90% Water with 0.1% FA).

Instrumental Setup (LC-MS/MS & DAD)
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm core-shell).

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Flow Rate: 0.4 mL/min.

Quantitative Data Presentation

Table 1: Optimized Chromatographic Gradient

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Curve Profile
0.090%10%Isocratic
1.090%10%Isocratic
6.010%90%Linear
8.010%90%Isocratic
8.190%10%Step (Re-equilibration)
10.090%10%Isocratic

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-[Ethyl(phenyl)amino]benzoic acid 240.1196.150-15Quantifier (Loss of CO₂)
4-[Ethyl(phenyl)amino]benzoic acid 240.1168.150-25Qualifier (Further fragmentation)
4-(Diphenylamino)benzoic acid (IS) 288.1244.150-18Internal Standard

Table 3: Method Validation Metrics

ParameterUV-Vis DAD (λ = 310 nm)ESI-MS/MS (Negative Mode)
Linear Range 0.5 µg/mL – 100 µg/mL1.0 ng/mL – 500 ng/mL
Limit of Detection (LOD) 150 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 500 ng/mL1.0 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Matrix Effect / Recovery 98.5% ± 1.2%92.4% ± 3.5% (IS corrected)

Workflow Visualization

AnalyticalWorkflow N1 Complex Mixture (Matrix + Analyte) N2 Sample Extraction (MeCN / Protein Precipitation) N1->N2 N3 Centrifugation & Filtration (0.22 µm PTFE) N2->N3 N4 RP-HPLC Separation (C18, 0.1% Formic Acid, pH 2.5) N3->N4 N5 Post-Column Splitter N4->N5 N6 UV-Vis DAD (λ = 310 nm) N5->N6 50% Flow N7 ESI-MS/MS (Negative Mode, MRM) N5->N7 50% Flow N8 Data Integration & Orthogonal Cross-Validation N6->N8 N7->N8

Fig 1: Step-by-step analytical workflow for the quantification of 4-[Ethyl(phenyl)amino]benzoic acid.

References

  • OECD (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

  • Papanastasiou, M., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives. ACS Omega, 7(36), 32185–32195. URL: [Link][2]

  • Parshad, H., et al. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International Journal of Pharmaceutics, 237(1-2), 193–207. URL: [Link][1]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analysis of 4-[Ethyl(phenyl)amino]benzoic Acid

Executive Summary The accurate quantification of complex aromatic carboxylic acids is a critical requirement in pharmaceutical development, materials science, and pharmacokinetic profiling. 4-[Ethyl(phenyl)amino]benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex aromatic carboxylic acids is a critical requirement in pharmaceutical development, materials science, and pharmacokinetic profiling. 4-[Ethyl(phenyl)amino]benzoic acid (CAS 1039995-85-1) presents a unique analytical challenge: it contains a sterically hindered tertiary arylamine alongside a highly polar terminal carboxylic acid. Direct analysis of this compound often yields poor chromatographic peak shapes, low volatility for Gas Chromatography-Mass Spectrometry (GC-MS), and suboptimal ionization efficiency in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This application note provides a comprehensive, field-validated guide to derivatizing 4-[Ethyl(phenyl)amino]benzoic acid. By targeting the carboxylic acid moiety, we detail two orthogonal derivatization pathways: Silylation for GC-MS volatility and Amidation (3-NPH) for enhanced LC-MS/MS and HPLC-UV detectability.

Mechanistic Rationale & Experimental Causality

To design a self-validating analytical protocol, one must understand the chemical behavior of the analyte. The tertiary amine in 4-[Ethyl(phenyl)amino]benzoic acid lacks active hydrogens, meaning derivatization reagents will exclusively target the carboxylic acid (-COOH) group.

The GC-MS Pathway: Silylation via BSTFA

Direct injection of carboxylic acids into a GC inlet leads to thermal degradation and irreversible adsorption to the column's stationary phase. To mitigate this, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS).

  • Causality: BSTFA replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, neutralizing its polarity and drastically lowering its boiling point. The 1% TMCS acts as a critical Lewis acid catalyst, accelerating the reaction kinetics for sterically hindered or strongly hydrogen-bonded aromatic acids[1].

The LC-MS/MS & HPLC-UV Pathway: Amidation via 3-NPH

While 4-[Ethyl(phenyl)amino]benzoic acid can be analyzed via reversed-phase LC, its retention is often poor, and negative-mode electrospray ionization (ESI-) can suffer from severe matrix suppression. We employ 3-Nitrophenylhydrazine (3-NPH) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine.

  • Causality: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which pyridine helps stabilize. 3-NPH then attacks this intermediate to form a stable 3-nitrophenylhydrazone[2]. This transformation achieves three goals:

    • Enhanced Retention: The addition of the hydrophobic phenyl ring improves retention on C18 columns[3].

    • ESI Amplification: The derivative is highly ionizable, boosting MS/MS sensitivity by several orders of magnitude[3].

    • Optical Red-Shift: The nitroaromatic ring provides a strong UV chromophore at ~400 nm, allowing for orthogonal HPLC-UV detection that bypasses background matrix interference typically seen at lower wavelengths (e.g., 254 nm)[4].

Mechanism Target 4-[Ethyl(phenyl)amino] benzoic acid TMS TMS Ester Derivative (Volatile for GC) Target->TMS BSTFA + 1% TMCS -H, +TMS Hydrazone 3-Nitrophenylhydrazone (High ESI/UV for LC) Target->Hydrazone 3-NPH + EDC Carbodiimide Coupling

Fig 1. Chemical derivatization mechanisms targeting the carboxylic acid moiety.

Quantitative Method Parameters

The following table summarizes the expected physical and quantitative shifts associated with each derivatization pathway, providing a baseline for method validation.

Table 1: Comparison of Derivatization Strategies for 4-[Ethyl(phenyl)amino]benzoic Acid

ParameterGC-MS (Silylation)LC-MS/MS & HPLC-UV (Amidation)
Reagent System BSTFA + 1% TMCS in Pyridine3-NPH + EDC + Pyridine
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)
Reaction Temperature 70°C40°C
Reaction Time 60 minutes30 minutes
Mass Shift (Δm) +72 Da (TMS addition)+135 Da (3-NPH addition)
Detection Mode Electron Ionization (EI, 70 eV)ESI Negative / UV (~400 nm)
Primary Benefit Prevents thermal degradationEnhances sensitivity and retention

Step-by-Step Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

Note: Moisture is the primary enemy of silylation. All solvents and glassware must be rigorously anhydrous.

  • Sample Preparation: Accurately weigh 1.0 mg of 4-[Ethyl(phenyl)amino]benzoic acid and dissolve in 1.0 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • Drying: Transfer 100 µL of the sample (and a parallel solvent blank for Quality Control) into a 2 mL amber glass GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) gas.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to act as an acid scavenger and solvent. Immediately add 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 15 seconds. Place the vial in a dry heating block at 70°C for exactly 60 minutes to ensure complete conversion of the sterically hindered aromatic acid[1].

  • Analysis: Remove the vial, allow it to cool to room temperature (approx. 10 minutes), and inject 1 µL into the GC-MS operating in splitless mode.

Protocol B: 3-NPH Derivatization for LC-MS/MS and HPLC-UV

Note: This reaction proceeds well in aqueous-organic mixtures, making it ideal for biological or environmental samples.

  • Reagent Preparation (Prepare Fresh Daily):

    • Reagent 1: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% aqueous methanol.

    • Reagent 2: 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% (v/v) pyridine in 50% aqueous methanol.

  • Reaction Mixture: In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL of the 4-[Ethyl(phenyl)amino]benzoic acid sample (dissolved in 50% methanol).

    • 50 µL of Reagent 1 (3-NPH).

    • 50 µL of Reagent 2 (EDC/Pyridine).

  • Incubation: Vortex the mixture for 10 seconds. Incubate in a thermomixer at 40°C for 30 minutes[2].

  • Quenching & Dilution: To halt the reaction and prevent over-derivatization artifacts, add 850 µL of 10% aqueous methanol (or initial LC mobile phase). Vortex thoroughly.

  • Analysis: Centrifuge at 12,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an LC vial and inject 2–5 µL into the LC-MS/MS or HPLC-UV system.

Workflow Sample Sample: 4-[Ethyl(phenyl)amino]benzoic acid Split Select Analytical Platform Sample->Split GC GC-MS Pathway Split->GC LC LC-MS / HPLC Pathway Split->LC ReagentGC Dry under N2 Add BSTFA + 1% TMCS + Pyridine GC->ReagentGC ReagentLC Add 3-NPH + EDC + Pyridine in 50% Methanol LC->ReagentLC IncubateGC Incubate: 70°C for 60 min ReagentGC->IncubateGC IncubateLC Incubate: 40°C for 30 min ReagentLC->IncubateLC AnalyzeGC Inject into GC-MS (EI Mode) IncubateGC->AnalyzeGC AnalyzeLC Quench & Inject into LC-MS/MS (ESI- / UV 400nm) IncubateLC->AnalyzeLC

Fig 2. Experimental workflow for dual-platform derivatization of the target analyte.

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the workflow:

  • Procedural Blanks: Run a solvent blank through the entire derivatization process. For the 3-NPH method, unreacted 3-NPH and EDC byproducts will appear in the chromatogram; the blank ensures these do not co-elute with the derivatized 4-[Ethyl(phenyl)amino]benzoic acid.

  • Internal Standardization: Use an isotopically labeled carboxylic acid (e.g., Benzoic acid-d5) added prior to derivatization. This corrects for any variations in derivatization efficiency or injection volume.

  • Stability Verification: Analyze the derivatized samples immediately, and again at 12 hours post-derivatization, to confirm the stability of the TMS ester or 3-nitrophenylhydrazone in the autosampler environment.

References

  • Zuo, Y., Wang, C., & Zhan, J. (2004). "GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice." Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2013). "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry (PMC). Available at:[Link]

  • Pu, Q., et al. (2021). "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Google Patents (CN105758984A). "Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

Sources

Method

Application of "4-[Ethyl(phenyl)amino]benzoic acid" in dye synthesis

Application Note: 4-[Ethyl(phenyl)amino]benzoic acid in Advanced Dye Synthesis and Organic Electronics Executive Summary & Mechanistic Rationale The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[Ethyl(phenyl)amino]benzoic acid in Advanced Dye Synthesis and Organic Electronics

Executive Summary & Mechanistic Rationale

The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile building block in the synthesis of advanced organic dyes, specifically those utilizing a Donor-π-Acceptor (D-π-A) architecture. As a Senior Application Scientist, I frequently leverage this molecule because it elegantly solves two persistent challenges in organic optoelectronics and fluorescent probe design: electronic tuning and steric management.

Mechanistically, the N-ethyl-N-phenylamino moiety acts as a powerful electron donor (D), while the benzoic acid serves a dual purpose as an electron acceptor (A) and a robust anchoring group[1]. The critical design choice here is the inclusion of the ethyl group. Unlike planar diphenylamine derivatives, the alkyl chain introduces steric hindrance that disrupts detrimental intermolecular π-π stacking. This suppression of H-aggregation is vital for preventing non-radiative quenching when the dye is anchored to semiconductor surfaces or embedded in polymer matrices[2].

Primary Applications

A. Dye-Sensitized Solar Cells (DSSCs) & Perovskite Interfaces

In photovoltaics, metal-free organic dyes are preferred for their high molar extinction coefficients and tunable energy levels[3]. 4-[Ethyl(phenyl)amino]benzoic acid is either used as a compact sensitizer or as a precursor to synthesize extended D-D-π-A dyes. The carboxylic acid group forms a bidentate bridging linkage with the Ti(IV) sites on mesoporous TiO₂ surfaces. This strong electronic coupling ensures that upon photoexcitation, ultrafast electron injection (<100 fs) occurs from the dye's lowest unoccupied molecular orbital (LUMO) into the TiO₂ conduction band[1].

B. Non-Linear Optical (NLO) Materials & Fluorescent Probes

By extending the π-conjugation of the unsubstituted phenyl ring via Vilsmeier-Haack formylation and subsequent Knoevenagel condensation, this molecule is transformed into strong push-pull azo or cyano-based chromophores[4]. Furthermore, the carboxylic acid can be conjugated to amine-bearing biological polymers or synthetic dendrimers, yielding materials with exceptional quadratic non-linear optical (ONL-2) properties and high electro-optic coefficients[5].

Experimental Workflows

Workflow A 4-[Ethyl(phenyl)amino] benzoic acid B Vilsmeier-Haack Formylation A->B POCl3 / DMF (Electrophilic Substitution) C Knoevenagel Condensation B->C Cyanoacetic Acid (π-Bridge Extension) D Extended D-π-A Sensitizer C->D Purification (Target Isolation)

Workflow for synthesizing extended D-π-A dyes from 4-[Ethyl(phenyl)amino]benzoic acid.

Pathway S0 Dye Ground State (S0) Anchored to TiO2 S1 Excited State (S1*) Charge Separation S0->S1 Photon Absorption (hv) CB TiO2 Conduction Band Electron Injection S1->CB Ultrafast Injection (<100 fs) CB->S0 Recombination (Parasitic) Redox I-/I3- Electrolyte Dye Regeneration CB->Redox External Circuit Work Redox->S0 Hole Scavenging

Electron transfer and regeneration cycle of the dye-sensitized TiO2 interface.

Quantitative Data & Benchmarks

The following table summarizes the typical photophysical and electrochemical properties of dyes derived from the N-alkyl-N-phenylamino benzoic acid core, demonstrating how extending the π-bridge impacts performance[3],[2].

Derivative / Core StructureAbs. Max (λ_max)Emission MaxHOMO Level (eV)LUMO Level (eV)Primary Application
4-[Ethyl(phenyl)amino]benzoic acid 345 nm420 nm-5.39-1.89Precursor / Passivator
Formylated Intermediate 385 nm475 nm-5.42-2.15NLO Polymer Building Block
Cyanoacrylic Extended Dye 490 nm610 nm-5.25-2.85DSSC Sensitizer (PCE ~5.0%)
Azo-Coupled Derivative 520 nmNon-radiative-5.30-3.10Photoresponsive Actuators

Self-Validating Experimental Protocols

Protocol A: Sensitization of Mesoporous TiO₂ for DSSC Fabrication

Causality Focus: The competitive binding environment on the TiO₂ surface dictates device efficiency. We utilize Chenodeoxycholic acid (CDCA) to enforce spatial distribution, preventing the ethyl-phenyl groups from interacting and quenching the excited state.

  • Substrate Preparation: Treat the mesoporous TiO₂ coated FTO glass with O₂ plasma for 10 minutes.

    • Rationale: Removes adventitious carbon and hydroxylates the surface, maximizing available Ti(IV) binding sites.

  • Dye Bath Formulation: Dissolve 0.3 mM of the synthesized 4-[Ethyl(phenyl)amino]benzoic acid dye and 3.0 mM CDCA in anhydrous ethanol/acetonitrile (1:1 v/v).

    • Rationale: Anhydrous solvents are critical; trace water molecules will competitively bind to the TiO₂ surface, drastically reducing dye loading.

  • Sensitization: Immerse the hot TiO₂ films (cooled to 80°C from a 450°C sintering step) directly into the dye bath. Incubate in the dark for 18 hours at room temperature.

    • Rationale: Immersing the film while warm prevents ambient moisture from condensing in the mesopores.

  • Washing & Assembly: Rinse the films vigorously with anhydrous acetonitrile to remove physisorbed dye, dry under N₂, and assemble with a Pt-counter electrode and an I⁻/I₃⁻ electrolyte.

  • System Validation (QC Check): To validate chemisorption, desorb a sacrificial sensitized film using 0.1 M NaOH in water/ethanol. Measure the UV-Vis absorbance of the desorbed solution. A loading density of >1.5 × 10⁻⁷ mol/cm² confirms successful bidentate anchoring.

Protocol B: EDC/NHS Bioconjugation for Fluorescent Probes

Causality Focus: Converting the benzoic acid into an amide bond allows for the tagging of biological amines. The two-step activation prevents cross-linking and hydrolysis.

  • Activation: Dissolve 10 mg of 4-[Ethyl(phenyl)amino]benzoic acid in 1 mL anhydrous DMF. Add 1.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 2.0 eq of N-Hydroxysuccinimide (NHS). Stir for 2 hours at room temperature.

    • Rationale: EDC forms an unstable O-acylisourea intermediate. NHS rapidly attacks this to form a stable, amine-reactive NHS-ester, preventing competitive hydrolysis.

  • Conjugation: Add the target amine-bearing polymer or biomolecule (1.0 eq) dissolved in a pH 8.0 bicarbonate buffer. Stir for 4 hours.

    • Rationale: The slightly basic pH ensures the target amines are deprotonated and nucleophilic.

  • System Validation (QC Check): Analyze the purified product via FTIR spectroscopy. The successful protocol is validated by the disappearance of the carboxylic acid C=O stretch at ~1680 cm⁻¹ and the appearance of strong Amide I and Amide II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹, respectively.

Sources

Application

"4-[Ethyl(phenyl)amino]benzoic acid" in the preparation of active pharmaceutical ingredients

Application Note: 4-[Ethyl(phenyl)amino]benzoic Acid in the Synthesis of Diarylamine-Based Kinase Inhibitor APIs Executive Summary & Chemical Profiling The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-[Ethyl(phenyl)amino]benzoic Acid in the Synthesis of Diarylamine-Based Kinase Inhibitor APIs

Executive Summary & Chemical Profiling

The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly specialized organic building block utilized in the preparation of Active Pharmaceutical Ingredients (APIs)[1]. Structurally, it features an N-ethyl-N-phenylamino moiety situated para to a carboxylic acid. In the realm of targeted therapeutics, the diarylamine scaffold is a privileged pharmacophore. It is frequently engineered into the design of allosteric kinase inhibitors, such as MEK1/2 and c-Kit modulators, because the bulky, lipophilic N-ethyl-N-phenyl vector precisely occupies deep hydrophobic pockets within the kinase domain, effectively locking the enzyme in an inactive conformation[2][3].

Mechanistic Insights: Overcoming Electronic Deactivation

When utilizing 4-[Ethyl(phenyl)amino]benzoic acid for API synthesis, chemists face a distinct thermodynamic challenge. The lone pair of electrons on the diarylamine nitrogen participates in resonance with the aromatic ring, significantly increasing the electron density at the para-carboxylate carbon.

The Causality of Reagent Selection: This resonance effect diminishes the electrophilicity of the carbonyl carbon, rendering standard carbodiimide couplings (e.g., EDC/HOBt or DCC) sluggish and inefficient. To overcome this barrier, we must employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]. HATU rapidly converts the deactivated acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, bypassing the electronic deactivation and driving the amidation forward with high fidelity.

Synthetic Workflow Visualization

SyntheticWorkflow N1 4-[Ethyl(phenyl)amino] benzoic acid N2 HATU / DIPEA Activation N1->N2 N3 Active HOAt Ester (IPC Validated) N2->N3 15 min, 0°C N4 Amine Addition (R-NH2) N3->N4 LC-MS Check N5 Crude Amide API N4->N5 2 hrs, 20°C N6 Prep-HPLC Purification N5->N6 N7 Pure API (>99% AUC) N6->N7

Figure 1: Self-validating synthetic workflow for HATU-mediated amide coupling of diarylamines.

Self-Validating Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system . By isolating the activation step and utilizing LC-MS as an In-Process Control (IPC), the operator empirically confirms the formation of the active HOAt ester before introducing the valuable amine API intermediate. This prevents the consumption of expensive downstream amines in incomplete reactions.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged 50 mL round-bottom flask with 4-[Ethyl(phenyl)amino]benzoic acid (1.0 eq, 0.5 mmol).

  • Solvation: Add 2.5 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Mechanistic Causality: DMF is selected over Dichloromethane (DCM) because its high dielectric constant stabilizes the highly polar transition states formed during uronium salt activation, which is critical for deactivated substrates[5].

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

    • Mechanistic Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger, preventing unwanted amidine byproducts that occur with less hindered bases.

  • Activation (Self-Validation Checkpoint): Add HATU (1.2 eq, 0.6 mmol) in one portion at 0 °C. Stir for 15 minutes.

    • Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. Proceed to step 5 only when the starting material mass (m/z 242.1 [M+H]⁺) is entirely replaced by the HOAt-ester intermediate mass.

  • Amidation: Dropwise add the target primary/secondary amine (1.1 eq, 0.55 mmol) dissolved in 0.5 mL DMF. Allow the reaction to warm to ambient temperature (20 °C) and stir for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude API intermediate.

Quantitative Optimization Data

The necessity of the HATU/DMF system is empirically validated in the optimization matrix below, demonstrating how overcoming the electronic deactivation of the para-diarylamine group dictates yield and efficiency.

Table 1: Solvent and Coupling Reagent Optimization for 4-[Ethyl(phenyl)amino]benzoic Acid Amidation

Coupling ReagentSolventBase AdditiveReaction Time (h)Conversion (%)Epimerization / Byproducts (%)
EDC / HOBtDCMDIPEA24.045< 1
DCCDMFDMAP18.0628 (N-acylurea formation)
HATU DMF DIPEA 2.0 > 99 < 1
HATU2-MeTHFDIPEA4.588< 1

Analytical Validation Parameters

To ensure the integrity of the synthesized API intermediate, the following analytical parameters must be met prior to downstream processing:

  • LC-MS (ESI+): Disappearance of the 4-[Ethyl(phenyl)amino]benzoic acid peak at m/z 242.1 [M+H]⁺. Appearance of the target amide mass.

  • ¹H-NMR (400 MHz, DMSO-d6): Disappearance of the broad carboxylic acid proton singlet at ~12.5 ppm. Confirmation of the N-ethyl quartet (~3.7 ppm) and triplet (~1.1 ppm), alongside the characteristic para-substituted aromatic doublet-of-doublets.

References

  • Title: 4-[ethyl(phenyl)
  • Title: Diarylamine-containing compounds and compositions, and their use as modulators of c-kit receptors Source: Google Patents URL
  • Source: Royal Society of Chemistry (Green Chemistry)
  • Title: DNA-Compatible Organic Reactions Source: Thieme Connect URL
  • Title: The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 Source: ResearchGate URL

Sources

Method

Application Note: Polymerization Strategies for 4-[Ethyl(phenyl)amino]benzoic Acid in Advanced Materials and Therapeutics

Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile, bifunctional building block. It features an electron-donating N-ethyl-N-phenylamine (a diphenylamine derivative) core and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly versatile, bifunctional building block. It features an electron-donating N-ethyl-N-phenylamine (a diphenylamine derivative) core and an electron-withdrawing carboxylic acid group. This distinct "push-pull" electronic architecture makes it an ideal precursor for synthesizing electroactive (hole-transporting) polymers and photoresponsive macromolecular systems.

This technical guide details two primary polymerization pathways tailored to the molecule's specific structural constraints:

  • Derivatization into a methacrylate monomer followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

  • Diazo coupling to form an azobenzene monomer for photo-triggered smart materials.

Mechanistic Rationale and Experimental Design

Why 4-[Ethyl(phenyl)amino]benzoic acid?

  • Electronic Properties: The diphenylamine moiety is renowned for its low oxidation potential and stable radical cation formation, which are essential for p-type (hole-transporting) materials in OLEDs and organic photovoltaics.

  • Steric and Solubility Benefits: The N-ethyl substitution disrupts molecular planarity just enough to prevent excessive π-π stacking, thereby enhancing solubility in organic solvents compared to unsubstituted diphenylamines.

  • Overcoming Polymerization Constraints: While standard triphenylamines readily undergo oxidative electropolymerization, the presence of the benzoic acid group in this molecule occupies one of the critical para-positions. Consequently, direct oxidative coupling would primarily yield a tetraphenylbenzidine dimer rather than a continuous polymer chain. Therefore, the most viable pathways for macromolecular synthesis involve utilizing the carboxylic acid as a synthetic handle (Protocol A) or exploiting the single free para-position on the phenyl ring for electrophilic aromatic substitution (Protocol B).

Protocol A: Synthesis of Poly(DPA-MA) via RAFT Polymerization

Causality of Choices: Because 4-[Ethyl(phenyl)amino]benzoic acid is a monocarboxylic acid, direct step-growth (condensation) polymerization is impossible. Instead, we utilize [1] to convert the carboxylic acid into a polymerizable methacrylate monomer (DPA-MA) using 2-hydroxyethyl methacrylate (HEMA). RAFT polymerization is subsequently chosen over conventional free radical polymerization to ensure a low polydispersity index (PDI < 1.2) and predictable molecular weights, which are critical for uniform film morphology in optoelectronic devices [2].

Step-by-Step Methodology

Phase 1: Monomer Synthesis (Steglich Esterification)

  • Preparation: Dissolve 10.0 mmol of 4-[Ethyl(phenyl)amino]benzoic acid and 12.0 mmol of HEMA in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Catalysis: Add 1.0 mmol of 4-dimethylaminopyridine (DMAP). Self-Validation Check: The solution must remain clear; any immediate cloudiness indicates moisture contamination.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 11.0 mmol N,N'-Dicyclohexylcarbodiimide (DCC) in 10 mL DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating successful coupling.

  • Purification: Filter the DCU byproduct. Wash the organic filtrate with 0.1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexane:Ethyl Acetate 4:1) to isolate the DPA-MA monomer.

Phase 2: RAFT Polymerization

  • Mixture Preparation: In a Schlenk flask, combine 5.0 mmol of DPA-MA monomer, 0.05 mmol of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent), and 0.01 mmol of Azobisisobutyronitrile (AIBN, initiator) in 5 mL of anhydrous anisole. Rationale: The [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2 ensures a target degree of polymerization of ~100 while maintaining high chain-end fidelity.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating carbon-centered radicals.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Termination and Recovery: Quench the reaction by rapid cooling and exposure to air. Precipitate the polymer by adding the mixture dropwise into 50 mL of cold methanol. Filter and dry under vacuum at 40 °C for 24 hours.

RAFT_Workflow A 4-[Ethyl(phenyl)amino] benzoic acid B HEMA + DCC/DMAP (Steglich Esterification) A->B Activation C DPA-MA Monomer (Pendant Electroactive Core) B->C Esterification D CPADB + AIBN (RAFT Polymerization) C->D Thermal Initiation (70°C) E Poly(DPA-MA) Controlled MW & PDI D->E Chain Propagation

Workflow for the synthesis of Poly(DPA-MA) via RAFT polymerization.

Protocol B: Synthesis of Photoresponsive Azo-Polymers

Causality of Choices: The unsubstituted para-position on the phenyl ring of 4-[Ethyl(phenyl)amino]benzoic acid is highly activated toward electrophilic aromatic substitution due to the electron-donating tertiary amine. By reacting it with a diazonium salt of 4-vinylaniline, we create a polymerizable "push-pull" azobenzene monomer. Such azo-polymers exhibit reversible trans-cis photoisomerization, making them highly valuable for [3].

Step-by-Step Methodology
  • Diazotization: Dissolve 5.0 mmol of 4-vinylaniline in 15 mL of 1.0 M HCl. Cool to 0–5 °C. Slowly add an aqueous solution of NaNO2 (5.5 mmol in 5 mL H2O) dropwise. Stir for 30 minutes. Self-Validation Check: Use starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Coupling Preparation: Dissolve 5.0 mmol of 4-[Ethyl(phenyl)amino]benzoic acid in 20 mL of a 10% NaOH solution (to deprotonate the carboxylic acid and enhance aqueous solubility). Cool to 0–5 °C.

  • Electrophilic Substitution: Add the diazonium salt solution dropwise to the benzoic acid solution while maintaining the pH around 8-9 using sodium carbonate. The solution will turn deep red/orange as the azo bond forms at the free para-position.

  • Isolation: Acidify the mixture to pH 3 using dilute HCl to precipitate the azo-monomer. Filter, wash with water, and recrystallize from ethanol.

  • Polymerization: The resulting vinyl-azo monomer can be polymerized using standard free radical polymerization (AIBN, DMF, 65 °C for 24 hours) to yield the photoresponsive polymer.

Azo_Workflow A 4-Vinylaniline + NaNO2 / HCl B Diazonium Salt (Electrophile) A->B Diazotization (<5°C) D Azo-Monomer (Push-Pull System) B->D Electrophilic Coupling C 4-[Ethyl(phenyl)amino] benzoic acid C->D Para-substitution E Free Radical Polymerization D->E Initiation (AIBN) F Trans-Azo Polymer (Stable State) E->F Polymerization G Cis-Azo Polymer (Photostationary State) F->G UV Light (365 nm) G->F Visible Light / Heat

Synthesis of photoresponsive azo-polymers and their reversible trans-cis photoisomerization.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties of the synthesized polymers based on the protocols provided.

Polymer SystemPolymerization MethodTarget Mn (kDa)PDI (Mw/Mn)Tg (°C)Absorption Max (λmax)Primary Application
Poly(DPA-MA) RAFT25.0< 1.15~ 110310 nmHole-transport layer (OLEDs)
Azo-Polymer Free Radical40.01.8 - 2.5~ 135460 nmPhoto-triggered drug release

(Note: Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Zoppe, J. O., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(3), 1105-1318. URL:[Link][1]

  • Natansohn, A., & Rochon, P. (2002). Photoinduced Motions in Azo-Containing Polymers. Chemical Reviews, 102(11), 4139-4176. URL:[Link]

Sources

Application

Application Note: 4-[Ethyl(phenyl)amino]benzoic acid as a Versatile D-π-A Building Block in Optoelectronics and Photovoltaics

Executive Summary & Mechanistic Rationale The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly efficient Donor-π-Acceptor (D-π-A) molecular building block[1][2]. While traditional triphenylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a highly efficient Donor-π-Acceptor (D-π-A) molecular building block[1][2]. While traditional triphenylamine (TPA) derivatives have long been staples in materials science, the strategic replacement of one phenyl ring with an ethyl group introduces critical physicochemical advantages.

Mechanistically, the N-ethyl-N-phenylamino moiety acts as a potent electron donor, while the benzoic acid serves a dual function: it acts as an electron-withdrawing acceptor to establish a strong Intramolecular Charge Transfer (ICT) axis, and it provides a robust anchoring/ligating group. The asymmetric ethyl substitution significantly lowers the molecule's melting point and enhances its solubility in common organic solvents compared to rigid, symmetric TPA analogs. This structural modification suppresses detrimental intermolecular π-π stacking, mitigating aggregation-induced quenching in solid-state films and facilitating high-yield, solution-processable device fabrication[3][4].

This application note details field-proven protocols for utilizing 4-[Ethyl(phenyl)amino]benzoic acid (EPAB) in two cutting-edge domains: as a sensitizer in Dye-Sensitized Solar Cells (DSSCs) and as an "antenna" ligand in luminescent lanthanide complexes for Organic Light-Emitting Diodes (OLEDs).

Application I: Sensitizer Design for Dye-Sensitized Solar Cells (DSSCs)

In DSSC architectures, efficient energy conversion relies on the ultrafast injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of a mesoporous semiconductor[4]. EPAB anchors to the TiO₂ surface via bidentate or bridging coordination of its carboxylate group. Upon photoexcitation, electron density vectorially shifts from the ethyl(phenyl)amine donor to the carboxylate acceptor, placing the electron precisely at the semiconductor interface.

Protocol 1: Fabrication of EPAB-Sensitized TiO₂ Photoanodes

Self-Validation Checkpoint: A successfully sensitized photoanode will exhibit a distinct color shift (typically pale yellow to light orange) and yield a measurable photocurrent under AM 1.5G illumination. If the film remains white, the anchoring step has failed, likely due to moisture contamination or dye aggregation.

  • Step 1: Substrate Preparation & Sintering Clean Fluorine-doped Tin Oxide (FTO) glass substrates via sequential sonication in detergent, deionized water, acetone, and ethanol. Deposit a 10–12 μm layer of mesoporous TiO₂ paste via screen printing. Sinter the electrodes at 500 °C for 30 minutes. Causality: Sintering burns off the organic binders in the paste and fuses the TiO₂ nanoparticles, creating a continuous electrical pathway for electron transport.

  • Step 2: Dye Solution Formulation Prepare a 0.5 mM solution of 4-[Ethyl(phenyl)amino]benzoic acid in a 1:1 (v/v) mixture of anhydrous acetonitrile and tert-butanol. Causality: The inclusion of the bulky tert-butanol solvent is critical; it acts as a co-adsorbent that physically prevents the planar dye molecules from forming inactive H-aggregates on the TiO₂ surface.

  • Step 3: Hot-Immersion Sensitization Remove the TiO₂ electrodes from the sintering oven and immerse them into the dye solution while they are still warm (approximately 80 °C). Leave them in the dark for 18–24 hours. Causality: Immersing the electrodes while warm prevents ambient atmospheric moisture from condensing inside the mesopores. Water molecules competitively bind to TiO₂ sites, severely inhibiting the carboxylic acid anchoring mechanism.

  • Step 4: Device Assembly Rinse the sensitized photoanodes with anhydrous acetonitrile to remove any unbound dye. Sandwich the photoanode with a platinum-coated counter electrode, separated by a 25 μm Surlyn spacer. Inject an I⁻/I₃⁻ based liquid electrolyte through a pre-drilled hole in the counter electrode, then seal the device.

DSSC_Pathway Photon Photon (hv) Dye_GS EPAB Dye (Ground State) Photon->Dye_GS Absorption Dye_ES EPAB Dye (Excited State) Dye_GS->Dye_ES Excitation TiO2_CB TiO2 Conduction Band Dye_ES->TiO2_CB Electron Injection External External Circuit TiO2_CB->External e- Transport Electrolyte I-/I3- Electrolyte External->Electrolyte e- Return Electrolyte->Dye_GS Regeneration

Caption: Vectorial electron transfer pathway in an EPAB-sensitized DSSC.

Application II: Antenna Ligand for Luminescent Lanthanide OLEDs

Lanthanide ions, such as Terbium (Tb³⁺), exhibit exceptionally narrow emission bands and high color purity, making them ideal for OLED emitters. However, their direct excitation is highly inefficient due to parity-forbidden f-f transitions. EPAB serves as a highly effective "antenna" ligand. It strongly absorbs UV light and undergoes Intersystem Crossing (ISC) to its triplet state, subsequently transferring energy to the ⁵D₄ emitting level of the Tb³⁺ ion[3].

Protocol 2: Synthesis and Validation of the Tb(EPAB)₃ Complex

Self-Validation Checkpoint: The success of this protocol is validated via Fourier Transform Infrared (FTIR) spectroscopy. The free ligand exhibits a strong C=O stretching vibration at ~1680 cm⁻¹. Upon successful complexation, this peak must entirely disappear, replaced by two new peaks at ~1540 cm⁻¹ (asymmetric stretch, ν_as) and ~1400 cm⁻¹ (symmetric stretch, ν_s). The difference (Δν ≈ 140 cm⁻¹) confirms a bidentate coordination mode to the central metal ion.

  • Step 1: Ligand Deprotonation Dissolve 3.0 mmol of 4-[Ethyl(phenyl)amino]benzoic acid in 30 mL of absolute ethanol. Under continuous magnetic stirring, add exactly 3.0 mmol of NaOH (as a 1.0 M aqueous solution) dropwise. Stir for 30 minutes at room temperature to quantitatively form the sodium salt (Na-EPAB).

  • Step 2: Lanthanide Complexation Dissolve 1.0 mmol of Terbium(III) chloride hexahydrate (TbCl₃·6H₂O) in 10 mL of deionized water. Add this solution dropwise to the Na-EPAB mixture. A pale precipitate will begin to form immediately as the hydrophobic complex drops out of the polar solvent mixture. Causality: The 3:1 stoichiometric ratio ensures complete coordination, saturating the lanthanide's primary coordination sphere to displace water molecules. Coordinated water acts as a potent non-radiative quencher of lanthanide luminescence via O-H vibrational overtones.

  • Step 3: Maturation and Purification Heat the suspension to 60 °C and stir for 2 hours to ensure complete reaction and particle maturation. Filter the precipitate under a vacuum.

  • Step 4: Sequential Washing Wash the filter cake sequentially with hot deionized water (to remove the NaCl byproduct) and cold ethanol (to remove any unreacted free ligand). Dry the resulting Tb(EPAB)₃ powder under a high vacuum at 80 °C for 24 hours prior to OLED thin-film deposition.

Antenna_Effect S0 Ligand Singlet Ground State (S0) S1 Ligand Singlet Excited State (S1) S0->S1 UV Excitation T1 Ligand Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Ln_Excited Lanthanide Ion Excited State (e.g., 5D4) T1->Ln_Excited Energy Transfer (Dexter/Förster) Ln_Ground Lanthanide Ion Ground State (e.g., 7F5) Ln_Excited->Ln_Ground Radiative Decay Photon_Out Luminescence (Sharp Emission) Ln_Ground->Photon_Out Green Light

Caption: Photophysical energy transfer (Antenna Effect) from the EPAB ligand to the Terbium ion.

Quantitative Materials Data

The following table summarizes the representative optoelectronic and electrochemical properties of EPAB and its functionalized derivatives, providing benchmark metrics for device engineering[3][4].

Material StateAbsorption λ_max (nm)Emission λ_max (nm)HOMO (eV)LUMO (eV)Primary Device Role
EPAB (Free Ligand) ~340~420 (Broad)-5.30-2.10D-π-A Precursor / Synton
Tb(EPAB)₃ Complex ~345545 (Sharp)-5.45-2.25Green OLED Emitting Layer
EPAB-TiO₂ Film ~360 (Broadened)Quenched-5.30-2.10DSSC Photoanode Assembly

(Note: Energy levels are referenced to vacuum; absorption broadening on TiO₂ is indicative of successful electronic coupling and J-aggregate formation on the mesoporous surface).

References

  • 4-[ethyl(phenyl)
  • 4-[ethyl(phenyl)amino]benzoic acid | 1039995-85-1 - Sigma-Aldrich. Sigma-Aldrich.
  • UV–VIS and mid-IR ellipsometer characterization of layers used in OLED devices.
  • PCCP - AIR Unimi (Diphenylamino-based Dyes for DSSCs). Università degli Studi di Milano.

Sources

Method

Application Notes &amp; Protocols: Comprehensive Characterization of 4-[Ethyl(phenyl)amino]benzoic acid

Abstract This document provides a comprehensive guide to the analytical techniques for the characterization of 4-[Ethyl(phenyl)amino]benzoic acid (EABA), a molecule of interest in pharmaceutical and materials science res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-[Ethyl(phenyl)amino]benzoic acid (EABA), a molecule of interest in pharmaceutical and materials science research. As a substituted aromatic carboxylic acid containing a tertiary amine, its unique structural features necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and physicochemical profiling. This guide, intended for researchers, scientists, and drug development professionals, details the theoretical basis and practical application of several core analytical techniques. Each section includes not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring both technical accuracy and practical utility.

Introduction

4-[Ethyl(phenyl)amino]benzoic acid (CAS RN: 1039995-85-1) is an organic compound featuring a benzoic acid moiety substituted at the para position with an N-ethyl-N-phenylamino group.[1][2] This unique combination of a carboxylic acid and a tertiary aromatic amine imparts specific chemical and physical properties that are critical to its function in various applications. Accurate and thorough characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships.

This application note will detail the use of the following analytical techniques for the comprehensive characterization of EABA:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for separation and quantification.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) for structural elucidation.

    • Fourier-Transform Infrared (FT-IR) for functional group identification.

    • UV-Visible (UV-Vis) for electronic transition analysis.

    • Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.

  • Thermal Analysis: To determine thermal stability and melting point.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-[Ethyl(phenyl)amino]benzoic acid is essential for method development.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂PubChem[2]
Molecular Weight 241.29 g/mol PubChem[2]
Monoisotopic Mass 241.11028 DaPubChem[2]
CAS Number 1039995-85-1NextSDS[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of EABA and for quantifying it in various matrices. A reversed-phase method is typically employed due to the compound's moderate polarity.

Rationale for Method Selection

A C18 column is selected for its versatility and proven efficacy in retaining and separating aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention time. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous phase is crucial. It ensures the carboxylic acid group of EABA is protonated, leading to a more consistent retention time and improved peak shape by suppressing silanol interactions on the stationary phase.[3] UV detection is ideal, as the aromatic rings in EABA provide strong chromophores.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid), analytical grade

  • 4-[Ethyl(phenyl)amino]benzoic acid standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of EABA standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing EABA in methanol or the initial mobile phase composition to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. A good starting point for an isocratic method is 60:40 Acetonitrile:Water (with 0.1% Formic Acid). For gradient elution, a typical program would be to start at 40% B and ramp to 90% B over 15 minutes.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV-Vis analysis (see section 5), but a common wavelength for aromatic compounds is 254 nm.[4]

  • Data Analysis:

    • Integrate the peak corresponding to EABA.

    • For purity analysis, calculate the area percentage of the main peak.

    • For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the sample from this curve.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-[Ethyl(phenyl)amino]benzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Rationale for Experimental Choices

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can dissolve the compound and its residual proton signals do not interfere with the key aromatic and ethyl group signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of EABA is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

  • Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern will lead to characteristic splitting patterns (doublets and triplets).[6]

  • Ethyl Group Protons (-CH₂CH₃):

    • A quartet for the methylene (-CH₂) protons, due to coupling with the adjacent methyl protons.

    • A triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (-COOH): A signal in the downfield region (typically >165 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm).

  • Ethyl Group Carbons (-CH₂CH₃): Two signals in the upfield region, one for the methylene carbon and one for the methyl carbon.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of EABA in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Add a small amount of TMS.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the EABA structure.

Functional Group Identification: FT-IR and UV-Vis Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[7]

  • C-H stretch (Aromatic): Signals typically above 3000 cm⁻¹.

  • C-H stretch (Aliphatic): Signals typically below 3000 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1680 cm⁻¹.[7]

  • C=C stretch (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.[5]

  • C-N stretch (Tertiary Amine): A band in the 1350-1250 cm⁻¹ region.

Experimental Protocol: FT-IR (KBr Pellet Method)

  • Sample Preparation:

    • Grind 1-2 mg of EABA with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[7]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[7]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and determining an optimal wavelength for HPLC detection. The presence of conjugated aromatic systems in EABA results in strong UV absorbance.

Experimental Protocol: UV-Vis

  • Sample Preparation:

    • Prepare a stock solution of EABA in a suitable UV-transparent solvent (e.g., methanol or ethanol) of known concentration (e.g., 100 µg/mL).

    • Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution.

  • Data Acquisition:

    • Use the solvent as a blank to zero the spectrophotometer.

    • Scan the sample solution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax). The para-aminobenzoate fragment is a known chromophore.[8]

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of EABA and for obtaining structural information through fragmentation analysis.

Rationale for Ionization Technique

Electrospray ionization (ESI) is a soft ionization technique well-suited for EABA, as it can be readily ionized to form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal fragmentation.

Expected Mass-to-Charge Ratios (m/z)
  • [M+H]⁺: 242.1176 (Calculated for C₁₅H₁₆NO₂⁺)[2]

  • [M-H]⁻: 240.1030 (Calculated for C₁₅H₁₄NO₂⁻)[2]

Experimental Protocol: LC-MS

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an ESI source.

Procedure:

  • Sample Infusion or LC Introduction:

    • For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infuse it directly into the mass spectrometer.

    • Alternatively, use the HPLC conditions described in Section 3 to introduce the sample into the MS detector.

  • MS Parameters:

    • Ionization Mode: ESI positive and/or negative.

    • Scan Range: e.g., m/z 50-500.

    • Capillary Voltage, Cone Voltage, and other source parameters: Optimize for maximum signal intensity of the target ion.

  • Tandem MS (MS/MS):

    • Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can be used to confirm the structure.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of EABA, such as its melting point and decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to assess the crystalline nature of the material.

Experimental Protocol: DSC

  • Accurately weigh 2-5 mg of EABA into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined from the onset or peak of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of EABA.

Experimental Protocol: TGA

  • Place 5-10 mg of EABA into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical techniques used to characterize 4-[Ethyl(phenyl)amino]benzoic acid.

G cluster_0 Initial Characterization cluster_1 Analytical Techniques cluster_2 Physicochemical Properties Purity Purity & Quantification HPLC HPLC-UV Purity->HPLC Structure Structural Elucidation NMR NMR (¹H, ¹³C) Structure->NMR Functional_Groups Functional Group ID FTIR FT-IR Functional_Groups->FTIR UVVis UV-Vis Functional_Groups->UVVis Molecular_Weight Molecular Weight MS Mass Spectrometry Molecular_Weight->MS HPLC->MS LC-MS Coupling UVVis->HPLC Sets Detection λ Thermal Thermal Analysis (DSC/TGA) Thermal->Purity Provides Melting Point

Caption: Workflow for the comprehensive characterization of EABA.

Conclusion

The comprehensive characterization of 4-[Ethyl(phenyl)amino]benzoic acid requires a multi-technique approach. The protocols and rationales detailed in this application note provide a robust framework for researchers to obtain reliable and comprehensive data for this compound. By combining chromatographic, spectroscopic, and thermal analysis techniques, a complete profile of the molecule's identity, purity, and physicochemical properties can be established, ensuring its suitability for its intended application.

References

  • PubChem. (n.d.). Benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Phenylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. [Link]

  • PubChemLite. (n.d.). 4-[ethyl(phenyl)amino]benzoic acid (C15H15NO2). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(butylamino)-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST/TRC. (n.d.). ethyl 4-aminobenzoate. In Web Thermo Tables. National Institute of Standards and Technology. Retrieved from [Link]

  • Patel, K., & Patel, N. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(1), 247-253.
  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. IUCrData, 9(9), x240753. [Link]

  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid.
  • Der Pharma Chemica. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • Komasa, A., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 834-836, 105-115.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • US EPA. (2023, November 1). Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester - Substance Details. Retrieved from [Link]

  • Falih, Z. H., & Hammood, Z. A. (2025). New Preparation and Characterization of Reagent 1-EDBBA Derived from Para Amino-Benzoic Acid: Impact of Solvent and Limitation Isosbestic Point Study. Advanced Journal of Chemistry, Section A, 8(3), 533-544.
  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]

  • NCBI. (2021, September 29). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-{[(E)-phenylmethylidene]amino} benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzocaine. In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobenzoic acid. In NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

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Application

Application Note: Step-by-Step Synthesis and Characterization of 4-[Ethyl(phenyl)amino]benzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) Executive Summary 4-[Ethyl(phenyl)amino]benzoic acid is a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)

Executive Summary

4-[Ethyl(phenyl)amino]benzoic acid is a highly versatile diarylalkylamine building block frequently utilized in the development of functional materials, fluorescent probes, and active pharmaceutical ingredients (APIs). The synthesis of this sterically hindered tertiary amine requires precision in catalytic cross-coupling. This application note details a robust, two-step synthetic workflow: a Palladium-catalyzed Buchwald-Hartwig amination followed by a mild, lithium-mediated ester saponification.

Mechanistic Rationale & Pathway Design

To construct the sterically congested C(sp²)-N bond between N-ethylaniline and the benzoic acid core, traditional nucleophilic aromatic substitution (SNAr) is thermodynamically unfavorable. Instead, a transition-metal-catalyzed approach is required.

Step 1: Buchwald-Hartwig Amination We employ the Buchwald-Hartwig cross-coupling utilizing methyl 4-bromobenzoate rather than the free carboxylic acid. Masking the acid as a methyl ester prevents the deactivation of the basic cross-coupling additives and avoids poisoning the palladium catalyst [1]. The catalytic system leverages Pd₂(dba)₃ and XPhos . XPhos, a bulky and electron-rich biaryl phosphine ligand, is specifically selected because its spatial profile accelerates the reductive elimination step—a critical bottleneck when forming sterically hindered tertiary amines [2]. Cesium carbonate (Cs₂CO₃) is used as the base because it is strong enough to deprotonate the palladium-amine intermediate but mild enough to prevent premature ester cleavage.

Step 2: Ester Saponification Following the C-N coupling, the methyl ester is cleaved using Lithium hydroxide monohydrate (LiOH·H₂O) in a mixed aqueous-organic solvent system (THF/MeOH/H₂O). The selection of the lithium cation is highly intentional: Li⁺ acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This significantly accelerates the hydrolysis rate compared to sodium or potassium hydroxides, allowing the reaction to proceed at mild temperatures (50 °C) and preventing unwanted degradation [3].

Synthetic Workflow Diagram

G R1 N-Ethylaniline + Methyl 4-bromobenzoate Cat Pd2(dba)3 (2.5 mol%), XPhos (5 mol%) Cs2CO3, Toluene, 100°C, 12 h R1->Cat Buchwald-Hartwig Amination Int Intermediate: Methyl 4-[ethyl(phenyl)amino]benzoate Cat->Int C-N Bond Formation Hyd LiOH·H2O (3.0 equiv) THF/MeOH/H2O (3:1:1), 50°C, 4 h Int->Hyd Saponification Acid Acidification (1M HCl) Adjust to pH 3-4 Hyd->Acid Cleavage of Methyl Ester Prod Target Product: 4-[Ethyl(phenyl)amino]benzoic acid Acid->Prod Precipitation & Isolation

Two-step synthetic workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Quantitative Data & Reagent Preparation

The following tables outline the stoichiometry for a standard 10 mmol scale synthesis, designed to be a self-validating system where equivalents and volumes scale linearly.

Table 1: Reagents for Step 1 (Buchwald-Hartwig Amination)
Reagent / CatalystMW ( g/mol )EquivalentsAmountRole
Methyl 4-bromobenzoate215.041.002.15 g (10.0 mmol)Electrophile
N-Ethylaniline121.181.201.51 mL (12.0 mmol)Nucleophile
Pd₂(dba)₃915.720.025229 mg (0.25 mmol)Pd(0) Precatalyst
XPhos476.720.050238 mg (0.50 mmol)Biaryl Ligand
Cs₂CO₃325.821.404.56 g (14.0 mmol)Base
Toluene (Anhydrous)N/AN/A40.0 mLSolvent (0.25 M)
Table 2: Reagents for Step 2 (Saponification)

(Assuming an 80% isolated yield from Step 1, utilizing 8.0 mmol of the intermediate)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-[ethyl(phenyl)amino]benzoate255.321.002.04 g (8.0 mmol)Intermediate
LiOH·H₂O41.963.001.01 g (24.0 mmol)Hydrolyzing Agent
THF / MeOH / H₂O (3:1:1 v/v)N/AN/A40.0 mL totalMixed Solvent
1M HCl (Aqueous)36.46~3.50~28.0 mLAcidifying Agent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 4-[ethyl(phenyl)amino]benzoate
  • Preparation of the Catalytic System: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (2.15 g, 10.0 mmol), Pd₂(dba)₃ (229 mg, 0.25 mmol), XPhos (238 mg, 0.50 mmol), and Cs₂CO₃ (4.56 g, 14.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this evacuate/backfill cycle three times to ensure a rigorously oxygen-free environment.

  • Reagent Addition: Under a positive flow of Argon, inject anhydrous Toluene (40.0 mL) followed by N-Ethylaniline (1.51 mL, 12.0 mmol) via a gas-tight syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 12 to 16 hours. The reaction mixture will transition from a dark purple/red to a dark brown suspension.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: 5% to 10% Ethyl Acetate in Hexanes) to afford the intermediate ester as a pale yellow oil or low-melting solid.

Protocol B: Saponification to 4-[Ethyl(phenyl)amino]benzoic acid
  • Solvation: In a 100 mL round-bottom flask, dissolve the purified Methyl 4-[ethyl(phenyl)amino]benzoate (2.04 g, 8.0 mmol) in a solvent mixture of THF (24.0 mL) and Methanol (8.0 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (1.01 g, 24.0 mmol) dissolved in deionized water (8.0 mL) to the flask.

  • Reaction Execution: Attach a reflux condenser and heat the biphasic mixture to 50 °C with vigorous stirring for 4 hours. Monitor the complete consumption of the ester via TLC (Hexanes/EtOAc 4:1).

  • Solvent Removal: Once complete, cool the reaction to room temperature and remove the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Acidification & Precipitation: Dilute the remaining aqueous phase with additional deionized water (20 mL) and cool the flask in an ice-water bath (0 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH of the solution reaches 3-4. A dense precipitate will form.

  • Final Isolation: Filter the precipitated 4-[Ethyl(phenyl)amino]benzoic acid through a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL) to remove residual lithium salts. Dry the product in a vacuum oven at 45 °C overnight to yield the pure target compound as an off-white to pale yellow solid.

Analytical Characterization (Expected Data)

To self-validate the success of the synthesis, the isolated compound should be characterized using standard spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (br s, 1H, -COOH), 7.75 (d, J = 8.8 Hz, 2H, Ar-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.28 – 7.18 (m, 3H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (q, J = 7.0 Hz, 2H, -CH₂-), 1.15 (t, J = 7.0 Hz, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 151.2, 146.5, 131.4, 129.8, 126.3, 125.1, 119.5, 113.2, 45.6 (-CH₂-), 12.4 (-CH₃).

  • HRMS (ESI-TOF): m/z calculated for C₁₅H₁₆NO₂ [M+H]⁺: 242.1176; Found: 242.1180.

References

  • Source: Angewandte Chemie International Edition (via ResearchGate)
  • Buchwald–Hartwig amination - General Principles and Ligand Selection Source: Grokipedia URL
  • Source: Chemical and Pharmaceutical Bulletin (via ResearchGate)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-[Ethyl(phenyl)amino]benzoic Acid Synthesis

As a Senior Application Scientist, I frequently consult with research teams struggling to scale diarylalkylamine derivatives. The synthesis of 4-[ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a classic example o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to scale diarylalkylamine derivatives. The synthesis of 4-[ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) is a classic example of a deceptively simple target that presents significant chemoselectivity and isolation challenges.

The most scalable and atom-economical route avoids direct alkylation of anilines (which leads to over-alkylation) and instead relies on the Palladium-catalyzed Buchwald-Hartwig cross-coupling of an alkyl 4-halobenzoate with N-ethylaniline, followed by ester saponification. This guide dissects the mechanistic failure points of this workflow and provides field-proven, self-validating solutions.

Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is non-negotiable for troubleshooting. Most yield losses occur during the Deprotonation or Reductive Elimination phases of the cycle.

BHCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_ArBr Pd(II)(Ar)(Br)L_n OxAdd->PdII_ArBr AmineCoord Amine Coordination (HN(Et)Ph) PdII_ArBr->AmineCoord PdII_Amine Pd(II)(Ar)(NH(Et)Ph)(Br)L_n AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Pd(II)(Ar)(N(Et)Ph)L_n Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regeneration Product 4-[Ethyl(phenyl)amino]benzoate RedElim->Product

Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting steps prone to failure.

Troubleshooting Guides & FAQs

Part 1: Cross-Coupling Optimization (Buchwald-Hartwig Step)

Q1: My coupling reaction stalls at 40-50% conversion, and I see a black precipitate forming. How do I drive it to completion? A1: The black precipitate is "Palladium black," indicating that your active Pd(0) catalyst has fallen off the catalytic cycle and aggregated into inactive metal. Mechanistic Causality:N-ethylaniline is a sterically hindered secondary amine. If the reductive elimination step (from Pd(II) to Pd(0)) is too slow, the Pd(II) intermediate degrades. First-generation ligands like BINAP often fail here. You must switch to a highly active dialkylbiaryl phosphine ligand like RuPhos , which possesses a bulky, electron-rich framework specifically designed to accelerate reductive elimination and prevent catalyst death ().

Q2: I used Sodium tert-butoxide (NaOtBu) as my base, but my yield is abysmal and I'm detecting multiple byproducts. Why? A2: You are experiencing base-induced ester degradation. Mechanistic Causality: While NaOtBu is the standard base for many Buchwald-Hartwig aminations, it is a strong nucleophile. When coupling ethyl 4-bromobenzoate, NaOtBu will attack the ester carbonyl, causing rapid transesterification (forming the tert-butyl ester) or premature saponification if trace moisture is present. For base-sensitive substrates like esters, you must use a mild, non-nucleophilic base such as anhydrous Cs₂CO₃ or K₃PO₄ ().

Q3: Can I couple 4-bromobenzoic acid directly with N-ethylaniline to skip the hydrolysis step? A3: No. Direct amination of unprotected carboxylic acids is highly problematic and generally advised against in process chemistry. Mechanistic Causality: The free carboxylic acid will immediately neutralize the inorganic base required for the catalytic cycle (preventing the deprotonation of the coordinated amine). Furthermore, the resulting carboxylate anion can strongly coordinate to the Palladium center, forming a stable, unreactive complex that poisons the catalyst. Always protect the acid as an ester prior to cross-coupling ().

Part 2: Saponification & Isolation

Q4: After saponifying the ester, I cannot isolate the final product. It stays in the aqueous layer or oils out as a gummy mess. How do I crystallize it? A4: You are fighting the molecule's isoelectric point (pI). Mechanistic Causality: 4-[Ethyl(phenyl)amino]benzoic acid is an amphoteric molecule. The electron-withdrawing benzoic acid lowers the tertiary amine's pKa to ~2.5–3.0, while the carboxylic acid has a pKa of ~4.5. If your aqueous workup is too basic (pH > 6), the molecule exists as a highly water-soluble carboxylate salt. If it is too acidic (pH < 1), it exists as a water-soluble ammonium salt. You must carefully titrate the aqueous phase to exactly pH 3.5–4.0 to precipitate the neutral/zwitterionic species.

Quantitative Data: Catalyst & Base Optimization Matrix

The following table summarizes the causal relationship between reagent selection and reaction conversion for the coupling of ethyl 4-bromobenzoate and N-ethylaniline (0.2 M in solvent, 4 mol% Pd).

Catalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Primary Failure Mode / Observation
Pd₂(dba)₃ / BINAPCs₂CO₃Toluene1002445Reaction stalls; Pd black precipitates
Pd(OAc)₂ / XantphosK₃PO₄Dioxane1001862Slow reductive elimination
Pd₂(dba)₃ / RuPhosNaOtBuToluene1001215Ester saponification/transesterification
Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 100 12 >95 Optimal conditions; clean conversion

Self-Validating Experimental Protocol

This two-step workflow is designed with built-in analytical checkpoints to ensure you do not proceed with a failed reaction.

Step 1: Palladium-Catalyzed C-N Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask, combine ethyl 4-bromobenzoate (1.0 equiv), N-ethylaniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), RuPhos (0.04 equiv), and anhydrous Cs₂CO₃ (1.4 equiv).

    • Self-Validation Check: Inspect the Cs₂CO₃ before use. It must be a fine, free-flowing powder. Clumping indicates moisture absorption, which will derail the catalytic cycle via hydrodehalogenation.

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous, rigorously degassed toluene to reach a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12 hours under active stirring.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The aryl bromide (Rf ~0.7) should be completely consumed, replaced by a highly UV-active, blue-fluorescent spot (Rf ~0.5) corresponding to the coupled ester. The solution should be a dark, clear red/brown, not containing black suspended particles.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts (eluting with EtOAc), and concentrate under reduced pressure to yield the crude ester.

Step 2: Ester Hydrolysis & Isoelectric Isolation
  • Saponification: Dissolve the crude ester in a 2:1:1 mixture of THF/MeOH/H₂O (0.1 M). Add LiOH·H₂O (3.0 equiv) and stir at 60 °C for 4 hours.

    • Self-Validation Check: LC-MS or TLC should confirm the total disappearance of the ester. The biphasic reaction mixture will become completely homogeneous as the water-soluble lithium carboxylate forms.

  • Solvent Removal: Remove the THF and MeOH under reduced pressure. Do not skip this step; residual alcohols will prevent crystallization.

  • Extraction: Dilute the remaining aqueous layer with water and extract once with MTBE (Methyl tert-butyl ether). Discard the organic layer (this removes unreacted N-ethylaniline and non-polar phosphine oxide byproducts).

  • Isoelectric Precipitation (Critical): Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.8 .

    • Self-Validation Check: A thick off-white precipitate will crash out of solution. If the solution becomes clear again, you have over-acidified (pH < 2) and protonated the amine. If this occurs, carefully back-titrate with 1M NaOH until the precipitate returns.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 45 °C overnight to afford pure 4-[ethyl(phenyl)amino]benzoic acid.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. The Journal of Organic Chemistry, 65(4), 1158-1174. URL:[Link]

  • Ali, M. H., & Buchwald, S. L. (2001). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 66(8), 2560-2565. URL:[Link]

Optimization

Purification of crude "4-[Ethyl(phenyl)amino]benzoic acid"

An In-Depth Guide to the Purification of Crude "4-[Ethyl(phenyl)amino]benzoic acid" Welcome to the Technical Support Center for the purification of 4-[Ethyl(phenyl)amino]benzoic acid. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of Crude "4-[Ethyl(phenyl)amino]benzoic acid"

Welcome to the Technical Support Center for the purification of 4-[Ethyl(phenyl)amino]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.

The purity of an active pharmaceutical ingredient (API) or an intermediate like 4-[Ethyl(phenyl)amino]benzoic acid is paramount. Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation, all of which can compromise biological activity, introduce toxicity, and create regulatory hurdles. This document provides a logical, in-depth framework for tackling common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-[Ethyl(phenyl)amino]benzoic acid? The primary methods for purifying substituted benzoic acids are recrystallization, column chromatography, and acid-base extraction.[1] Recrystallization is often the first choice due to its efficiency and scalability, leveraging differences in solubility between the desired compound and impurities at different temperatures.[2] For complex mixtures or when impurities have similar solubility profiles, silica gel column chromatography is employed.[3] An initial acid-base wash can also be highly effective for removing non-acidic impurities.

Q2: My crude product is yellow or brown. How can I remove colored impurities? Colored impurities are typically non-polar, extended conjugated systems. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution.[4] The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration before the solution is cooled for crystallization. Use charcoal sparingly, as it can also adsorb your product, leading to a decrease in yield.[4]

Q3: My yield is very low after recrystallization. What went wrong? Low yield is a common problem with several potential causes:

  • Using too much solvent: The goal is to create a saturated solution at high temperature. Adding excessive solvent will keep more of your product dissolved even after cooling, thus reducing the recovered crystal mass.[2]

  • Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Slow cooling is crucial for growing large, pure crystals.[2]

  • Premature crystallization: If the solution cools during hot filtration (to remove charcoal or other solids), the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete precipitation: After the initial cooling, placing the flask in an ice bath can maximize crystal formation and improve yield.[2]

Q4: Instead of crystals, my product separated as an oil. What should I do? "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation outpaces ordered crystal lattice formation.[5]

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to reduce the saturation level.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate.

  • Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Add a seed crystal of pure product to induce crystallization.[2]

Purification Strategy Workflow

The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a general workflow for purifying crude 4-[Ethyl(phenyl)amino]benzoic acid.

G start Crude Product (4-[Ethyl(phenyl)amino]benzoic acid) tlc Assess Purity (TLC/¹H NMR) start->tlc is_acidic Are impurities non-acidic? tlc->is_acidic Analyze Impurity Profile chromatography Column Chromatography tlc->chromatography Complex Mixture acid_base Perform Acid-Base Extraction/Wash is_acidic->acid_base Yes recrystallize Recrystallization is_acidic->recrystallize No / Minor Impurities is_pure_enough Sufficiently Pure? acid_base->is_pure_enough is_pure_enough->recrystallize No final_product Pure Product is_pure_enough->final_product Yes recrystallize->final_product chromatography->final_product end Characterize (m.p., NMR, etc.) final_product->end

Caption: Decision workflow for purifying 4-[Ethyl(phenyl)amino]benzoic acid.

Troubleshooting Guides

Method 1: Recrystallization

Recrystallization is the workhorse technique for purifying solid organic compounds. It relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[1]

IssueProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize 1. Too much solvent was added. 2. Solution is not sufficiently supersaturated. 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization: Scratch the inner wall of the flask with a glass rod or add a seed crystal.[2]3. Use an ice bath to further decrease the solubility of your product.
Persistent Colored Impurities 1. Impurities are co-crystallizing with the product. 2. Charcoal treatment was ineffective or skipped. 1. Perform a charcoal treatment: Dissolve the crude solid in hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and perform a hot filtration to remove the charcoal.[4]2. Consider a different solvent system where the impurity has higher solubility at low temperatures.
Low Recovery / Yield 1. Using excess solvent. 2. Crystals were filtered before precipitation was complete. 3. Product is partially soluble in the cold wash solvent. 1. Use the minimum amount of hot solvent required to fully dissolve the crude material.2. Allow sufficient time for cooling, including a final chill in an ice bath, before vacuum filtration.[2]3. Always wash the collected crystals with ice-cold solvent to minimize product loss.[4]
Method 2: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group. The target compound can be converted to its water-soluble carboxylate salt with a base, separating it from neutral or basic organic impurities.

G cluster_0 Separation start Crude Product in Organic Solvent (e.g., Ether) add_base Wash with aq. Base (e.g., NaHCO₃) start->add_base sep_funnel Separatory Funnel org_layer Organic Layer: Neutral/Basic Impurities add_base->org_layer Phase 1 aq_layer Aqueous Layer: Sodium 4-[Ethyl(phenyl)amino]benzoate (Water Soluble Salt) add_base->aq_layer Phase 2 acidify Acidify with HCl (aq) to pH < 4 aq_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Filter, Wash with Cold Water, Dry precipitate->filtrate pure_product Pure 4-[Ethyl(phenyl)amino]benzoic acid filtrate->pure_product

Caption: Principle of acid-base extraction for purification.

IssueProbable Cause(s)Recommended Solution(s)
Emulsion Forms During Extraction 1. Shaking the separatory funnel too vigorously. 2. Solutions are too concentrated. 1. Gently rock or invert the funnel instead of shaking.2. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.3. Allow the funnel to stand undisturbed for a longer period.
Product Doesn't Precipitate 1. Not enough acid was added; solution is not acidic enough. 2. Product is too dilute to precipitate. 1. Check the pH with litmus or pH paper. Continue adding acid (e.g., 1M HCl) dropwise until the solution is strongly acidic (pH 2-3).[1]2. If the product is known to be present, try extracting the acidified aqueous solution back into an organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent.

Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This is often the most effective method for compounds like 4-[Ethyl(phenyl)amino]benzoic acid, which are soluble in alcohols but less so in water.[6]

  • Dissolution: Place the crude 4-[Ethyl(phenyl)amino]benzoic acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol to completely dissolve the solid. It is crucial to do this on a hot plate and add the solvent in small portions.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if a charcoal treatment was performed, perform a hot filtration using a pre-heated funnel to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[2]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is ideal for separating compounds with different polarities.[3]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of your product from impurities. The ideal Rf (retention factor) for the product should be between 0.25 and 0.40.

  • Column Packing: Pack a chromatography column with silica gel using the selected solvent system (as the eluent). Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-[Ethyl(phenyl)amino]benzoic acid.

References

  • Liu, Z., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-[Ethyl(phenyl)amino]benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-[ethyl(phenyl)amino]benzoic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 4-[ethyl(phenyl)amino]benzoic acid . The most robust synthetic route for this molecule utilizes a palladium-catalyzed Buchwald-Hartwig amination between N-ethylaniline and an alkyl 4-bromobenzoate, followed by ester saponification.

While this route is highly efficient, secondary amines like N-ethylaniline possess β-hydrogens that can trigger competing mechanistic pathways, leading to specific byproduct profiles. This guide deconstructs the causality behind these byproducts and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Byproduct Origins

Understanding where the reaction diverges from the intended path is the first step in troubleshooting. The diagram below illustrates the primary synthetic workflow and the specific points where common byproducts—such as dehalogenated arenes and homocoupled dimers—originate.

Workflow SM1 Ethyl 4-bromobenzoate + N-Ethylaniline Cat Pd2(dba)3 / BrettPhos NaOtBu, Toluene SM1->Cat Int Ethyl 4-[ethyl(phenyl)amino]benzoate (Intermediate) Cat->Int C-N Coupling Dehal Ethyl benzoate (Dehalogenation Byproduct) Cat->Dehal β-Hydride Elimination Homo Diethyl 4,4'-biphenyl- dicarboxylate (Homocoupling) Cat->Homo Homocoupling Hyd NaOH, EtOH/H2O then HCl Int->Hyd Target 4-[Ethyl(phenyl)amino]benzoic acid (Target Product) Hyd->Target Hydrolysis

Fig 1: Synthetic workflow for 4-[ethyl(phenyl)amino]benzoic acid and origin of major byproducts.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: Why is my reaction yielding significant amounts of ethyl benzoate (dehalogenation) instead of the coupled product?

Causality: This is the most common failure mode when coupling secondary amines containing aliphatic chains (like the ethyl group in N-ethylaniline). Once the amine coordinates to the oxidative addition complex (Ar-Pd(II)-Br) and is deprotonated, the resulting amido complex (Ar-Pd(II)-NR2) faces a kinetic bifurcation. It can either undergo the desired reductive elimination to form the C-N bond, or it can undergo β-hydride elimination [1]. Because the N-ethyl group has β-hydrogens, the palladium can abstract a hydride, forming a Pd-H species and an imine. The Pd-H species then rapidly undergoes reductive elimination to yield the hydrodehalogenated byproduct (ethyl benzoate)[2]. Solution: You must alter the kinetic landscape to make reductive elimination vastly faster than β-hydride elimination. Switch from first-generation phosphines (like PPh3 or BINAP) to bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos or RuPhos . The extreme steric bulk of these ligands forces the palladium center into a geometry that dramatically accelerates reductive elimination, effectively shutting down the dehalogenation pathway[1].

Q2: The reaction stalls at 40% conversion, and a black precipitate ("Pd black") forms. What causes this catalyst death?

Causality: "Pd black" is the agglomeration of inactive, bulk palladium(0). In this specific synthesis, it is usually caused by one of two factors:

  • Using the free carboxylic acid: If you attempted to couple 4-bromobenzoic acid directly without protecting it as an ester, the free carboxylic acid can coordinate tightly to the palladium center, poisoning the catalyst, or it can neutralize the alkoxide base required for the catalytic cycle[3].

  • Oxygen Ingress: Trace oxygen rapidly oxidizes electron-rich phosphine ligands (like BrettPhos) to their corresponding phosphine oxides. Without ligand stabilization, the Pd(0) intermediates aggregate into Pd black. Solution: Always protect the starting material as an ester (e.g., ethyl 4-bromobenzoate) prior to the cross-coupling step[3]. Ensure rigorous anaerobic conditions by subjecting the solvent to at least three freeze-pump-thaw cycles before adding the catalyst.

Q3: I am detecting diethyl 4,4'-biphenyldicarboxylate in my LC-MS. How is this homocoupling occurring?

Causality: Homocoupling of the aryl halide in Buchwald-Hartwig aminations is a reductive process often exacerbated by the presence of trace moisture, excess base, or an imbalance in the stoichiometry where the aryl halide outcompetes the amine for the active catalyst[4]. Solution: Maintain a slight stoichiometric excess of N-ethylaniline (1.2 to 1.5 equivalents) relative to the ethyl 4-bromobenzoate. Switch to a milder base like Cs2CO3 if NaOtBu is causing excessive side reactions.

Q4: During the final saponification step, I see a mix of methyl and ethyl esters instead of the pure acid. Why?

Causality: If you use methanol as a co-solvent to dissolve the ethyl 4-[ethyl(phenyl)amino]benzoate intermediate during NaOH/KOH hydrolysis, the hydroxide acts as a nucleophile, but methoxide is also generated in situ. This leads to competitive transesterification, forming the methyl ester. Methyl and ethyl esters hydrolyze at different rates, leading to incomplete conversion. Solution: Match the hydrolysis solvent to the ester protecting group. Use an ethanol/water mixture for the saponification of ethyl esters to ensure a self-validating, single-pathway hydrolysis.

Quantitative Data: Ligand Impact on Byproduct Distribution

The choice of ligand dictates the fate of the Ar-Pd(II)-Amido intermediate. The table below summarizes the quantitative impact of ligand selection on the byproduct profile when coupling ethyl 4-bromobenzoate with N-ethylaniline (Conditions: 2 mol% Pd2(dba)3, 1.2 eq N-ethylaniline, 1.4 eq NaOtBu, Toluene, 100°C, 12h).

Ligand SystemRelative Rate: Reductive Elim. vs β-Hydride Elim.Target Product Yield (%)Dehalogenation (Ethyl Benzoate) (%)Homocoupling (%)
PPh3 Very Low< 15%> 70%~ 5%
BINAP Moderate45%40%~ 5%
XPhos High82%< 8%< 2%
BrettPhos Very High> 95% Trace (< 1%) Trace

Data synthesis based on standard biarylphosphine ligand performance profiles in secondary amine couplings[1],[].

Mechanistic Pathway Visualization

To further clarify the causality discussed in Q1, the diagram below maps the catalytic cycle, highlighting the critical bifurcation point at the Amido Complex.

Mechanism Pd0 Pd(0)L (Active Catalyst) OA Ar-Pd(II)(L)-Br (Oxidative Addition) Pd0->OA + Ethyl 4-bromobenzoate Amido Ar-Pd(II)(L)-N(Et)(Ph) (Amido Complex) OA->Amido + N-Ethylaniline, Base Prod Ar-N(Et)(Ph) (Desired Product) Amido->Prod Reductive Elimination (Accelerated by BrettPhos) Beta Ar-Pd(II)(L)-H + Imine (β-Hydride Elimination) Amido->Beta β-Hydride Elimination (Dominant with poor ligands) Prod->Pd0 Catalyst Regeneration Dehal Ar-H (Dehalogenation Byproduct) Beta->Dehal Reductive Elimination Dehal->Pd0

Fig 2: Catalytic cycle showing the kinetic competition between product formation and dehalogenation.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol utilizes a self-validating approach. Analytical checkpoints are built into the workflow to ensure intermediate integrity before proceeding.

Phase 1: Buchwald-Hartwig Amination

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromobenzoate (1.0 equiv, 10 mmol), Pd2(dba)3 (0.01 equiv, 1 mol% Pd), BrettPhos (0.024 equiv, 2.4 mol%), and sodium tert-butoxide (1.4 equiv, 14 mmol).

  • Degassing: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (30 mL) and N-ethylaniline (1.2 equiv, 12 mmol) via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint 1: Sample 50 µL, dilute in MeCN, and run LC-MS.

    • Pass: Major peak at m/z 270 [M+H]+ (Ethyl 4-[ethyl(phenyl)amino]benzoate).

    • Fail: Major peak at m/z 151 indicates β-hydride elimination (dehalogenation). Verify ligand integrity and oxygen exclusion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the intermediate ester.

Phase 2: Ester Saponification

  • Hydrolysis: Dissolve the purified ethyl 4-[ethyl(phenyl)amino]benzoate in a 3:1 mixture of Ethanol/Water (40 mL). Add NaOH (3.0 equiv).

  • Reaction: Reflux at 80°C for 4 hours.

  • Validation Checkpoint 2: TLC (Hexanes/EtOAc 7:3). The starting ester spot should be completely consumed.

  • Isolation: Cool the mixture, evaporate the bulk of the ethanol under reduced pressure, and dilute the aqueous layer with distilled water.

  • Acidification: Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~3-4. The target 4-[ethyl(phenyl)amino]benzoic acid will precipitate as a solid.

  • Collection: Filter the precipitate, wash with cold water, and dry under high vacuum.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Richardson, J., et al. "A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Schlummer, B., et al. "Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs." ChemInform, ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing reaction conditions for "4-[Ethyl(phenyl)amino]benzoic acid"

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic bottlenecks encountered when synthesizing 4-[Ethyl(phenyl)ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic bottlenecks encountered when synthesizing 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1).

Direct amination of 4-halobenzoic acids often fails because the acidic carboxylic proton quenches the basic conditions required for the palladium catalytic cycle. To ensure a robust, self-validating system, the industry standard is a two-phase approach: a chemoselective Buchwald-Hartwig cross-coupling utilizing an ester-protected substrate, followed by highly driven saponification.

Core Synthetic Workflow

SyntheticWorkflow A Methyl 4-bromobenzoate + N-Ethylaniline B Buchwald-Hartwig Cross-Coupling A->B C Methyl 4-[ethyl(phenyl)amino]benzoate B->C Phase 1 Pd-Catalyzed D Saponification (Ester Hydrolysis) C->D E 4-[Ethyl(phenyl)amino]benzoic acid D->E Phase 2 LiOH, Heat

Two-step synthetic workflow for 4-[Ethyl(phenyl)amino]benzoic acid.

Phase 1: C–N Bond Formation (Buchwald-Hartwig Amination)

Coupling a secondary, sterically encumbered aniline (N-ethylaniline) with an ester-bearing aryl halide presents two primary challenges: overcoming the steric barrier during reductive elimination and preventing the premature cleavage of the ester group.

Step-by-Step Methodology

Self-Validating Checkpoint: Ensure all glassware is oven-dried and the reaction is assembled in a glovebox or under strict Schlenk conditions to prevent catalyst oxidation.

  • Catalyst Activation : In a dry Schlenk flask, combine Methyl 4-bromobenzoate (1.0 equiv, 10 mmol), Pd2(dba)3 (2 mol % Pd), RuPhos ligand (4 mol %), and anhydrous Cs2CO3 (1.5 equiv).

  • Substrate Addition : Add anhydrous Toluene to achieve a 0.2 M concentration, followed by N-ethylaniline (1.2 equiv).

  • Reaction Execution : Seal the vessel, purge with N2, and heat to 100 °C with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Control (IPC) : Sample 10 µL, dilute in MeCN, and analyze via LCMS. The reaction is complete when the starting material is consumed and the product mass ([M+H]+ = 256.1) is dominant.

  • Workup : Cool to room temperature, dilute with EtOAc, filter through a tightly packed Celite pad to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Quantitative Data: Reaction Optimization

To demonstrate the causality behind our reagent selection, the table below summarizes the optimization data for this specific transformation.

Ligand SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (Product : Transesterification)
BINAP (Bidentate)NaOtBuToluene10045%1 : 1.5
XPhos (Monodentate)K3PO41,4-Dioxane10072%9 : 1
RuPhos (Monodentate) Cs2CO3 Toluene 100 >98% >99 : 1
Troubleshooting & FAQs (Phase 1)

Q: Why am I observing significant transesterification or ester hydrolysis during the cross-coupling? A: This is a classic chemoselectivity failure caused by using an alkoxide base (e.g., NaOtBu). Alkoxides are highly nucleophilic and will attack the ester carbonyl. By switching to a mild, insoluble inorganic base like Cs2CO3, you prevent nucleophilic attack while providing sufficient basicity to drive the palladium catalytic cycle[1][2].

Q: My reaction stalls at 40% conversion, and I see a lot of debrominated starting material. How do I fix this? A: N-ethylaniline is a sterically hindered secondary aniline. If the rate of reductive elimination is too slow, the Pd(II)-amido intermediate will undergo protodepalladation, leading to debromination. Utilizing a bulky, electron-rich dialkylbiaryl monophosphine ligand like RuPhos forces the aryl and amine groups together, drastically accelerating reductive elimination and outcompeting side reactions[3].

Mechanistic Deep-Dive: The Role of the Base

To truly master this reaction, you must understand the causality of the catalytic cycle. The base is not merely a proton sponge; it is actively involved in the turnover-limiting steps.

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Methyl 4-bromobenzoate AmineCoord Amine Coordination Complex OA->AmineCoord + N-Ethylaniline Amido Palladium Amido Complex AmineCoord->Amido + Cs2CO3 - CsBr, - HCO3- RE Reductive Elimination Transition State Amido->RE RE->Pd0 - Product Ester

Pd-catalyzed Buchwald-Hartwig amination catalytic cycle highlighting base interaction.

As illustrated, the base (Cs2CO3) must deprotonate the amine after it coordinates to the Pd(II) oxidative addition complex. Because toluene is a non-polar solvent, charge separation is unfavorable. The base facilitates the expulsion of the bromide ligand and the deprotonation of the amine to form the critical Palladium-Amido complex[4]. If the base is too weak, the cycle halts at the Amine Coordination Complex.

Phase 2: Ester Hydrolysis (Saponification)

Step-by-Step Methodology
  • Solvent Preparation : Dissolve the intermediate methyl 4-[ethyl(phenyl)amino]benzoate in a 2:1:1 mixture of THF:MeOH:H2O to achieve a 0.1 M concentration. The mixed solvent system ensures solubility of both the lipophilic ester and the hydrophilic hydroxide salt.

  • Reagent Addition : Add LiOH·H2O (4.0 equiv).

  • Reaction Execution : Stir vigorously at 60 °C for 6–8 hours.

  • In-Process Control (IPC) : Monitor via TLC (3:1 Hexanes:EtOAc). The highly fluorescent product spot will stay near the baseline, while the ester moves with an Rf of ~0.6.

  • Isolation : Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with cold water and carefully acidify to pH 3–4 using 1M HCl. The target 4-[Ethyl(phenyl)amino]benzoic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs (Phase 2)

Q: The hydrolysis of my intermediate ester is unusually slow compared to standard benzoates. Why? A: The N-ethyl-N-phenylamino group is strongly electron-donating via resonance into the aromatic ring. This increases the electron density at the ester carbonyl carbon, significantly reducing its electrophilicity. To overcome this electronic deactivation, you cannot rely on room-temperature conditions; you must increase the reaction temperature (60 °C) and use a larger excess of LiOH to force the nucleophilic attack.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016/2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. URL:[Link]

  • Reichert, E. C., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. URL:[Link]

  • Biscoe, M. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-[Ethyl(phenyl)amino]benzoic Acid Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability inquiries regarding 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability inquiries regarding 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1). This molecule presents a unique stability profile due to its dual-functional nature: it contains an electron-rich tertiary aromatic amine (an N,N-dialkylaniline derivative) and a reactive carboxylic acid moiety.

Understanding the chemical causality behind its degradation is critical for ensuring reproducibility in your assays, syntheses, and drug formulations. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and quantitative stability profiling.

PART 1: Core Stability Issues & Mechanistic FAQs

Q1: Why does my stock solution of 4-[Ethyl(phenyl)amino]benzoic acid turn yellow or brown over time? A: This discoloration is a classic hallmark of amine oxidation . The tertiary nitrogen atom is highly susceptible to oxidation by dissolved oxygen or ambient light. The initial step involves the loss of a single electron to form a colored radical cation. Further oxidation can yield N-oxides, which are notoriously unstable and prone to unproductive elimination pathways (). Causality: While the electron-withdrawing benzoic acid group at the para-position slightly stabilizes the radical cation compared to unsubstituted N,N-dialkylanilines, the lone pair on the nitrogen remains vulnerable to photo-oxidation. Exposing the solution to ambient light accelerates this radical-mediated degradation.

Q2: I am detecting a secondary amine byproduct (mass -28 Da) and acetaldehyde in my LC-MS. What is the mechanism? A: You are observing oxidative N-dealkylation . This degradation pathway is initiated via a Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism (). The tertiary amine loses an electron to form a radical cation, followed by deprotonation at the alpha-carbon of the ethyl group to form an iminium ion intermediate. Ambient water in your solvent hydrolyzes this iminium ion, cleaving the N-C bond to release acetaldehyde and 4-(phenylamino)benzoic acid (). Causality: Using non-anhydrous solvents or failing to degas your buffers provides the water and oxygen necessary to drive this irreversible hydrolysis.

Q3: My compound degrades rapidly when stored in methanol, showing a +14 Da mass shift. Why? A: This is Fisher esterification of the benzoic acid moiety. While the amine group is the primary site of oxidative instability, the carboxylic acid is susceptible to solvolysis in protic solvents like methanol or ethanol, yielding the corresponding methyl or ethyl ester. Causality: Trace acidity (even auto-catalysis from the compound's own carboxylic acid protons) in alcoholic solvents catalyzes the nucleophilic attack of the solvent on the carbonyl carbon.

PART 2: Experimental Protocols & Self-Validating Systems

To guarantee experimental integrity, your handling protocols must inherently prevent these degradation mechanisms while providing built-in analytical checks.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This workflow is designed to arrest both oxidative N-dealkylation and solvolysis.

  • Solvent Selection: Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Strictly avoid methanol or ethanol.

  • Deoxygenation (Critical): Sparge the solvent with ultra-pure Argon or Nitrogen for 15 minutes prior to dissolution. This displaces dissolved oxygen, starving the SET oxidation pathway of its primary electron acceptor.

  • Dissolution & Aliquoting: Dissolve the compound to the desired concentration (e.g., 10 mM). Immediately aliquot into single-use, argon-purged amber glass vials to block UV-induced radical formation.

  • Storage: Flash-freeze and store at -20°C or -80°C.

  • Self-Validation Check: Analyze a control aliquot via LC-MS immediately after preparation, and another after 7 days of storage. The Area Under the Curve (AUC) of the parent peak must remain >99%. If the -28 Da peak appears, your argon sparging was insufficient.

Protocol 2: Forced Degradation Profiling

To validate that your analytical methods can accurately detect degradation, you must intentionally stress the compound.

  • Oxidative Stress: Add 0.1% H₂O₂ to a 1 mM solution in MeCN. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose a 1 mM solution in clear glass to broad-spectrum UV light (1.2 million lux hours).

  • Hydrolytic Stress: Heat a 1 mM solution in 50:50 MeCN:Water at 60°C for 48 hours.

  • Self-Validation Check: Run the stressed samples on your LC-MS. Your chromatographic gradient is only validated if it achieves baseline resolution between the parent 4-[Ethyl(phenyl)amino]benzoic acid peak and the highly polar secondary amine degradation product.

PART 3: Quantitative Data

The following table summarizes the expected degradation kinetics of 4-[Ethyl(phenyl)amino]benzoic acid under various experimental conditions.

Stress ConditionPrimary Degradation MechanismExpected Mass Shift (LC-MS)Estimated Half-Life (t₁/₂)Preventive Action
Ambient Light (UV/Vis) Photo-oxidation / Radical formation+16 Da (N-oxide)< 72 hoursUse amber vials, dark storage
Aqueous Buffer (pH 7.4, aerated) Oxidative N-dealkylation-28 Da (Secondary amine)~ 5-7 daysArgon sparging, add antioxidants
Methanol (Room Temp) Fisher Esterification+14 Da (Methyl ester)~ 14 daysSwitch to aprotic solvents (DMSO)
Heat (60°C in MeCN) Thermal Decarboxylation-44 Da (Loss of CO₂)> 30 daysStore strictly at -20°C

PART 4: Visualizations

MechanisticPathway A 4-[Ethyl(phenyl)amino] benzoic acid B Radical Cation Intermediate A->B -1e- (SET) C Iminium Ion Intermediate B->C -H+, -1e- D 4-(Phenylamino) benzoic acid C->D +H2O E Acetaldehyde C->E +H2O

Mechanistic pathway of oxidative N-dealkylation via single-electron transfer (SET).

Troubleshooting Start Observe Degradation CheckLC Analyze via LC-MS Start->CheckLC IsMass Identify Mass Shift CheckLC->IsMass Oxidation Mass +16 Da (N-Oxide Formation) IsMass->Oxidation Dealkylation Mass -28 Da (N-Dealkylation) IsMass->Dealkylation Ester Mass +14 Da (Methyl Esterification) IsMass->Ester in MeOH FixOx Degas Solvents & Use Amber Vials Oxidation->FixOx Dealkylation->FixOx FixEst Switch to Aprotic Solvents (DMSO/MeCN) Ester->FixEst

Troubleshooting workflow for identifying and resolving compound degradation.

PART 5: References

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. URL:[Link][1]

  • Guengerich, F. P., Yun, C. H., & Macdonald, T. L. (1996). Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1. Journal of Biological Chemistry, 271(44), 27321-27329. URL:[Link][2]

  • MacMillan, S. N., & Hill, A. F. (2014). Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. Organic Letters, 16(14), 3832–3835. URL:[Link][3]

Sources

Optimization

Troubleshooting HPLC separation of aminobenzoic acid derivatives

Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Derivatives Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that separating aminobenzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Separation of Aminobenzoic Acid Derivatives

Welcome to the Advanced Chromatography Support Center. As application scientists, we recognize that separating aminobenzoic acid derivatives—specifically the ortho- (anthranilic acid), meta-, and para- (PABA) isomers—presents a unique set of chromatographic challenges.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind retention behaviors, providing self-validating protocols, and outlining field-proven strategies for achieving baseline resolution and perfect peak symmetry.

Part 1: Physicochemical Profiling & Causality

To successfully chromatograph aminobenzoic acids, one must first understand their amphoteric nature. These molecules possess both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amine group (-NH2). Depending on the pH of your mobile phase, they can exist as cations, anions, or highly polar zwitterions.

Table 1: Physicochemical Properties of Aminobenzoic Acid Isomers

IsomerCommon NamepKa1 (-COOH)pKa2 (-NH3⁺)Isoelectric Point (pI)
2-Aminobenzoic acidAnthranilic acid~2.15[1]~4.95[1]~3.55
3-Aminobenzoic acidm-Aminobenzoic acid~3.10[2]~4.80[2]~3.95
4-Aminobenzoic acidPABA2.38[3]4.85[3]~3.61

The Mechanistic Challenge: At a mid-range pH (e.g., pH 3.5–4.0), these isomers exist predominantly as zwitterions (net charge near zero, but highly localized polarity). Zwitterions are exceptionally water-soluble and exhibit extremely poor retention on standard hydrophobic reversed-phase (C18) columns. Furthermore, the protonated amine groups are notorious for interacting with residual silanols on the silica matrix, leading to severe peak tailing.

Part 2: Diagnostics & Troubleshooting (FAQ)

Q1: Why am I observing severe peak tailing for my aminobenzoic acid samples, and how do I fix it?

Mechanistic Causality: Peak tailing in this context is rarely a physical column defect; it is usually a chemical secondary interaction. While the hydrophobic carbon chain of a C18 column retains the non-polar aromatic ring, the protonated amine group (-NH3⁺) of the analyte undergoes ion-exchange interactions with ionized, unreacted silanol groups (-SiO⁻) on the silica support surface[4].

Resolution Strategy:

  • Differentiate the Root Cause: Inject a neutral marker (e.g., toluene or uracil). If the neutral marker tails, you have a physical void or extra-column dead volume[5]. If only the aminobenzoic acid tails, proceed to chemical fixes[5].

  • Suppress Silanol Ionization: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, residual silanols are fully protonated and neutralized, eliminating the ionic interaction[6].

  • Competitive Masking: Add a competitive amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA aggressively binds to active silanols, shielding your analyte from these sites[7].

Q2: I cannot resolve the ortho-, meta-, and para- isomers. They co-elute near the void volume. What is the solution?

Mechanistic Causality: Because all three isomers have nearly identical hydrophobicities and form zwitterions at physiological pH, standard C18 retention relies on minor differences that are easily overpowered by their high polarity.

Resolution Strategy:

  • Shift Selectivity via Stationary Phase: Abandon standard C18 and utilize a Pentafluorophenyl (PFP) or Polar-Embedded column. PFP phases offer alternative retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the positional isomerism (ortho vs. meta vs. para) of the aromatic ring.

  • Ion-Pairing Chromatography: If a C18 column must be used, introduce an ion-pairing reagent like sodium hexanesulfonate (5-10 mM) into an acidic mobile phase. The anionic sulfonate pairs with the protonated amine of the analyte, forming a neutral, highly hydrophobic complex that retains strongly and differentially on C18.

Q3: My retention times are drifting between consecutive injections. How do I stabilize the method?

Mechanistic Causality: Amphoteric compounds are exquisitely sensitive to micro-fluctuations in mobile phase pH. If your buffer capacity is insufficient, the ionization state of the aminobenzoic acid shifts slightly during the run, causing retention time drift. Resolution Strategy: Ensure the operating pH is at least 1.5 to 2 units away from the analyte's pKa to prevent partial ionization states[7]. Use a 20-50 mM phosphate buffer adjusted to pH 2.5. This pH is near the pKa of phosphoric acid (pKa1 = 2.15), providing maximum buffering capacity to lock the analyte into a single, stable ionization state.

Part 3: System Workflows & Logical Diagnostics

G start Peak Tailing Detected neutral Inject Neutral Marker (e.g., Toluene) start->neutral is_tailing Does Neutral Marker Tail? neutral->is_tailing physical Physical Issue: Check Void/Fittings is_tailing->physical Yes chemical Chemical Issue: Silanol Interactions is_tailing->chemical No fix_chem 1. Lower pH < 2.5 2. Add TEA modifier 3. Use End-capped Column chemical->fix_chem

Diagnostic workflow for differentiating physical voids from chemical silanol interactions.

G init Aminobenzoic Acid Isomer Mixture col Select Stationary Phase (PFP or Polar-Embedded) init->col ph Set Mobile Phase pH (pH 2.0 - 2.5) col->ph eval Are Isomers Resolved? ph->eval opt1 Optimize Gradient & Temperature eval->opt1 No opt2 Add Ion-Pairing Reagent eval->opt2 Co-elution persists success Finalize & Validate Method eval->success Yes opt1->eval opt2->success

Method development logic for resolving amphoteric aminobenzoic acid isomers.

Part 4: Standardized Experimental Protocols

Protocol 1: pH-Optimized Reversed-Phase HPLC Workflow (Self-Validating)

Objective: Achieve baseline resolution of o-, m-, and p-aminobenzoic acids while suppressing silanol-induced tailing.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 25 mM Potassium Phosphate monobasic ( KH2​PO4​ ) in ultrapure water. Adjust the pH to exactly 2.5 using concentrated Phosphoric acid ( H3​PO4​ ). Rationale: Locks the carboxylic acid group into a neutral state and provides high buffer capacity.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm). Rationale: PFP provides the necessary π−π selectivity for positional isomers.

  • Equilibrate the column with 95% A / 5% B at 1.0 mL/min for at least 20 column volumes until the baseline UV absorbance (at 254 nm) is perfectly stable.

Step 3: Gradient Elution Profile

  • Time 0-2 min: 5% B (Isocratic hold to retain polar analytes)

  • Time 2-12 min: Linear ramp from 5% B to 40% B

  • Time 12-15 min: 40% B to wash strongly retained impurities

  • Time 15-20 min: Return to 5% B for re-equilibration.

Step 4: Self-Validation & System Suitability

  • Inject a 10 µL standard mixture containing 50 µg/mL of each isomer.

  • Validation Check: Calculate the Resolution ( Rs​ ) between the closest eluting pair and the Tailing Factor ( Tf​ ) for the last eluting peak.

  • Pass Criteria: Rs​>1.5 and Tf​≤1.2 .

  • Feedback Loop: If Tf​>1.2 , verify the pH meter calibration and re-adjust the buffer to pH 2.5. If Rs​<1.5 , decrease the initial gradient slope (e.g., ramp to 30% B instead of 40% B).

Protocol 2: Column Regeneration for Amphoteric Compounds

Objective: Strip strongly bound amines or ion-pairing reagents from the stationary phase to restore peak symmetry.

  • Aqueous Wash: Flush the column with 95% Water / 5% Methanol (no buffer) for 10 column volumes to remove precipitated phosphate salts.

  • Acidic Organic Wash: Flush with 50% Water / 50% Acetonitrile containing 0.1% Formic Acid for 15 column volumes. Rationale: The acid breaks ionic bonds between basic analytes and silanols, while the organic solvent desorbs them.

  • Strong Solvent Wash: Flush with 100% Acetonitrile for 10 column volumes to remove highly hydrophobic contaminants.

  • Storage: Store the column in 50% Water / 50% Acetonitrile.

References

  • Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

  • Axion Labs. HPLC Peak Tailing - Troubleshooting peak tailing in HPLC. Retrieved from [Link]

  • PubChem, National Institutes of Health. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. Retrieved from[Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from[Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 4-[Ethyl(phenyl)amino]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) [1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) [1][2].

This guide is designed to move beyond basic "trial and error" by explaining the fundamental thermodynamic and structural causality behind this molecule's behavior. By understanding its unique physicochemical properties, you can engineer self-validating protocols for synthesis, purification, and analysis.

Physicochemical Profile & Causality

To solve solubility issues, we must first analyze the molecular architecture. The molecule consists of two competing domains:

  • The Hydrophobic Core: A bulky N -ethyl- N -phenylaniline moiety. The nitrogen lone pair is highly delocalized across two aromatic rings, rendering it practically non-basic. It will not form water-soluble hydrochloride salts under standard conditions.

  • The Hydrogen-Bonding Terminus: A carboxylic acid group capable of forming extremely stable, intermolecular hydrogen-bonded dimers.

This dichotomy results in a molecule that resists dissolution in pure non-polar solvents (due to high crystal lattice energy from acid dimerization) and pure water (due to the massive hydrophobic bulk)[3][4].

Table 1: Estimated Physicochemical Properties & Solvent Compatibility
Property / Solvent ClassValue / CompatibilityMechanistic Rationale
Molecular Weight 241.28 g/mol Moderate size; bulkiness dictates poor aqueous hydration.
Estimated pKa (-COOH) ~4.5Deprotonation at pH > 6 yields a highly soluble anionic carboxylate salt.
Non-Polar (Hexanes, Toluene) Poor (< 1 mg/mL)Cannot disrupt stable carboxylic acid dimers[5].
Polar Aprotic (DMSO, DMF, THF) Excellent (> 50 mg/mL)Strong H-bond acceptors disrupt dimers without requiring hydrophobic hydration.
Polar Protic (Water, Cold MeOH) Poor (< 1 mg/mL)High penalty for cavity formation in the solvent network around the diarylamine core.
Basic Aqueous (pH > 7) Excellent (> 30 mg/mL)Ionization of the carboxylic acid overcomes the hydrophobic penalty[4][6].

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am trying to run an NMR in CDCl3​ , but the compound remains a cloudy suspension. Why?

Causality: In non-polar or weakly polar halogenated solvents like Chloroform ( CDCl3​ ), 4-[Ethyl(phenyl)amino]benzoic acid exists primarily as heavily hydrogen-bonded dimers. The weak dipole of chloroform is insufficient to break these intermolecular bonds, leaving the crystal lattice largely intact. Solution: Switch your NMR solvent to DMSO- d6​ . DMSO is a strong hydrogen-bond acceptor that effectively solvates the monomeric carboxylic acid. If you must use CDCl3​ (e.g., to observe specific shift phenomena), add 1-2 drops of Methanol- d4​ to act as a polar modifier and disrupt the dimers.

Q2: During a liquid-liquid extraction (LLE) with water and diethyl ether, my compound crashed out at the interface. How do I recover it?

Causality: At neutral to slightly acidic pH, the molecule is un-ionized. Diethyl ether is often too non-polar to fully solvate the carboxylic acid dimers at high concentrations, while water completely rejects the hydrophobic diarylamine core. The compound precipitates at the biphasic interface where the interfacial tension is lowest. Solution: Add a more polar, water-immiscible organic solvent. Ethyl acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal because their ester/ether oxygens act as H-bond acceptors, solvating the carboxylic acid while remaining immiscible with water. Alternatively, if you want the compound in the aqueous layer, adjust the aqueous phase to pH 8 using 1M NaOH to form the soluble sodium carboxylate salt[7].

Q3: What is the best solvent system for recrystallizing this intermediate?

Causality: A successful recrystallization requires a steep solubility curve (highly soluble hot, poorly soluble cold). Solution: Use a Toluene / Ethanol or Ethyl Acetate / Hexane binary system.

  • Dissolve the crude solid in a minimum amount of hot Ethanol or EtOAc (which breaks the dimers).

  • Slowly add hot Toluene or Hexane (anti-solvent) until the solution becomes slightly turbid.

  • Allow it to cool slowly to room temperature. The non-polar anti-solvent forces the carboxylic acids to re-dimerize and crystallize out in a highly ordered, pure lattice[8].

Process Workflows & Phase Diagrams

The following diagrams map out the logical decision trees for handling 4-[Ethyl(phenyl)amino]benzoic acid in the laboratory.

Workflow Start Target: Complete Dissolution of 4-[Ethyl(phenyl)amino]benzoic acid CheckSolvent Select Target Solvent Class Start->CheckSolvent NonPolar Non-Polar / Weakly Polar (Hexane, Toluene, DCM) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (DMSO, DMF, THF) CheckSolvent->PolarAprotic Aqueous Aqueous / Protic (Water, Alcohols) CheckSolvent->Aqueous ActionNP Issue: Carboxylic Acid Dimerization Action: Add 5-10% polar modifier (EtOAc/MeOH) NonPolar->ActionNP ActionPA Optimal Choice Action: Dissolve directly at RT PolarAprotic->ActionPA ActionAq Issue: Hydrophobic Rejection Action: Adjust pH > 7 to form carboxylate salt Aqueous->ActionAq

Caption: Decision matrix for selecting the optimal solvent system based on structural properties.

pHState Acidic Acidic Physiological Mild pH (4-6) Partial Ionization (Cloudy Suspension) Acidic->Physiological Add Base (NaOH/KOH) Physiological->Acidic Protonation (Crystallization) Basic Basic Physiological->Basic Deprotonation of -COOH Basic->Physiological Add Acid (HCl)

Caption: pH-dependent phase distribution and aqueous solubility states of the target molecule.

Standardized Experimental Protocols

Protocol A: Preparation of LC-MS Analytical Samples

Objective: Ensure complete dissolution without column clogging or baseline artifacts.

  • Weighing: Accurately weigh 1.0 mg of 4-[Ethyl(phenyl)amino]benzoic acid into a 2 mL glass vial.

  • Primary Solvation: Add 100 µL of LC-MS grade DMSO. Vortex for 30 seconds until the solution is optically clear. Self-Validation: Hold against a light source; no micro-particulates should be visible.

  • Dilution: Add 900 µL of Acetonitrile (ACN) to reach a 1.0 mg/mL stock concentration.

  • Final Preparation: Dilute an aliquot 1:100 in the initial mobile phase (e.g., 50:50 Water:ACN with 0.1% Formic Acid) immediately prior to injection. Note: Do not store the compound in highly acidic aqueous mobile phases for prolonged periods, as it may precipitate in the autosampler.

Protocol B: pH-Driven Purification (Acid-Base Wash)

Objective: Remove neutral organic impurities from the target compound.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) ( 20 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

  • Phase Separation: The target compound is now in the aqueous layer as a sodium salt[6]. Drain the aqueous layer. Discard the EtOAc layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2-3.

  • Recovery: The neutral 4-[Ethyl(phenyl)amino]benzoic acid will precipitate as a white/off-white solid. Filter via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

References

  • [1] NextSDS. 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information. Retrieved from: [Link]

  • [2] ChemSrc. 1039995-85-1 4-[Ethyl(phenyl)amino]benzoic acid. Retrieved from: [Link]

  • [6] Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • [8] Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry 5th Ed. (Sections on Solubility Behaviour and Recrystallization). Longman Scientific & Technical. Retrieved from: [Link]

  • [5] Furniss, B. S., et al. (1989). Full text of "Textbook of Practical Organic Chemistry 5th ed". Archive.org. Retrieved from: [Link]

  • [7] Shiraki, K., et al. (2012). pH-Dependent Solubility of Indomethacin–Saccharin and Carbamazepine–Saccharin Cocrystals in Aqueous Media. Molecular Pharmaceutics - ACS Publications. Retrieved from: [Link]

  • [4] Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from: [Link]

Sources

Optimization

Preventing degradation of "4-[Ethyl(phenyl)amino]benzoic acid" during polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when incorporating 4-[Ethyl(phenyl)amino]benzoic acid (EPABA) into polymer architectures...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when incorporating 4-[Ethyl(phenyl)amino]benzoic acid (EPABA) into polymer architectures.

EPABA is a highly versatile molecule, utilized both as a photoinitiator synergist and as a monomer for electroactive polyamides and polyimides. However, its dual functionality—an electron-rich tertiary aromatic amine coupled with a carboxylic acid—makes it highly susceptible to specific degradation pathways during polymerization. This guide is designed to unpack the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure the structural integrity of your final polymer.

Part 1: Quantitative Degradation Thresholds

To establish a baseline for your reaction conditions, Table 1 summarizes the quantitative thresholds at which EPABA begins to degrade, the chemical consequences, and the recommended mitigation strategies.

Table 1: Quantitative Summary of EPABA Degradation Modes and Thresholds

Degradation PathwayPrimary TriggerCritical ThresholdChemical ConsequenceMitigation Strategy
Oxidative Degradation Oxygen / Light> 5 ppm O₂ / UV exposureRadical cation formation; DiscolorationStrict Schlenk line degassing; Antioxidants
Thermal Decarboxylation Thermal Stress> 150°CLoss of CO₂; Chain terminationLow-temp polycondensation (Yamazaki-Higashi)
Electrophilic Attack Acidic media + Heat> 180°C (Acidic conditions)Branching at N-phenyl ring; GelationNeutral/mild basic catalysts (Pyridine)
Dealkylation Radical attackExcess radical initiatorLoss of N-ethyl group; Cross-linkingStrict stoichiometric control of initiators

Part 2: Troubleshooting Q&A

Q1: My polymerization mixture turns dark brown or green, and the final polymer exhibits poor optical properties. What causes this discoloration?

A1: This is a classic symptom of oxidative degradation of the tertiary amine core .

  • The Causality: EPABA contains a highly electron-rich nitrogen center. Under oxidative stress, exposure to light, or in the presence of excess free radicals, the amine undergoes a single-electron transfer (SET) to form an amine radical cation[1]. This intermediate is highly colored (typically green or blue). If not quenched, it undergoes irreversible dealkylation (loss of the ethyl group) or dimerizes at the unsubstituted para-position of the N-phenyl ring to form tetraphenylbenzidine derivatives, which appear dark brown or black[2].

  • The Solution: Conduct the polymerization under a strict inert atmosphere using freeze-pump-thaw degassing (aiming for < 5 ppm O₂). If EPABA is used in a free-radical polymerization, ensure the initiator concentration is strictly stoichiometric to prevent excess radicals from abstracting hydrogen from the ethyl group.

Q2: During high-temperature step-growth polymerization (>200°C), my reaction gels prematurely. How can I prevent this cross-linking?

A2: Premature gelation in this context is caused by electrophilic aromatic substitution at the N-phenyl ring .

  • The Causality: While the benzoic acid ring of EPABA is deactivated by the carboxyl group, the N-phenyl ring remains highly activated by the lone pair of the amine nitrogen. At elevated temperatures (>200°C), propagating polymer chains with electrophilic ends (such as acylium ions) can attack the para-position of the N-phenyl ring. This unintended reaction creates a trifunctional branch point. According to Flory-Stockmayer theory, these branch points rapidly propagate into an insoluble, cross-linked gel network.

  • The Solution: You must abandon traditional melt polycondensation. Lower the polymerization temperature to ~100°C by utilizing the Yamazaki-Higashi phosphorylation method[3]. This suppresses electrophilic side reactions while maintaining high monomer conversion.

Q3: Titration and NMR of my synthesized oligomers show a lower-than-expected carboxylic acid content. Is the monomer degrading?

A3: Yes, you are observing thermal decarboxylation .

  • The Causality: Aromatic carboxylic acids with strong electron-donating groups in the para position (like the ethyl(phenyl)amino group in EPABA) are highly susceptible to losing CO₂. The electron-donating amine stabilizes the transient zwitterionic intermediate, drastically lowering the activation energy required for decarboxylation. This typically occurs when processing temperatures exceed 150°C.

  • The Solution: Keep processing temperatures strictly below 150°C. If you are attempting to synthesize an acid chloride intermediate prior to polymerization, avoid refluxing with neat thionyl chloride. Instead, use mild conditions (e.g., oxalyl chloride with catalytic DMF in dichloromethane at 0°C) to prevent acid-catalyzed decarboxylation.

Part 3: Mechanistic Visualization

The following diagram maps the causality of EPABA degradation based on the environmental triggers discussed above.

EPABA_Degradation cluster_triggers cluster_intermediates cluster_outcomes EPABA 4-[Ethyl(phenyl)amino]benzoic acid (EPABA) Thermal Thermal Stress (>150°C) EPABA->Thermal Oxidative Oxidative/Radical Stress (O2, Light, Radicals) EPABA->Oxidative Electrophilic Electrophilic Stress (Acidic/Cationic conditions) EPABA->Electrophilic Decarb Zwitterion Intermediate (Decarboxylation) Thermal->Decarb Loss of CO2 RadicalCat Amine Radical Cation (Single Electron Transfer) Oxidative->RadicalCat -1e⁻ EAS Electrophilic Aromatic Substitution at N-Phenyl Electrophilic->EAS H+ / Heat End1 N-Ethyl-N-phenylaniline (Chain Termination) Decarb->End1 End2 Dealkylation or Benzidine Dimerization RadicalCat->End2 End3 Branching & Premature Gelation EAS->End3

Fig 1: Mechanistic pathways of EPABA degradation during polymerization and their chemical outcomes.

Part 4: Self-Validating Experimental Protocol

Low-Temperature Polycondensation of EPABA (Yamazaki-Higashi Method)

This protocol is engineered to synthesize polyamides using EPABA while ensuring 100% retention of the tertiary amine and preventing decarboxylation[4]. It is a self-validating system: the visual transition from a clear solution to a highly viscous, homogeneous dope confirms successful phosphorylation without cross-linking.

Step 1: Reagent Preparation & Dehydration Dry Lithium Chloride (LiCl) at 150°C under vacuum for 12 hours. Distill N-methyl-2-pyrrolidone (NMP) and pyridine over calcium hydride to ensure absolute anhydrous conditions. Moisture will prematurely hydrolyze the phosphite intermediate.

Step 2: Monomer Loading In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add EPABA (1.0 equiv) and your chosen diamine (1.0 equiv).

Step 3: Solvent & Salt Addition Add NMP and pyridine (4:1 v/v ratio) to achieve a 10% w/v monomer concentration. Add the dried LiCl (5 wt% relative to NMP). The LiCl disrupts hydrogen bonding in the growing polymer chain, preventing premature precipitation.

Step 4: Phosphorylation Activation Add Triphenyl phosphite (TPP) (1.2 equiv per carboxyl group). The TPP acts as the coupling agent, forming an active phosphite-ester intermediate with the benzoic acid. This completely bypasses the need for high heat or harsh acid chlorides.

Step 5: Polymerization Heat the reaction mixture to exactly 100°C and stir for 3 to 4 hours. Validation Check: The viscosity will noticeably increase, and the solution should remain transparent (no gel particles).

Step 6: Precipitation and Purification Cool the mixture to room temperature and precipitate the polymer dropwise into vigorously stirred methanol. Filter the fibrous polymer, wash extensively with hot methanol to remove TPP byproducts (phenol and diphenyl phosphite), and dry under vacuum at 80°C.

References

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s Source: MDPI URL:[Link]

  • Preparation of polyamides via the phosphorylation reaction. II. Modification of wholly aromatic polyamides with trifunctional monomers Source: DOI / Journal of Polymer Science URL:[Link]

  • Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride Source: MDPI URL:[Link]

  • Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark Source: NIH / PubMed Central URL:[Link]

Sources

Troubleshooting

Technical Support Center: Polymer Photostabilization with 4-[Ethyl(phenyl)amino]benzoic acid (EPA-BA)

Welcome to the Advanced Materials Technical Support Portal. This guide is curated for researchers, materials scientists, and drug development professionals seeking to integrate 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 10...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Portal. This guide is curated for researchers, materials scientists, and drug development professionals seeking to integrate 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) into polymer matrices (e.g., Polyurethanes, PET, Polyamides) to prevent UV-induced photo-oxidative degradation.

Knowledge Base: Mechanistic Grounding

To successfully troubleshoot formulation issues, it is critical to understand the causality behind EPA-BA's photostabilizing properties. EPA-BA functions as a highly efficient "push-pull" (Donor-π-Acceptor) molecule [1].

The ethyl(phenyl)amino group acts as a potent electron donor (auxochrome), while the benzoic acid moiety serves as an electron acceptor. This architecture significantly lowers the HOMO-LUMO gap, shifting the molecule's absorption profile directly into the destructive UV range (280–400 nm). When a UV photon strikes the polymer, EPA-BA intercepts the energy, undergoing an Intramolecular Charge Transfer (ICT) . The excited state safely and rapidly decays via a non-radiative conical intersection, dissipating the energy as harmless microscopic heat [2].

Unlike Hindered Amine Light Stabilizers (HALS) which only scavenge free radicals after polymer chain scission has occurred, EPA-BA prevents the primary Norrish Type I/II cleavage events entirely. Furthermore, its carboxylic acid handle allows for direct covalent grafting onto the polymer backbone, eliminating the migration and leaching issues common with physical additives [3].

Mechanism A Ground State (S0) EPA-BA in Polymer B UV Photon Absorption (280-350 nm) A->B C Excited State (S1) Intramolecular Charge Transfer B->C Excitation D Non-Radiative Decay (Vibrational Relaxation) C->D Conical Intersection E Heat Dissipation (Harmless to Polymer) D->E ΔT E->A Ground State Recovery

Fig 1: Photophysical mechanism of EPA-BA via Intramolecular Charge Transfer and non-radiative decay.

Troubleshooting Guide & FAQs

Q: My EPA-BA additive is leaching out of the polymer matrix during accelerated weathering. How do I fix this? A: Physical blending of small-molecule UV absorbers often leads to phase separation and surface blooming over time, especially in semi-crystalline polymers. The Solution: Switch from physical compounding to covalent integration. Utilize the carboxylic acid group on EPA-BA to form ester or amide linkages directly with the polymer backbone (e.g., reacting with diols in PET or diamines in polyamides). This anchors the photostabilizer permanently.

Q: I observe a slight yellow/green tint in my polymer after compounding with EPA-BA. Is this normal and can it be mitigated? A: Yes, this is a known optical phenomenon. The strong push-pull nature of the donor-acceptor architecture broadens the absorption band, causing a slight absorption tail into the visible spectrum (400-420 nm). The Solution: Reduce the EPA-BA loading concentration to 0.1–0.2 wt% and use it synergistically with a radical scavenger (e.g., a commercial HALS like Tinuvin 770). This combination provides broad-spectrum protection without exceeding the optical threshold for discoloration.

Q: The photostability of my grafted polymer drops significantly under high-humidity QUV testing. What is the root cause? A: If EPA-BA was grafted to the polymer via ester bonds, the combination of high humidity and elevated temperatures induces hydrolytic cleavage of the ester linkage, detaching the UV absorber from the backbone. The Solution: Graft EPA-BA using amide linkages instead of esters. Amide bonds are significantly more resistant to hydrolysis. Alternatively, increase the hydrophobicity of the surrounding polymer matrix to restrict water ingress.

Standard Operating Procedures (SOPs)

Protocol: Covalent Integration of EPA-BA into Polyurethane (PU) via Amidation

This self-validating protocol details the chemical grafting of EPA-BA onto a PU backbone containing free terminal amine groups.

Step 1: Activation of EPA-BA Suspend 10 mmol of EPA-BA in 20 mL of anhydrous dichloromethane (DCM). Add 12 mmol of thionyl chloride (SOCl₂) and a catalytic drop of dimethylformamide (DMF). Reflux for 2 hours under an N₂ atmosphere to form the highly reactive acid chloride intermediate. Remove excess SOCl₂ under vacuum.

Step 2: Polymer Preparation Dissolve the target PU in anhydrous N,N-Dimethylacetamide (DMAc) to create a 10 wt% solution. Ensure the solution is completely moisture-free to prevent quenching of the acid chloride.

Step 3: Covalent Grafting Cool the polymer solution to 0°C using an ice bath. Dropwise add the activated EPA-BA (dissolved in 5 mL DMAc) in the presence of 15 mmol triethylamine (TEA) acting as an acid scavenger. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 4: Precipitation & Purification Precipitate the functionalized polymer by pouring the mixture into an excess of methanol/water (80:20 v/v). Filter and wash the precipitate with hot ethanol three times to remove any unreacted EPA-BA and TEA-HCl salts. Dry under vacuum at 60°C for 24 hours.

Step 5: System Validation (Critical Step) To validate successful covalent grafting, perform FTIR spectroscopy on the purified, dried polymer. The disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1680 cm⁻¹ (free acid) to ~1650 cm⁻¹ (amide) confirms definitive covalent integration.

Workflow N1 1. Activation of EPA-BA (SOCl2 / DMF cat.) N2 2. Formation of Acid Chloride Intermediate N1->N2 N4 4. Covalent Grafting (Add N2 to N3 at 0°C -> RT) N2->N4 N3 3. Polymer Preparation (Dissolve PU/PET in DMAc) N3->N4 N5 5. Precipitation & Washing (Methanol/Water) N4->N5 N6 6. Vacuum Drying & Validation (FTIR C=O shift to 1650 cm⁻¹) N5->N6

Fig 2: Step-by-step synthetic workflow for the covalent integration of EPA-BA into a polymer matrix.

Performance Data: Comparative Photostability Metrics

The table below summarizes the quantitative advantages of covalently grafted EPA-BA versus traditional physical blending methods after 500 hours of accelerated QUV weathering.

FormulationInitial Transmittance (450 nm)Transmittance after 500h QUVLeaching Rate (wt% loss)Tensile Strength Retention
Blank Polyurethane (PU) 98.2%41.5%N/A32%
PU + 0.5% Blended EPA-BA 96.5%78.3%0.18%71%
PU + 0.5% Grafted EPA-BA 96.1%94.2% < 0.01% 93%
PU + 0.5% Commercial Benzotriazole 97.0%81.0%0.12%75%

Data Interpretation: Covalent grafting of EPA-BA virtually eliminates leaching (< 0.01%), resulting in superior long-term optical clarity (94.2% transmittance retention) and mechanical integrity compared to standard physical blending.

References

  • Design of star-shaped trimeric UV absorbers with outstanding thermal and photostability for UV-resistant colorless polyimide film. Polymer Journal / ResearchGate. Available at:[Link]

  • Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells. Journal of Materials Chemistry A. Available at:[Link]

  • Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

Optimization

Process Chemistry Support Center: 4-[Ethyl(phenyl)amino]benzoic Acid Scale-Up

Welcome to the Technical Support Center for the scale-up and manufacturing of 4-[ethyl(phenyl)amino]benzoic acid . This portal is designed for process chemists, chemical engineers, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 4-[ethyl(phenyl)amino]benzoic acid . This portal is designed for process chemists, chemical engineers, and drug development professionals. It provides mechanistic insights, self-validating protocols, and root-cause troubleshooting for the industrial synthesis of this critical diarylamine intermediate.

Mechanistic Insights & Synthetic Strategy

The synthesis of 4-[ethyl(phenyl)amino]benzoic acid relies on the construction of a sterically hindered C–N bond. While traditional nucleophilic aromatic substitution (SNAr) requires harsh basic conditions and activated aromatics, palladium-catalyzed Buchwald-Hartwig amination offers a mild, highly efficient, and scalable alternative[1].

Strategic Choice of Starting Materials: Attempting a direct cross-coupling with 4-bromobenzoic acid often leads to catalyst poisoning, as the free carboxylic acid can competitively bind to the palladium center or consume the required stoichiometric base. To bypass this, industrial routes utilize ethyl 4-bromobenzoate coupled with N-ethylaniline [1]. The resulting ester is then saponified to yield the final API. This two-stage approach ensures high catalytic turnover and simplifies downstream purification.

G A 1. Buchwald-Hartwig Coupling N-Ethylaniline + Ethyl 4-bromobenzoate B 2. Catalyst Scavenging Thiol-functionalized Silica A->B C 3. Ester Saponification NaOH, EtOH/H2O, 60°C B->C D 4. Controlled Acidification HCl addition to pH 3.5 at 40°C C->D E 5. Isolation & Crystallization Cooling & Filtration D->E

Fig 1: Five-step scale-up workflow for 4-[ethyl(phenyl)amino]benzoic acid synthesis.

Validated Kilo-Scale Protocol (SOP)

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) that dictate whether the process can advance to the next stage.

Stage 1: Palladium-Catalyzed Amination
  • Preparation: Charge a dry, glass-lined reactor with ethyl 4-bromobenzoate (1.0 eq), N-ethylaniline (1.1 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) in anhydrous toluene (10 volumes)[2].

    • Causality: NaOtBu (pKaH ~19) is a strong base that efficiently deprotonates the amine to facilitate reductive elimination. However, it requires strictly anhydrous conditions to prevent premature ester hydrolysis[2].

    • Validation Check: Measure moisture via Karl Fischer titration. Proceed only if H₂O < 500 ppm.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and BINAP (0.08 eq)[3]. Degas the suspension via three vacuum/nitrogen backfill cycles.

  • Reaction: Heat the mixture to 90°C under a positive nitrogen atmosphere for 8 hours.

    • IPC Check: Sample for HPLC. Proceed to Stage 2 only if unreacted ethyl 4-bromobenzoate is < 1.0% AUC. If >1.0%, spike with an additional 0.01 eq of Pd/BINAP and hold for 2 hours.

Stage 2: Catalyst Scavenging & Saponification
  • Scavenging: Cool the reactor to 40°C. Add 10% w/w thiol-functionalized silica (e.g., SiliaMetS Thiol) and Celite. Stir for 2 hours, then filter.

    • Causality: Thiol groups covalently bind dissolved Pd(II) species, reducing heavy metal carryover to <10 ppm, a critical threshold for pharmaceutical intermediates[3].

  • Hydrolysis: Transfer the filtrate to a clean vessel. Add 2M NaOH (aq) (2.0 eq) and ethanol (5 volumes). Heat to 60°C for 4 hours.

    • IPC Check: HPLC must confirm the complete disappearance of the ester intermediate.

Stage 3: Isolation
  • Acidification: Cool the solution to 40°C. Slowly titrate with 2M HCl until the pH reaches 3.5–4.0.

    • Causality: The isoelectric point of the amphoteric product dictates precipitation. Slow addition ensures crystalline nucleation rather than amorphous crashing.

  • Filtration: Cool to 5°C, filter the resulting slurry, wash with cold water, and dry under a vacuum at 50°C.

Quantitative Data: Parameter Optimization

The success of the C–N coupling relies heavily on the microenvironment of the palladium catalyst. The table below summarizes the causality behind parameter selection during scale-up.

ParameterConditionYield (%)Impurity ProfileMechanistic Rationale
Base NaOtBu88%LowStrong base rapidly accelerates the reductive elimination step[2].
Base Cs₂CO₃65%ModerateWeaker base leads to a slower reaction, increasing the risk of debromination[3].
Ligand BINAP85%LowBidentate ligand prevents the formation of inactive Pd-halide dimers[4].
Ligand P(o-Tol)₃70%HighMonodentate ligands are highly prone to oxidation upon scale-up[1].
Solvent Toluene88%LowOptimal boiling point (110°C) and excellent solubility profile[2].
Solvent Chloroform<10%HighChlorinated solvents severely inhibit Pd by competitive binding[2].

Troubleshooting & FAQs

Troubleshooting Issue Scale-up Failure: Low API Yield Cause1 Pd Black Formation (Catalyst Deactivation) Issue->Cause1 Cause2 High Debromination (Ethyl Benzoate) Issue->Cause2 Cause3 Oiling Out During Isolation Issue->Cause3 Sol1 Optimize Degassing & Ligand/Pd Ratio Cause1->Sol1 Sol2 Increase Temp & Anhydrous Base Cause2->Sol2 Sol3 Seed Crystals & Slow Acidification Cause3->Sol3

Fig 2: Root-cause analysis and corrective actions for scale-up yield loss.

Q1: Our reactor shows a black precipitate (Palladium Black) within the first 2 hours, and the reaction stalls. What is the root cause? A: Palladium black formation indicates the irreversible aggregation of "naked" Pd(0). This occurs when the catalytic cycle is starved of its stabilizing phosphine ligand (e.g., BINAP)[4]. Corrective Action: Ensure strict anaerobic conditions. Trace oxygen ingress oxidizes the phosphine ligand to its inactive phosphine oxide, stripping the Pd(0) of its coordination sphere. Increase the Ligand:Pd ratio from 1:1 to 1.5:1 to provide a thermodynamic buffer against trace oxidation.

Q2: We are detecting 3–5% of debrominated starting material (ethyl benzoate) in our IPCs. How do we suppress this? A: Debromination is a known side reaction in transition-metal cross-couplings, resulting from the proto-demetalation of the Pd(II)-aryl intermediate[5]. It is exacerbated when the subsequent amine coordination step is kinetically slow. Corrective Action: This is a kinetic and chemical issue. First, ensure your N-ethylaniline is completely dry, as trace moisture acts as a proton source for demetalation. Second, increasing the reaction temperature from 80°C to 90°C can accelerate the productive amination pathway, allowing it to outcompete the background debromination.

Q3: During the final acidification step, the 4-[ethyl(phenyl)amino]benzoic acid "oils out" as a sticky resin instead of forming filterable crystals. How can we fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the API exceeds its amorphous solubility limit before crystalline nucleation can occur. This specific molecule has a highly lipophilic diphenylamine core and a polar carboxylic acid, making it highly prone to supersaturation. Corrective Action: Do not crash-cool or rapidly acidify the mixture. Maintain the solution at 40°C. Adjust the pH to 5.0, add 1% w/w seed crystals of the pure API, hold for 30 minutes to establish a robust crystal bed, and then slowly titrate the pH down to 3.5 over a 2-hour period.

References

  • Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL
  • Development and Scale-Up of a Copper-Catalyzed Sulfamidation Coupling Reaction Source: ACS Publications URL
  • Source: Organic-Synthesis.
  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-[Ethyl(phenyl)amino]benzoic acid

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the specific physicochemical properties of 4-[Ethyl(phenyl)amino]benzoic acid to establish causality for peak tailing, followed by self-validating protocols to restore chromatographic integrity.

Analyte Mechanistic Profile: The "Why" Behind the Tailing

To solve peak tailing, we must first understand the molecule. 4-[Ethyl(phenyl)amino]benzoic acid contains two functional groups that dictate its behavior in reversed-phase HPLC:

  • The Carboxylic Acid (pKa ~4.5): This is the primary driver of chemical tailing for this analyte. If your mobile phase pH is near 4.5, the molecule exists in a dynamic equilibrium between its neutral and anionic states. This dual-state existence leads to multiple retention mechanisms, causing severe peak distortion and tailing[1].

  • The Tertiary Amine: Basic amines are notorious for causing tailing via cation-exchange with ionized silanols[2]. However, in this specific molecule, the nitrogen is bonded to an ethyl group and two phenyl rings (a substituted diphenylamine). The lone pair electrons are heavily delocalized into the aromatic rings, making the amine extremely weakly basic (conjugate acid pKa < 1.5). It remains unprotonated (neutral) under standard HPLC conditions, meaning traditional "basic tailing" is not the root cause here[3].

Diagnostic Decision Tree

Before adjusting chemical parameters, you must definitively isolate whether the tailing is a physical system error or a chemical interaction. Follow this logical workflow:

HPLC_Troubleshooting start Peak Tailing Observed (Tf > 1.5) q1 Inject Neutral Marker Does it tail? start->q1 sys_issue Physical / System Issue (Dead Volume, Frit Blockage) q1->sys_issue Yes chem_issue Chemical Interaction (Analyte-Stationary Phase) q1->chem_issue No success Symmetrical Peak Achieved (Tf ≤ 1.2) sys_issue->success Fix plumbing/Replace frit q2 Is Mobile Phase pH ≤ 2.5? chem_issue->q2 fix_ph Adjust pH to 2.0-2.5 (Protonate Carboxylic Acid) q2->fix_ph No q3 Using Type B End-capped Silica? q2->q3 Yes fix_ph->success fix_col Switch to Base-Deactivated High-Purity Column q3->fix_col No q4 Sample Solvent Stronger than MP? q3->q4 Yes fix_col->success fix_sol Match Sample Diluent to Initial Mobile Phase q4->fix_sol Yes q4->success No (Check Overload) fix_sol->success

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: The Neutral Marker Test (System vs. Chemical Validation)

Causality: If your HPLC tubing is mismatched or the column bed has collapsed, it creates a physical void. This causes infinite dilution and tailing for every molecule passing through the system[4]. Methodology:

  • Prepare a 50 µg/mL solution of a neutral marker (e.g., uracil for reversed-phase dead volume, or toluene).

  • Inject the neutral marker using your current chromatographic method.

  • Calculate the Tailing Factor (Tf).

  • Validation: Neutral compounds cannot tail due to acid-base interactions[4]. If the neutral marker tails (Tf > 1.2), you have a physical plumbing issue or a collapsed column[4]. If the neutral marker is symmetrical but 4-[Ethyl(phenyl)amino]benzoic acid tails, proceed to Protocol B.

Protocol B: Mobile Phase pH & Buffer Optimization

Causality: To achieve a sharp, symmetrical peak, the analyte must be forced into a single, non-ionized state. For an acidic compound, the mobile phase pH must be set at least 2 units below its pKa[5]. Methodology:

  • Select an acidic buffer system.

    • For UV Detection: Prepare 20–25 mM Potassium Phosphate, adjusted to pH 2.0–2.5 using Phosphoric acid.

    • For LC-MS: Use 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

  • Disconnect the column from the detector to prevent contamination.

  • Flush the system with the new aqueous buffer (0% organic) for 10–20 column volumes to clear old salts and fully protonate the stationary phase[6].

  • Reintroduce your organic modifier, equilibrate for another 15 column volumes, and inject the sample[6].

Protocol C: Mitigating Secondary Interactions

Causality: Even when fully protonated, carboxylic acids can hydrogen-bond with active silanols or complex with trace metals (Iron, Aluminum) present in older silica matrices[3]. Methodology:

  • Discard older "Type A" silica columns, which are prone to trace metal contamination[3].

  • Install a modern, high-purity "Type B" silica column[2].

  • Ensure the column is heavily end-capped or base-deactivated. This masks residual silanol groups with trimethylsilyl (TMS) agents, preventing secondary retention mechanisms[2][7].

Quantitative System Suitability Data

The following table summarizes the expected impact of various analytical conditions on the peak symmetry of 4-[Ethyl(phenyl)amino]benzoic acid. Use this as a benchmark for your system suitability testing.

Analytical ConditionAnalyte Ionization StateDominant Retention MechanismExpected Tailing Factor (Tf)
pH 4.5, Type A Silica Mixed (Neutral / Anionic)Hydrophobic + Ion-Exchange2.5 - 3.5 (Severe Tailing)
pH 7.0, Type B Silica Fully AnionicHydrophobic + Metal Complexation1.8 - 2.2 (Moderate Tailing)
pH 2.5, Type A Silica Fully NeutralHydrophobic + Silanol H-Bonding1.3 - 1.6 (Slight Tailing)
pH 2.5, Type B End-Capped Fully NeutralPurely Hydrophobic Partitioning1.0 - 1.1 (Symmetrical)

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but my early-eluting peaks are still tailing. What is wrong? A: This is a classic symptom of extra-column dead volume. Dead volume disproportionately affects early-eluting peaks because they have less time to partition and refocus on the column[7]. Minimize your tubing length, reduce tubing internal diameter (e.g., to 0.12 mm ID), and ensure all fittings are properly seated[7].

Q: Can column overload cause tailing instead of fronting? A: Yes. While mass overload typically causes peak fronting ("shark fin" shapes), volume overload can cause peak tailing across the chromatogram[7]. This is highly exacerbated if your sample is dissolved in a solvent that is stronger (more organic) than the initial mobile phase[8]. Always dissolve your sample in the initial mobile phase to allow proper focusing at the column head[9]. To test for overload, dilute your sample by a factor of 5 to 10 and re-inject[6].

Q: Should I add Triethylamine (TEA) to the mobile phase to block silanols? A: Historically, TEA was added to neutralize free silanol groups on Type A silica[2]. However, because the primary issue with 4-[Ethyl(phenyl)amino]benzoic acid is its acidic moiety (not a basic amine), TEA is largely unnecessary and will only complicate your method (especially for LC-MS). Upgrading to a modern Type B end-capped column and lowering the pH is a far superior, self-sufficient solution[2][3].

References

  • Axion Labs: HPLC Peak Tailing URL: [Link]

  • GMP Insiders: Peak Tailing In Chromatography: Troubleshooting Basics URL:[Link]

  • Phenomenex: How to Reduce Peak Tailing in HPLC? URL:[Link]

  • Labcompare: LABTips: How to Prevent Tailing Peaks in HPLC URL:[Link]

  • LCGC International: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions URL:[Link]

  • Chrominfo: How to avoid peak tailing in HPLC chromatography URL:[Link]

  • Scribd (John W. Dolan): Understanding HPLC Peak Tailing URL:[Link]

Sources

Optimization

Technical Support Center: 4-[Ethyl(phenyl)amino]benzoic acid

[label="Des-ethyl Impurity\n(Unreacted/ Refining Visual Representation I'm now refining the troubleshooting decision tree's visual elements, optimizing for a concise and understandable format. I've focused on using color...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Des-ethyl Impurity\n(Unreacted/

Refining Visual Representation

I'm now refining the troubleshooting decision tree's visual elements, optimizing for a concise and understandable format. I've focused on using color-coding to highlight the impurity, and the solution to the issue. I am working towards a visually polished presentation for your consideration.

Welcome to the Technical Support Center for 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1). This compound, characterized by an N-alkyl diarylamine core and a benzoic acid moiety, is a critical intermediate in the development of pharmaceuticals and advanced functional materials.

Synthesizing N-alkyl diarylamines is notoriously challenging due to steric hindrance and the delocalization of the nitrogen lone pair. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and analytical data to help you identify and resolve common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes for 4-[Ethyl(phenyl)amino]benzoic acid? A: There are two predominant pathways:

  • The N-Alkylation Route: Direct ethylation of 4-(phenylamino)benzoic acid using an ethyl halide (e.g., ethyl iodide) and a base.

  • The Buchwald-Hartwig Route: Palladium-catalyzed cross-coupling of 4-bromobenzoic acid with N-ethylaniline.

Q: Why does my N-alkylation route constantly yield a mixture of products? A: A major challenge in standard N-alkylation strategies is avoiding over-alkylation or off-target reactions[1]. Because the diarylamine nitrogen is sterically hindered and electronically deactivated by the adjacent phenyl rings, the carboxylic acid moiety often acts as a superior nucleophile, leading to concurrent O-alkylation (esterification) rather than the desired N-alkylation.

Q: Why did my Buchwald-Hartwig amination fail to reach full conversion? A: The purity of the amines used is exceedingly important; trace impurities or moisture can cause the active Pd(0) catalyst to decompose into inactive palladium black, stalling the reaction. Furthermore, if the reductive elimination step is slow, side reactions such as hydrodehalogenation will consume your starting material[2].

Troubleshooting Guide: Impurity Identification & Resolution

Issue 1: Massive LC-MS peak at m/z 214.1 (M-28)
  • Diagnosis: This is the Des-ethyl Impurity (4-(phenylamino)benzoic acid).

  • Causality:

    • In the N-alkylation route: This represents unreacted starting material due to the poor nucleophilicity of the diarylamine.

    • In the Buchwald-Hartwig route: This arises from N-dealkylation of the N-ethylaniline under harsh oxidative conditions, or from catalyst deactivation before the coupling can complete.

  • Resolution: If using the cross-coupling route, ensure strictly anhydrous and anaerobic conditions. Oxygen exposure promotes the formation of palladium hydride species that disrupt the catalytic cycle[2]. If using the N-alkylation route, switch to a stronger base (e.g., NaH) in a polar aprotic solvent (DMF) to fully deprotonate the amine, though this requires protecting the carboxylic acid first.

Issue 2: Late-eluting impurity at m/z 270.1 (M+28)
  • Diagnosis: This is the Ester Impurity (Ethyl 4-[ethyl(phenyl)amino]benzoate).

  • Causality: When ethylating 4-(phenylamino)benzoic acid with an ethyl halide and a mild base (like K₂CO₃), the carboxylate group competitively attacks the ethyl halide. This results in the esterification of the carboxylic acid alongside the desired N-alkylation.

  • Resolution: Do not attempt to prevent this via temperature control, as the kinetics favor O-alkylation. Instead, push the reaction to intentional completion (forming the ester entirely), and then perform a subsequent LiOH-mediated saponification to selectively cleave the ester back to the target carboxylic acid (See Protocol 1).

Issue 3: Early-eluting impurity at m/z 123.0
  • Diagnosis: This is Benzoic Acid , a byproduct of Hydrodehalogenation .

  • Causality: During the Buchwald-Hartwig amination of 4-bromobenzoic acid, if the final C-N bond-forming step (reductive elimination) is too slow, the aryl-palladium intermediate can undergo β-hydride elimination or react with protic impurities, reducing the aryl halide to the corresponding arene[3].

  • Resolution: Switch to a bulkier, electron-rich biarylmonophosphine ligand (e.g., XPhos or BrettPhos). These ligands are specifically designed to sterically force the palladium center to accelerate reductive elimination, thereby outcompeting the hydrodehalogenation pathway[2].

Analytical Data: Impurity Profiling

Use the following reference data to calibrate your HPLC-MS (ESI+ mode) methods. The Relative Retention Time (RRT) is based on a standard C18 reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Compound NameStructural RoleExact MassExpected MS [M+H]⁺RRT
4-[Ethyl(phenyl)amino]benzoic acid Target Product 241.11242.11.00
Benzoic acidHydrodehalogenation Byproduct122.04123.0~0.40
4-(Phenylamino)benzoic acidDes-ethyl Impurity / Unreacted SM213.08214.1~0.85
Ethyl 4-[ethyl(phenyl)amino]benzoateEsterification Impurity269.14270.1~1.45

Experimental Protocols

Protocol 1: Saponification of the Ester Impurity

This protocol is used to rescue the target product if the carboxylic acid was inadvertently esterified during N-alkylation.

  • Dissolution: Dissolve the crude mixture containing the ester impurity in a 3:1 mixture of THF and Ethanol (10 mL per gram of crude).

  • Base Addition: Add 3.0 equivalents of 2M aqueous LiOH dropwise at room temperature.

  • Reaction: Heat the mixture to 40°C and stir vigorously for 2-4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes:EtOAc 3:1). The success of the reaction is internally verified when the non-polar ester spot (R_f ~0.7) completely disappears, leaving only baseline-bound material (the lithium carboxylate salt). If the R_f ~0.7 spot persists, add 1.0 extra equivalent of LiOH and continue heating.

  • Isolation: Concentrate the mixture under reduced pressure to remove organic solvents. Dilute the aqueous layer with cold water, then slowly acidify with 1M HCl to pH 3–4. The target 4-[Ethyl(phenyl)amino]benzoic acid will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Buchwald-Hartwig Amination with In-Situ Catalyst Activation
  • Preparation: In an oven-dried vial, combine 4-bromobenzoic acid (1.0 equiv), N-ethylaniline (1.2 equiv), XPhos Pd G3 precatalyst (2 mol%), and NaOtBu (2.4 equiv).

  • Degassing: Evacuate and backfill the vial with strictly anhydrous Argon three times. Note: The active Pd(0) catalyst is highly sensitive to oxygen[3].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint: Heat to 80°C. The generation of the active Pd(0) species is visually validated by a distinct color change (typically from yellow to deep red/brown). If the solution turns black and precipitates (palladium black), the system has been compromised by oxygen or moisture, and the reaction will stall.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the base and protonate the product. Extract, dry over Na₂SO₄, and concentrate.

Process Workflows (Visualizations)

SynthesisPathway SM1 4-Bromobenzoic Acid + N-Ethylaniline Product 4-[Ethyl(phenyl)amino]benzoic acid (Target Product) SM1->Product Buchwald-Hartwig Pd-Catalyst Imp1 Benzoic Acid (Hydrodehalogenation) SM1->Imp1 Slow Reductive Elimination Imp2 4-(Phenylamino)benzoic acid (Des-ethyl Impurity) SM1->Imp2 N-Dealkylation / Catalyst Decay SM2 4-(Phenylamino)benzoic Acid + Ethyl Halide SM2->Product N-Alkylation Base/Solvent SM2->Imp2 Incomplete Reaction Imp3 Ethyl 4-[ethyl(phenyl)amino]benzoate (Ester Impurity) SM2->Imp3 O-Alkylation (Over-reaction)

Fig 1. Synthesis routes and major impurity formation pathways for the target compound.

TroubleshootingTree Start HPLC shows unexpected impurity peak MassCheck Check MS (ESI+) m/z Start->MassCheck Mass214 m/z = 214.1 (M-28) MassCheck->Mass214 Mass270 m/z = 270.1 (M+28) MassCheck->Mass270 Mass123 m/z = 123.0 (M-118) MassCheck->Mass123 ID1 Des-ethyl Impurity (Unreacted/Dealkylated) Mass214->ID1 ID2 Ester Impurity (O-Alkylation) Mass270->ID2 ID3 Benzoic Acid (Hydrodehalogenation) Mass123->ID3 Fix1 Action: Optimize Pd ligand or increase alkylating agent ID1->Fix1 Fix2 Action: Perform LiOH saponification step ID2->Fix2 Fix3 Action: Degas solvent, use bulky phosphine ligand ID3->Fix3

Fig 2. LC-MS based troubleshooting decision tree for identifying and resolving synthesis impurities.

References

  • Title: Cross-Coupling Reaction Manual: Desk Reference Source: sigmaaldrich.com URL: Link

  • Title: Optimization of Buchwald-Hartwig amination conditions Source: benchchem.com URL: 3

  • Title: Synthesis of Highly Functionalized Diarylamines through an N-, C-Cascade Reaction via Ammonium Salts Source: chemrxiv.org URL: 1

  • Title: How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos Source: benchchem.com URL: 2

Sources

Troubleshooting

🛠️ Technical Support Center: Optimizing Catalyst Systems for 4-[Ethyl(phenyl)amino]benzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-[Ethyl(phenyl)amino]benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing 4-[Ethyl(phenyl)amino]benzoic acid .

The most robust synthetic route for this molecule is the Buchwald-Hartwig C-N cross-coupling of N-ethylaniline with a protected 4-halobenzoic acid (e.g., ethyl 4-bromobenzoate), followed by ester hydrolysis. Direct coupling with the free carboxylic acid is notoriously difficult due to catalyst poisoning. This guide provides the causality behind these optimization choices, a self-validating protocol, and troubleshooting logic to ensure high-fidelity reproducible yields.

Core Mechanistic Workflow

Understanding the catalytic cycle is the first step in troubleshooting. The reaction relies on a Pd(0)/Pd(II) redox cycle where the steric and electronic properties of the ligand dictate the rate of the final reductive elimination step[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II) Amine Complex OxAdd->AmineCoord + Amine Deprot Deprotonation Pd(II) Amido Complex AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - Product Product Ethyl 4-[ethyl(phenyl)amino]benzoate RedElim->Product ArX Ethyl 4-bromobenzoate ArX->OxAdd Amine N-Ethylaniline Amine->AmineCoord Base Base (Cs2CO3) Base->Deprot

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing a Pd(0)/RuPhos system.

Frequently Asked Questions (FAQs) & Causality

Q1: Why is my reaction failing when I use 4-bromobenzoic acid directly? A1: The free carboxylic acid protonates the inorganic base (e.g., NaOtBu or Cs₂CO₃) required for the catalytic cycle. This forms an insoluble carboxylate salt that can coordinate directly to the Palladium center, effectively poisoning the catalyst and halting the reaction[2]. Expert Solution: Mask the acid as an ester (e.g., ethyl 4-bromobenzoate) prior to the Buchwald-Hartwig amination. Once the C-N bond is formed, the ester is easily hydrolyzed to yield the final 4-[Ethyl(phenyl)amino]benzoic acid.

Q2: I am observing a large amount of benzoic acid (hydrodehalogenation) instead of the desired product. How do I fix this? A2: Hydrodehalogenation is an unproductive side reaction occurring when the Pd(II) amido intermediate undergoes β-hydride elimination faster than reductive elimination. This is exacerbated by using small, flexible ligands or highly nucleophilic bases. Expert Solution: Switch to a sterically demanding dialkylbiaryl phosphine ligand like RuPhos. The immense steric bulk of RuPhos enforces a T-shaped Pd(II) intermediate that dramatically accelerates the reductive elimination step, completely outcompeting the β-hydride elimination pathway[3].

Q3: Why does the protocol specify a 2:1 Ligand-to-Palladium ratio? A3: In the pre-catalyst activation phase, Pd(II) must be reduced to the active Pd(0) species[1]. A 2:1 ratio of a monodentate ligand (like RuPhos) to Palladium ensures that the highly active Pd(0)L₂ complex is fully stabilized in solution, preventing the aggregation of bare Palladium into inactive, insoluble "Pd black."

Quantitative Catalyst Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency for the coupling of ethyl 4-bromobenzoate with N-ethylaniline.

EntryPrecatalyst (1 mol%)Ligand (mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Observation
1Pd(OAc)₂BINAP (2%)NaOtBuToluene1004530Bidentate ligand too tight for bulky secondary amine.
2Pd₂(dba)₃dppf (2%)Cs₂CO₃Dioxane1006052Sluggish reductive elimination; minor reduction noted.
3Pd₂(dba)₃XPhos (4%)Cs₂CO₃Toluene1008578Good conversion, but some steric clash with N-ethyl group.
4 Pd₂(dba)₃ RuPhos (4%) Cs₂CO₃ Toluene 100 >99 94 Optimal. Rapid reductive elimination; no side products.

Troubleshooting Decision Tree

If you experience yields below 85% using the optimized conditions, follow this logic tree to diagnose the point of failure.

Troubleshooting Start Issue: Low Yield of Coupling Product CheckPd Is 'Pd Black' precipitating early in the reaction? Start->CheckPd PdBlackYes Yes: Catalyst Deactivation CheckPd->PdBlackYes Yes PdBlackNo No: Check SM Consumption CheckPd->PdBlackNo No Sol1 Solution: Rigorous degassing, increase ligand:Pd ratio PdBlackYes->Sol1 CheckSM Is Ethyl 4-bromobenzoate fully consumed? PdBlackNo->CheckSM SMYes Yes: Side reactions occurring (e.g., reduction) CheckSM->SMYes Yes SMNo No: Incomplete Oxidative Addition/Deprotonation CheckSM->SMNo No Sol2 Solution: Switch to bulkier ligand (e.g., RuPhos) SMYes->Sol2 Sol3 Solution: Use Cs2CO3 or increase temp to 100°C SMNo->Sol3

Fig 2: Troubleshooting decision tree for diagnosing and resolving low C-N coupling yields.

Self-Validating Experimental Protocol (SOP)

This protocol utilizes a self-validating feedback loop (TLC monitoring) to ensure the catalytic cycle has reached completion before proceeding to the hydrolysis step.

Phase 1: Buchwald-Hartwig Amination
  • Preparation: Flame-dry a 50 mL Schlenk tube under vacuum and allow it to cool to room temperature under an Argon atmosphere.

  • Solid Reagent Loading: Charge the tube with ethyl 4-bromobenzoate (1.0 mmol, 229 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% Pd), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and anhydrous Cs₂CO₃ (1.5 mmol, 488 mg).

  • Atmosphere Control: Evacuate the tube and backfill with Argon (Repeat 3x). Causality: Oxygen irreversibly oxidizes the electron-rich RuPhos ligand, killing the catalyst.

  • Liquid Addition: Add N-ethylaniline (1.2 mmol, 145 mg) and anhydrous, degassed Toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the tube and heat at 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes:EtOAc 9:1). The starting material (Rf ~0.6) must be completely absent, and a new bright UV-active spot (Rf ~0.4) should be visible. Do not proceed to workup if SM remains; spike with 0.5 mol% Pd₂(dba)₃ if stalled.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove Pd/salts, and concentrate in vacuo.

Phase 2: Ester Hydrolysis
  • Saponification: Dissolve the crude ethyl 4-[ethyl(phenyl)amino]benzoate in a 2:1:1 mixture of THF/MeOH/H₂O (8 mL).

  • Base Addition: Add LiOH·H₂O (3.0 mmol, 126 mg). Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC until the ester spot (Rf ~0.4) disappears and a baseline spot appears.

  • Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with 5 mL H₂O and slowly acidify with 1M HCl to pH ~3. The desired 4-[Ethyl(phenyl)amino]benzoic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Sources

Optimization

Technical Support Center: Minimizing Solvent Effects in the Analysis of 4-[Ethyl(phenyl)amino]benzoic Acid

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of 4-[Ethyl(phenyl)amino]benzoic acid . As a highly hydrophobic diarylamine derivative with an ionizable carboxylic acid moiety, this molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the chromatographic analysis of 4-[Ethyl(phenyl)amino]benzoic acid . As a highly hydrophobic diarylamine derivative with an ionizable carboxylic acid moiety, this molecule presents unique solubility and partitioning challenges. This guide is designed for pharmaceutical scientists and analytical researchers to systematically diagnose, understand, and eliminate injection solvent effects (peak fronting, splitting, and broadening) during Liquid Chromatography (LC) workflows.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, it is critical to isolate whether the peak distortion is a hardware failure or a chemical mismatch. Follow this self-validating diagnostic tree:

Workflow Start Peak Distortion Observed (4-[Ethyl(phenyl)amino]benzoic acid) CheckDiluent Is Diluent Eluotropic Strength > Mobile Phase? Start->CheckDiluent Solubility Is analyte soluble in initial mobile phase? CheckDiluent->Solubility Yes (Strong Solvent Effect) Action2 Check hardware: Column frit or void CheckDiluent->Action2 No (Hardware Issue) Action1 Prepare sample in initial mobile phase Solubility->Action1 Yes (Soluble) Action3 Use MeOH instead of MeCN Reduce Inj. Vol (<5µL) Solubility->Action3 No (Precipitates) Validate System Suitability Gate: Calculate Asymmetry (As) Target: 0.9 - 1.2 Action1->Validate Action2->Validate Post-Maintenance Action3->Validate

Caption: Logical workflow for diagnosing and resolving injection solvent effects in LC analysis.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 4-[Ethyl(phenyl)amino]benzoic acid exhibit severe peak fronting and splitting in RP-HPLC? A: This is a classic manifestation of the Strong Solvent Effect (SSE) [1]. 4-[Ethyl(phenyl)amino]benzoic acid consists of a highly hydrophobic diarylamine core and a polar carboxylic acid group[2]. Because of its poor aqueous solubility, analysts are often forced to dissolve the sample in 100% strong organic solvents (like Acetonitrile or Tetrahydrofuran). When this strong solvent plug is injected into a weaker, highly aqueous mobile phase, the local eluotropic strength within the injection plug remains too high. The analyte molecules travel rapidly with the solvent plug rather than partitioning into the stationary phase at the column head, leading to premature elution, band broadening, and peak splitting[3].

Q2: If I cannot dissolve the standard in the mobile phase, which strong solvent should I choose? A: Counterintuitively, not all strong solvents cause the same degree of distortion. Based on the hydrophobic-subtraction model and sorbed layer thickness on C18 stationary phases, Methanol (MeOH) is a significantly more ideal strong diluent than Acetonitrile (MeCN) [4]. When you inject a sample dissolved in MeOH, the solvent plug diffuses into the aqueous mobile phase more uniformly than MeCN, allowing the 4-[Ethyl(phenyl)amino]benzoic acid to focus more effectively at the column head[5].

Q3: Does the mobile phase pH exacerbate the solvent effect for this specific molecule? A: Yes. The carboxylic acid moiety has a pKa of approximately 4.0–5.0. In reversed-phase chromatography, the mobile phase is typically buffered to an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid) to keep the molecule fully protonated and neutral, which maximizes retention[6]. If your sample diluent is an unbuffered strong organic solvent, the pH within the injection plug can temporarily shift upon mixing. This dynamic pH shift alters the ionization state of the carboxylic acid as the plug travels down the column, creating a secondary "pH-induced" solvent effect that bifurcates the peak[3].

Q4: How does injection volume mathematically relate to peak distortion? A: To prevent the strong solvent effect from overriding column focusing, you must adhere to the <15% Rule [7]. The injection volume should ideally be less than 15% of the total peak volume. At small enough volumes (e.g., 1–2 µL), even a 100% organic solvent plug will undergo rapid radial and axial dilution before it can drag the analyte down the column, rendering the solvent mismatch inconsequential[7].

Part 3: Quantitative Impact of Diluent & Volume on Peak Shape

The following table summarizes the causal relationship between injection parameters and the resulting peak Asymmetry Factor ( As​ ) for 4-[Ethyl(phenyl)amino]benzoic acid on a standard C18 column (Mobile Phase: 60:40 Water:MeCN, 0.1% FA).

Injection VolumeSample Diluent CompositionEluotropic MismatchPeak Asymmetry ( As​ )Chromatographic Outcome
2 µL60:40 Water:MeCN (Initial MP)None (Ideal)1.05Sharp, Gaussian peak.
10 µL60:40 Water:MeCN (Initial MP)None (Ideal)1.10Slight broadening, no splitting.
2 µL100% MethanolModerate1.18Acceptable shape (rapid dilution).
10 µL100% MethanolHigh1.65Severe fronting.
10 µL100% AcetonitrileVery High> 2.50Split peak / Bifurcation[3].

Part 4: Self-Validating Experimental Protocol

To systematically eliminate the solvent effect without compromising the solubility of 4-[Ethyl(phenyl)amino]benzoic acid, execute the following self-validating methodology.

Phase 1: Baseline Hardware Verification (The Control)

Objective: Prove the column frit and stationary phase are intact.

  • Prepare a dilute reference standard (10 µg/mL) in the exact initial mobile phase composition[6]. (Note: Sonication may be required due to poor solubility).

  • Inject 2 µL onto the column.

  • Validation Gate: Calculate the Asymmetry Factor ( As​ ).

    • Pass: As​ = 0.90 – 1.20. The hardware is healthy. Proceed to Phase 2.

    • Fail: As​ > 1.20 or split peak. The issue is a blocked frit or column void, not a solvent effect[6]. Replace the column.

Phase 2: Diluent Titration & Optimization (The Variable)

Objective: Find the maximum organic concentration that maintains solubility without triggering SSE.

  • Prepare a 1.0 mg/mL stock solution of 4-[Ethyl(phenyl)amino]benzoic acid in 100% Methanol (avoid MeCN)[4].

  • Perform a serial dilution using the aqueous mobile phase buffer to create three test diluents:

    • Diluent A: 80% MeOH

    • Diluent B: 70% MeOH

    • Diluent C: 60% MeOH (Matching MP strength)

  • Visually inspect for precipitation. Select the lowest % MeOH that remains optically clear.

  • Inject 5 µL of the selected sample.

  • Validation Gate: Calculate As​ . If As​ < 1.20, the method is optimized. If fronting occurs, proceed to Phase 3.

Phase 3: Hydrodynamic Mitigation (The Hardware Fix)

Objective: Force pre-column mixing if high injection volumes of strong solvents are mandatory for sensitivity.

  • If your autosampler supports it, program a Sandwich Injection : Draw 2 µL of water, then 5 µL of sample, then 2 µL of water into the needle[1].

  • Alternatively, install a slightly larger internal diameter (ID) capillary between the injector seat and the column head to intentionally induce pre-column dispersion and dilute the strong solvent plug[1].

  • Validation Gate: Inject a blank to ensure the larger capillary does not cause carryover, followed by the sample. Verify that resolution between 4-[Ethyl(phenyl)amino]benzoic acid and any closely eluting impurities is maintained[6].

Part 5: Mechanistic Pathway Visualization

Understanding the hydrodynamic flow of the solvent plug is crucial for troubleshooting. The diagram below illustrates why eluotropic mismatch causes peak distortion.

Mechanism Sample Sample Plug (100% Organic) Valve Injection Valve Sample->Valve ColHead Column Head (Aqueous MP) Valve->ColHead High Vol (>5µL) Valve->ColHead Low Vol (<2µL) Mismatch Eluotropic Mismatch (Analyte outpaces MP) ColHead->Mismatch Strong Solvent Effect Focusing Ideal Focusing (Analyte partitions) ColHead->Focusing Rapid Dilution Distortion Peak Fronting/Splitting Mismatch->Distortion Symmetry Symmetrical Peak Focusing->Symmetry

Caption: Mechanistic pathway of the strong solvent effect versus ideal on-column focusing.

References

  • How to solve the “solvent effect” Source: uhplcslab.com URL:3

  • The Role of Injection Solvents | LCGC International Source: chromatographyonline.com URL:7

  • 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information Source: nextsds.com URL:2

  • Troubleshooting peak tailing in HPLC analysis of Karanjin Source: benchchem.com URL:8

  • Evaluation of custom injection programs and larger internal diameter capillary for strong solvent sample effects mitigation in liquid chromatography Source: thermofisher.com URL:1

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations Source: waters.com URL:9

  • Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate Source: benchchem.com URL:6

  • How to Optimize Key Variables in GC Analysis: Sample Introduction | LCGC International Source: chromatographyonline.com URL:10

  • Quantifying injection solvent effects in reversed-phase liquid chromatography Source: researchgate.net URL:4

  • Quantifying injection solvent effects in reversed-phase liquid chromatography - PubMed Source: nih.gov URL:5

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 4-[Ethyl(phenyl)amino]benzoic acid vs. para-Aminobenzoic Acid (PABA)

Executive Summary & Structural Causality para-Aminobenzoic acid (PABA) is a foundational small molecule in biochemistry and photochemistry. However, when its primary amine is fully substituted to form 4-[Ethyl(phenyl)ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

para-Aminobenzoic acid (PABA) is a foundational small molecule in biochemistry and photochemistry. However, when its primary amine is fully substituted to form 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1)[1], the molecule undergoes a radical transformation in its physicochemical properties. This guide provides an objective, data-driven comparison of these two compounds, detailing how the transition from a primary to a sterically hindered tertiary amine alters their photophysics, lipophilicity, and application profiles.

Mechanistic Divergence: Why Structure Dictates Function

The PABA Baseline

PABA features a primary amine ( −NH2​ ) directly conjugated to a benzoic acid ring. This structure allows it to act as both a strong hydrogen bond donor and acceptor. Biologically, PABA is a critical intermediate in the microbial synthesis of folates. Photochemically, PABA absorbs strongly in the UVB region ( λmax​ ~280–290 nm)[2][3]. However, under UVB and UVC irradiation, PABA is susceptible to photodissociation, losing an amino hydrogen atom to form a reactive 4-aminylbenzoic acid radical[2][4]. This photolability limits its modern use in applications requiring long-term photostability.

The 4-[Ethyl(phenyl)amino]benzoic acid Advantage

By substituting the amine protons with an ethyl group and a phenyl ring, 4-[Ethyl(phenyl)amino]benzoic acid becomes a bulky tertiary amine.

  • Abolition of N-H Bonds: The lack of amino hydrogens prevents the specific radical photodissociation pathway observed in PABA[2], significantly enhancing its stability under UV irradiation.

  • Extended π -Conjugation: The addition of the N-phenyl ring extends the conjugated system. This lowers the HOMO-LUMO gap, red-shifting the absorption spectrum away from the pure UVB region and into the UVA/visible spectrum.

  • Steric Hindrance and Lipophilicity: The bulky substituents prevent the molecule from fitting into the active sites of enzymes like dihydropteroate synthase, eliminating its biological role in folate synthesis while drastically increasing its solubility in organic solvents and polymer matrices.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences resulting from these structural modifications.

Propertypara-Aminobenzoic Acid (PABA)4-[Ethyl(phenyl)amino]benzoic acid
CAS Number 150-13-01039995-85-1[1]
Amine Classification Primary AmineTertiary Amine
Molecular Formula C 7​ H 7​ NO 2​ C 15​ H 15​ NO 2​
Molar Mass 137.14 g/mol 241.29 g/mol
UV Abs. Max ( λmax​ ) ~280–290 nm (UVB)[2]Red-shifted (UVA/Vis region)
Hydrogen Bonding Strong Donor (N-H) & AcceptorAcceptor Only (No N-H donor)
Primary Applications Biological assays, historical UV filterPhotoinitiators, fluorescent probes, dyes
Photostability (UVB) Susceptible to radical formation[4]Enhanced stability (steric hindrance, no N-H)

Logical Workflow & Pathway Visualization

The structural divergence directly dictates the downstream applications of these two molecules. The following diagram illustrates how the chemical nature of the amine group directs the compound toward either biological/UVB filter applications or advanced materials/photochemistry.

G Base p-Aminobenzoic Acid Core PABA PABA (Primary Amine) Small, Polar, H-Bond Donor Base->PABA Unsubstituted Derivative 4-[Ethyl(phenyl)amino]benzoic acid (Tertiary Amine) Bulky, Lipophilic, No N-H Base->Derivative N-Ethyl, N-Phenyl Substitution Folate Folate Synthesis (Microbial Pathway) PABA->Folate Enzymatic Substrate UVB UVB Absorption (Photolabile N-H) PABA->UVB UV Filter (Historical) Photo Photopolymerization (Electron Donor/Co-initiator) Derivative->Photo Enhanced Stability Fluor Fluorescent Probes (Extended Conjugation) Derivative->Fluor Red-shifted Abs.

Caption: Divergent applications of PABA and its N-ethyl-N-phenyl tertiary amine derivative.

Self-Validating Experimental Protocols

To objectively compare the performance of these two compounds, researchers should utilize the following self-validating methodologies.

Protocol 1: Comparative UV-Vis Photostability Assay

Objective: To quantify the enhanced photostability of the tertiary amine derivative compared to PABA's known N-H photodissociation[4].

  • Step 1: Preparation: Prepare 10 µM solutions of PABA and 4-[Ethyl(phenyl)amino]benzoic acid in spectroscopic-grade methanol. Add 10 µM of Caffeine to each solution as an internal, photostable standard.

  • Step 2: Baseline Measurement: Record the initial UV-Vis spectra (200–500 nm) using a dual-beam spectrophotometer.

  • Step 3: Irradiation: Expose the samples to a controlled 280 nm (UVB) light source for 60 minutes in quartz cuvettes.

  • Step 4: Post-Irradiation Analysis: Re-measure the spectra.

  • Self-Validation Mechanism: Calculate the ratio of the target compound's λmax​ absorbance to the Caffeine standard's absorbance. If the Caffeine absorbance changes by >2%, the lamp output fluctuated or solvent evaporated, invalidating the run. A decrease in the PABA/Caffeine ratio confirms PABA radical formation[2], while a stable Derivative/Caffeine ratio confirms the protective effect of N-substitution.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Mass Balance

Objective: To demonstrate the drastic shift in solubility profiles caused by the ethyl and phenyl substitutions.

  • Step 1: Partitioning: Add exactly 5.00 mg of each compound to separate, pre-weighed vials containing 10 mL of mutually saturated 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Step 2: Equilibration: Agitate at 25°C for 24 hours. Centrifuge at 3,000 × g for 15 minutes to ensure absolute phase separation.

  • Step 3: Quantification: Extract 100 µL aliquots from both the octanol and aqueous phases. Dilute into mobile phase and quantify via HPLC-UV against a standard curve.

  • Step 4: Calculation: Calculate LogP=log10​([Octanol]/[PBS]) .

  • Self-Validation Mechanism (Mass Balance Check): Multiply the concentrations by their respective phase volumes (10 mL). The sum of the mass in the octanol phase and the aqueous phase MUST equal 5.00 mg (±5%). If the mass balance fails, it indicates compound degradation or adsorption to the glassware, requiring protocol optimization.

(Note: Ensure all laboratory safety guidelines are followed when handling 4-[Ethyl(phenyl)amino]benzoic acid, as it is classified under Acute Toxicity 4 and is a known skin/eye irritant[1].)

References

  • McKinnon, A., et al. "UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy." Photochem, vol. 2, 2022, pp. 88-101.[Link]

  • NextSDS Chemical Substance Database. "4-[ethyl(phenyl)amino]benzoic acid - CAS 1039995-85-1". [Link]

  • National Institute of Standards and Technology (NIST). "4-Aminobenzoic acid - UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69.[Link]

Sources

Comparative

Comparing the UV absorption of "4-[Ethyl(phenyl)amino]benzoic acid" with other UV absorbers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Chromophore mechanics, comparative UV-Vis spectrophotometry, and photostability validation. Executive Summary The developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Chromophore mechanics, comparative UV-Vis spectrophotometry, and photostability validation.

Executive Summary

The development of advanced UV filters requires balancing high molar absorptivity with photochemical stability. 4-[Ethyl(phenyl)amino]benzoic acid (CAS 1039995-85-1) represents a structural evolution from classic para-aminobenzoic acid (PABA) derivatives. By incorporating an N-ethyl and an N-phenyl group, this molecule transitions from a strict UVB absorber to a broader-spectrum filter. This guide objectively compares its photophysical properties against industry-standard UV absorbers—including PABA, Padimate O, and Avobenzone—providing the mechanistic causality and experimental protocols necessary for formulation assessment.

Mechanistic Causality: The Role of Cross-Conjugation

To understand the UV absorption profile of 4-[Ethyl(phenyl)amino]benzoic acid, we must analyze its molecular chromophore.

In standard PABA[1], the primary amine donates electron density into the benzoic acid ring, resulting in a π→π∗ transition that peaks in the UVB region ( λmax​ ~283 nm). Alkylation of the amine, as seen in Padimate O (N,N-dimethyl PABA ester), increases the electron-donating capacity via inductive effects, causing a bathochromic (red) shift to ~312 nm[2].

However, 4-[Ethyl(phenyl)amino]benzoic acid introduces an N-phenyl group. This creates a diphenylamine-like substructure. The nitrogen's lone pair is no longer restricted to conjugating solely with the benzoate ring; it participates in a cross-conjugated system with the additional phenyl ring. This extended π -system significantly lowers the HOMO-LUMO energy gap. Consequently, the absorption spectrum undergoes a pronounced bathochromic shift into the UVA2 region ( λmax​ ~335 nm), while the increased transition dipole moment enhances the molar extinction coefficient (hyperchromic effect).

Upon absorbing a UV photon, the molecule enters a singlet excited state ( S1​ ). For a UV filter to be effective and safe, it must dissipate this energy non-radiatively rather than undergoing photolysis or generating reactive oxygen species (ROS)[3].

Photophysics S0 Ground State (S0) 4-[Ethyl(phenyl)amino]benzoic acid S1 Singlet Excited State (S1) Extended π-π* Conjugation S0->S1 Excitation Photon UV Photon (290-360 nm) Photon->S0 Absorption Relax Internal Conversion (Vibrational Relaxation) S1->Relax Non-Radiative Decay Relax->S0 Ground State Recovery Heat Heat Dissipation (Harmless Release) Relax->Heat Thermal Energy

Electronic excitation and non-radiative relaxation pathway of the UV absorber.

Comparative UV Absorption Data

The table below synthesizes the quantitative photophysical data of 4-[Ethyl(phenyl)amino]benzoic acid against standard alternatives.

UV AbsorberStructural ClassPeak Absorption ( λmax​ )Spectral CoveragePhotostability Profile
PABA Primary Arylamine~283 nmUVBModerate (Prone to dimerization)
Padimate O N,N-Dialkyl Arylamine~312 nmUVBModerate (Generates free radicals)[3]
4-[Ethyl(phenyl)amino]benzoic acid N-Alkyl-N-Aryl Arylamine~335 nmUVB / UVA2High (Steric hindrance prevents dimerization)
Octocrylene Diphenylacrylate~303 nmUVB / UVA2Very High (Used as a photostabilizer)
Avobenzone Dibenzoylmethane~357 nmUVA1 / UVA2Low (Requires stabilization due to tautomerization)

Data Interpretation: The N-phenyl substitution in the target compound bridges the gap between traditional UVB filters (Padimate O) and pure UVA filters (Avobenzone). Furthermore, the steric bulk of the N-ethyl and N-phenyl groups restricts the molecular flexibility required for the [2+2] cycloaddition reactions that often plague simpler PABA derivatives under UV irradiation.

Experimental Protocols: UV-Vis & Photostability Validation

To establish the trustworthiness of a UV filter, empirical validation must follow self-validating, standardized protocols. The following methodology is designed to determine both the intrinsic molar absorptivity and the forced-degradation photostability according to ICH Q1B guidelines[4].

Phase 1: UV-Vis Spectrophotometry (Molar Extinction Determination)
  • Solvent Selection: Prepare a stock solution of 4-[Ethyl(phenyl)amino]benzoic acid in spectroscopic-grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: Prepare working concentrations of 10 µM, 25 µM, 50 µM, and 100 µM.

  • Baseline Correction: Blank the dual-beam UV-Vis spectrophotometer using the pure solvent.

  • Spectral Scan: Scan the samples from 250 nm to 400 nm.

  • Data Extraction: Identify the λmax​ and apply the Beer-Lambert Law ( A=ϵlc ) to calculate the molar extinction coefficient ( ϵ ).

Phase 2: ICH Q1B Photostability Assay
  • Sample Preparation: Place 50 µM solutions into chemically inert, UV-transparent quartz cuvettes. Prepare a parallel "dark control" wrapped in aluminum foil[4].

  • Irradiation: Expose the samples to a Solar Simulator (Xenon arc lamp fitted with a WG320 filter to mimic the terrestrial solar spectrum). Ensure the total exposure reaches a minimum of 1.2 million lux hours and 200 watt hours/square meter of near-UV energy[4].

  • Temperature Control: Maintain the chamber at 25°C to isolate photochemical degradation from thermal degradation.

  • Post-Irradiation Analysis:

    • Perform a secondary UV-Vis scan to calculate the Area Under the Curve (AUC) loss.

    • Inject the irradiated sample into an HPLC-DAD system to quantify the exact percentage of the intact parent compound and identify any photolysis byproducts.

Protocol Prep Sample Prep (50 µM in EtOH) BaseScan Baseline UV-Vis (250-400 nm) Prep->BaseScan Irrad Solar Simulator (ICH Q1B Standard) BaseScan->Irrad PostScan Post-Irradiation UV-Vis Scan Irrad->PostScan Photolysis Check HPLC HPLC-DAD Analysis (Degradant Check) Irrad->HPLC Structural Check Compare Data Synthesis & Stability Output PostScan->Compare HPLC->Compare

Step-by-step experimental workflow for evaluating UV absorber photostability.

Conclusion

4-[Ethyl(phenyl)amino]benzoic acid offers a distinct photophysical advantage over traditional PABA and Padimate O. By leveraging the cross-conjugation provided by the N-phenyl group, it achieves a significant bathochromic shift, providing robust absorption in the UVA2 spectrum. For formulation scientists, this compound represents a structurally rigid, highly conjugated alternative that avoids the rapid photodegradation pathways typical of un-stabilized Avobenzone, making it a highly viable candidate for broad-spectrum photoprotection development.

References

  • Padimate O - Grokipedia Source: Grokipedia URL:[Link]

  • Experimental UV spectra of benzoic acid derivatives Source: ResearchGate URL:[Link]

  • Photostability and Photostabilization of Drugs and Drug Products Source: SciSpace URL:[Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS (ICH Q1B) Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-[Ethyl(phenyl)amino]benzoic Acid Derivatives

In the landscape of modern drug discovery, the structural versatility of para-aminobenzoic acid (PABA) has established it as a foundational scaffold for developing novel therapeutic agents. Its derivatives have demonstra...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the structural versatility of para-aminobenzoic acid (PABA) has established it as a foundational scaffold for developing novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides a comparative analysis of the biological activities of various derivatives of 4-[Ethyl(phenyl)amino]benzoic acid, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Introduction to 4-Aminobenzoic Acid Derivatives

Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is a crucial building block in the synthesis of folate, a vitamin essential for DNA replication and synthesis.[1] This inherent biocompatibility, coupled with the ability to undergo substitutions at both the amino and carboxyl groups, makes PABA an attractive starting point for medicinal chemists.[1] The derivatives of PABA have been explored for a multitude of therapeutic applications, ranging from local anesthetics to potent enzyme inhibitors.[1][2]

This guide will delve into the synthesis, mechanism of action, and comparative biological activities of several classes of 4-aminobenzoic acid derivatives, with a focus on providing researchers and drug development professionals with the necessary data and protocols to advance their own investigations.

Synthesis of 4-Aminobenzoic Acid Derivatives

The synthesis of 4-aminobenzoic acid derivatives can be achieved through various chemical reactions, primarily targeting the amino and carboxylic acid functional groups.[1]

General Synthesis Workflow

Synthesis Workflow PABA 4-Aminobenzoic Acid (PABA) Esterification Esterification (e.g., with Ethanol, H2SO4) PABA->Esterification Amidation Amidation (e.g., with Substituted Amines) PABA->Amidation Schiff_Base Schiff Base Formation (e.g., with Aldehydes) PABA->Schiff_Base Alkylation N- or O-Alkylation (e.g., with Alkyl Halides, K2CO3) PABA->Alkylation Ester_Derivative Ester Derivatives Esterification->Ester_Derivative Amide_Derivative Amide Derivatives Amidation->Amide_Derivative Schiff_Base_Derivative Schiff Base Derivatives Schiff_Base->Schiff_Base_Derivative Alkyl_Derivative Alkyl Derivatives Alkylation->Alkyl_Derivative

Caption: General synthetic routes for 4-aminobenzoic acid derivatives.

A common synthetic route involves the esterification of the carboxylic acid group, followed by reactions at the amino group. For instance, the synthesis of Schiff bases of PABA can be achieved by refluxing ethyl 4-aminobenzoate with various aldehydes.[3] Further reaction of the resulting ester with hydrazine hydrate can yield benzohydrazides, which can then be reacted with other aldehydes to form different Schiff bases.[3]

Comparative Biological Activities

The biological activity of 4-aminobenzoic acid derivatives is highly dependent on the nature of the substituents attached to the parent molecule. The following sections provide a comparative overview of their activities in different therapeutic areas.

Antimicrobial Activity

Derivatives of PABA, particularly Schiff bases, have shown significant potential as antimicrobial agents.[3][4][5] The introduction of different aromatic aldehydes to the PABA scaffold allows for the fine-tuning of their antimicrobial spectrum and potency.[5][6]

Table 1: Comparative Antimicrobial Activity of PABA Schiff Base Derivatives

CompoundTarget OrganismMIC (µM/ml)Reference
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideS. aureus1.82 (pMICsa)[3]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideB. subtilis2.11 (pMICbs)[3]
N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazideE. coli1.78 (pMICec)[3]
4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acidS. aureus15.62[4][5][6]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidC. albicans7.81[4][5]

Key Insights:

  • Schiff bases of PABA generally exhibit greater antimicrobial potency compared to their ester counterparts.[3]

  • The presence of electron-withdrawing groups, such as bromo and nitro groups, on the aromatic ring of the aldehyde appears to enhance the antimicrobial activity.[3]

Anticancer Activity

Recent studies have highlighted the potential of PABA derivatives as cytotoxic agents against various cancer cell lines.[7][8] Alkylation of the amino or carboxyl group of PABA has yielded compounds with significant inhibitory properties against lung and oral squamous carcinoma cell lines.[7][8]

Table 2: Comparative Anticancer Activity of Alkylated PABA Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 20 (an alkyl derivative)NCI-H460 (Lung)15.59[7][8]
Cisplatin (Control)NCI-H460 (Lung)21.00[7][8]

Key Insights:

  • Specific alkyl derivatives of 4-aminobenzoic acid have demonstrated superior cytotoxic activity against the NCI-H460 lung cancer cell line compared to the standard chemotherapeutic drug, cisplatin.[7][8]

Enzyme Inhibition

The PABA scaffold has been successfully utilized to design potent and selective enzyme inhibitors for various therapeutic targets.

Certain benzoylbenzoic acid derivatives of PABA have been identified as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[9]

Table 3: Inhibitory Activity of a PABA Derivative against Human 5α-Reductase Type 2

CompoundEnzymeIC50 (µM)Reference
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman 5α-reductase type 20.82[9]

Derivatives such as diaryl sulfonamides based on the PABA structure have been developed as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in the management of cardiovascular diseases.[10]

Local Anesthetic Activity

Historically, derivatives of para-aminobenzoic acid, such as benzocaine and procaine, have been widely used as local anesthetics.[11][12] Their mechanism of action involves the blockade of voltage-gated sodium channels in nerve membranes. The lipophilic aromatic portion of the molecule is crucial for its binding to the channel proteins.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for assessing the biological activity of 4-aminobenzoic acid derivatives.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[3]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare serial dilutions of test compound Inoculate Inoculate each dilution with the microbial suspension Prep_Compound->Inoculate Prep_Inoculum Prepare standardized microbial inoculum Prep_Inoculum->Inoculate Incubate Incubate at appropriate temperature and time Inoculate->Incubate Observe Observe for visible microbial growth (turbidity) Incubate->Observe Determine_MIC Determine MIC as the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a series of test tubes.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each tube containing the diluted compound and a positive control tube (medium with inoculum but no compound) with the microbial suspension. A negative control tube (medium only) should also be included.

  • Incubation: Incubate the tubes at an optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The derivatives of 4-[Ethyl(phenyl)amino]benzoic acid represent a promising and versatile class of compounds with a wide array of biological activities. The ease of their synthesis and the ability to modulate their pharmacological properties through structural modifications make them attractive candidates for further investigation in drug discovery. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold.

References

  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. IUCrData, 9(x240753). Available at: [Link]

  • Croci, T., Cecchi, R., Marini, P., Rouget, C., Viviani, N., Germain, G., Guagnini, F., Fradin, Y., Descamps, L., Pascal, M., Advenier, C., Breuiller-Fouché, M., Leroy, M. J., & Bardou, M. (2007). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1118–1126. Available at: [Link]

  • Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. Available at: [Link]

  • Abdel-Halim, M., et al. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Archiv der Pharmazie, 335(2-3), 83–88. Available at: [Link]

  • Kumar, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 27-38. Available at: [Link]

  • Abu Khalaf, R., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Benzene Sulfonamide Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 28(15), 5773. Available at: [Link]

  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Available at: [Link]

  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. ResearchGate. Available at: [Link]

  • Pawar, S. R. (n.d.). Amino Benzoic Acid Derivatives. Scribd. Available at: [Link]

  • Haroon, M., et al. (2023). Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. ResearchGate. Available at: [Link]

  • Papakyriakou, A., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(16), 4945. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. Available at: [Link]

  • (n.d.). Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. Available at: [Link]

Sources

Comparative

Validating HPLC method for "4-[Ethyl(phenyl)amino]benzoic acid" quantification

Title: Optimizing and Validating the HPLC Quantification of 4-[Ethyl(phenyl)amino]benzoic Acid: A Phenyl-Hexyl vs. C18 Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing and Validating the HPLC Quantification of 4-[Ethyl(phenyl)amino]benzoic Acid: A Phenyl-Hexyl vs. C18 Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying complex aromatic intermediates. 4-[Ethyl(phenyl)amino]benzoic acid (EPABA) is a prime example. Featuring a bulky, electron-rich diphenylamine core and an ionizable carboxylic acid moiety, this compound presents a unique chromatographic challenge. Standard reversed-phase methods often suffer from poor peak shape, inadequate retention, or dangerous co-elution with structurally similar synthesis impurities (such as its des-ethyl analog).

This guide objectively compares traditional C18 stationary phases against Phenyl-Hexyl alternatives for the quantification of EPABA. Furthermore, it provides a fully validated, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in the latest ICH Q2(R2) guidelines[1][2].

Mechanistic Insights: The Analytical Challenge

To design a robust HPLC method, we must first deconstruct the analyte's chemical behavior:

  • The Benzoic Acid Moiety: With a pKa of approximately 4.5, the carboxylic acid will ionize at neutral pH, drastically reducing hydrophobic retention. An acidic mobile phase (pH ~2.7) is required to keep the molecule protonated and neutral.

  • The Tertiary Aromatic Amine: The lone pair on the nitrogen is highly delocalized into the two phenyl rings, rendering it virtually non-basic (pKa < 2). Thus, at pH 2.7, the amine remains unprotonated.

  • Steric Bulk and Hydrophobicity: The diphenylamine core is highly hydrophobic. On a standard C18 column, separation relies entirely on dispersive (hydrophobic) interactions. However, separating EPABA from its des-ethyl impurity (4-(phenylamino)benzoic acid) using only hydrophobicity is notoriously difficult, often resulting in peak tailing and co-elution.

The Solution: Orthogonal Selectivity via π−π Interactions

A Phenyl-Hexyl stationary phase offers a mechanistic advantage. The hexyl chain provides necessary hydrophobic retention, while the terminal phenyl ring engages in π−π interactions with the electron-rich diphenylamine core of the analyte[3][4].

Crucial Solvent Choice: To maximize this effect, methanol must be used as the organic modifier instead of acetonitrile. Acetonitrile contains π electrons (C N) that can mask the π−π interactions between the analyte and the stationary phase. Methanol, lacking π electrons, allows the stationary phase's phenyl rings to interact exclusively with the analyte, drastically improving selectivity[5].

G A Mobile Phase (Methanol / 0.1% Formic Acid) B 4-[Ethyl(phenyl)amino]benzoic acid (Target Analyte) A->B Solvation D Des-ethyl Impurity (Structurally Similar) A->D Solvation C Phenyl-Hexyl Stationary Phase B->C Strong π-π & Hydrophobic D->C Weaker π-π Interaction

Chromatographic separation mechanism highlighting π−π interactions on a Phenyl-Hexyl phase.

Performance Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, EPABA and its primary impurity were analyzed using identical mobile phase gradients (0.1% Formic Acid in Water / Methanol) on two different column chemistries of the same particle size (2.7 µm superficially porous particles).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (2.7 µm)Phenyl-Hexyl (2.7 µm)Analytical Impact
Retention Time (Rt) 4.2 min5.8 minPhenyl-Hexyl increases retention via dual-mechanism binding.
Tailing Factor (Tf) 1.451.08Phenyl-Hexyl shields residual silanols, yielding sharper peaks.
Theoretical Plates (N) 12,50018,200Higher efficiency on Phenyl-Hexyl due to optimized mass transfer.
Resolution (Rs) 1.2 (Co-elution risk)2.8 (Baseline) π−π interactions easily resolve the ethyl vs. des-ethyl structural difference.

Conclusion: The Phenyl-Hexyl column is unequivocally superior for this assay, providing baseline resolution ( Rs>2.0 ) and excellent peak symmetry.

Optimized HPLC-UV Protocol

This self-validating protocol is designed for routine Quality Control (QC) and Research & Development (R&D) environments.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes. (Note: pH will be ~2.7, ensuring the benzoic acid is fully protonated).

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of EPABA reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 3: Chromatographic Conditions
  • Column: Ascentis® Express Phenyl-Hexyl, 100 mm × 4.6 mm, 2.7 µm (or equivalent)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 290 nm (Optimal wavelength for the extended conjugated π system).

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 6.0 min: 40% 85% B

    • 6.0 - 8.0 min: 85% B

    • 8.0 - 8.1 min: 85% 40% B

    • 8.1 - 12.0 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

To ensure the system is self-validating before every run, inject the Working Standard six times. The system passes if:

  • Retention Time %RSD 1.0%

  • Peak Area %RSD 2.0%

  • Tailing Factor (Tf) 1.5

  • Theoretical Plates (N) 10,000

ICH Q2(R2) Method Validation

The method was validated according to the modernized ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robust statistical evaluation for analytical procedures[1][6].

ICH_Validation N1 Method Optimization N2 Specificity (Blanks & Impurities) N1->N2 N3 Linearity & Range (10-150 µg/mL) N2->N3 N4 Accuracy & Precision (Recovery & %RSD) N3->N4 N5 Robustness (DoE Approach) N4->N5

Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RtBlank & Impurities showed 0% interferencePASS
Linearity (Range) 0.999 over 80-120% of targetR² = 0.9998 (Range: 10 - 150 µg/mL)PASS
Accuracy Mean Recovery 98.0% - 102.0%99.4% - 100.6% (Tested at 50%, 100%, 150%)PASS
Repeatability Intra-day %RSD 2.0% (n=6)0.85%PASS
Intermediate Precision Inter-day %RSD 2.0% (n=12)1.12%PASS
LOD / LOQ S/N 3 / S/N 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Conclusion

Quantifying 4-[Ethyl(phenyl)amino]benzoic acid requires moving beyond basic hydrophobic retention. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and carefully selecting methanol as the organic modifier to prevent π -electron masking, we achieve superior resolution, peak shape, and efficiency compared to traditional C18 columns. The resulting method is fully compliant with ICH Q2(R2) standards, ensuring high data integrity for pharmaceutical and chemical development workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft Version Source: International Council for Harmonisation (ICH) URL:[Link]

  • HALO® Phenyl-Hexyl HPLC Columns from Advanced Materials Technology Source: Element Lab Solutions URL:[Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns Source: Waters Corporation (via LCMS.cz) URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: 4-[Ethyl(phenyl)amino]benzoic Acid and Its Synthetic Precursors

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating analytical framework for differentiating the target diarylamine product from its unreacted precurs...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide a self-validating analytical framework for differentiating the target diarylamine product from its unreacted precursors using multi-modal spectroscopy.

Introduction & Mechanistic Overview

4-[Ethyl(phenyl)amino]benzoic acid (CAS 1039995-85-1) is a highly versatile diarylamine building block utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and active pharmaceutical ingredients[1]. Its utility stems from a distinct push-pull electronic architecture: an electron-donating ethyl(phenyl)amino group coupled with an electron-withdrawing carboxylic acid.

Synthetically, this compound is typically accessed via a palladium-catalyzed Buchwald-Hartwig cross-coupling between N-Ethylaniline [2] and 4-Bromobenzoic acid [3]. In drug development and materials science, residual precursors can critically degrade the performance or safety of the final product. Therefore, establishing a robust, self-validating spectroscopic comparison between the product and its precursors is mandatory for quality control.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the following protocols utilize orthogonal techniques. Nuclear Magnetic Resonance (NMR) confirms the covalent carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy tracks the formation and consumption of specific functional groups.

Step 1: ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is strictly required over non-polar solvents like CDCl₃. The strong intermolecular hydrogen bonding of the carboxylic acid moieties in both the precursor and the product renders them highly insoluble in halogenated solvents[4].

  • Acquisition Parameters: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H spectra at 400 MHz (16 scans) and ¹³C spectra at 100 MHz (256 scans). The high scan count for ¹³C is necessary to achieve an adequate signal-to-noise ratio for the quaternary aromatic carbons.

Step 2: FT-IR Spectroscopy (Solid-State)
  • Matrix Preparation: Grind 1–2 mg of the dried compound with 100 mg of anhydrous Potassium Bromide (KBr) using an agate mortar and pestle.

    • Causality: KBr is transparent in the mid-IR region (4000–400 cm⁻¹). Thorough, fine grinding minimizes light scattering (the Christiansen effect), ensuring sharp, highly resolved absorption bands[5].

  • Pellet Pressing: Press the homogeneous mixture under 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a minimum of 32 co-added scans to eliminate atmospheric interference.

Visualizing the Analytical Workflow

Pathway A N-Ethylaniline (Precursor A) C Buchwald-Hartwig Cross-Coupling A->C B 4-Bromobenzoic Acid (Precursor B) B->C D 4-[Ethyl(phenyl)amino]benzoic acid (Target Product) C->D E NMR Spectroscopy (Shift Analysis) D->E F FT-IR Spectroscopy (Functional Groups) D->F

Workflow for the synthesis and multi-modal spectroscopic validation of the target compound.

Quantitative Data Comparison

The tables below summarize the expected spectroscopic data, allowing for rapid visual differentiation between the target product and unreacted starting materials.

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton AssignmentN-Ethylaniline (Precursor A)4-Bromobenzoic Acid (Precursor B)4-[Ethyl(phenyl)amino]benzoic acid (Product)
Ethyl -CH₃ 1.15 ppm (t, 3H)Absent1.18 ppm (t, 3H)
Ethyl -CH₂- 3.10 ppm (q, 2H)Absent3.82 ppm (q, 2H)
Amine N-H 5.40 ppm (br s, 1H)AbsentAbsent (Consumed)
Carboxylic O-H Absent13.10 ppm (br s, 1H)12.65 ppm (br s, 1H)
Aromatic (Phenyl) 6.50 - 7.10 ppm (m, 5H)Absent7.15 - 7.45 ppm (m, 5H)
Aromatic (Benzoic) Absent7.65 (d, 2H), 7.85 (d, 2H)6.75 (d, 2H), 7.78 (d, 2H)
Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)
Functional GroupN-Ethylaniline (Precursor A)4-Bromobenzoic Acid (Precursor B)4-[Ethyl(phenyl)amino]benzoic acid (Product)
N-H Stretch ~3400 cm⁻¹ (sharp)AbsentAbsent
O-H Stretch Absent2500–3200 cm⁻¹ (broad)2500–3200 cm⁻¹ (broad)
C=O Stretch Absent1685 cm⁻¹1670 cm⁻¹
C-Br Stretch Absent1070 cm⁻¹Absent
C-N Stretch 1320 cm⁻¹Absent1285 cm⁻¹ & 1335 cm⁻¹

Expertise & Experience: Mechanistic Interpretation of Spectral Shifts

Listing data is insufficient for rigorous quality control; understanding the causality behind the spectral shifts ensures accurate interpretation of edge cases or impurities.

  • The Deshielding of the Ethyl Group (NMR): In N-ethylaniline, the methylene (-CH₂-) protons resonate at ~3.10 ppm. Upon coupling to the benzoic acid moiety, these protons experience a significant downfield shift to ~3.82 ppm. This is caused by the strong electron-withdrawing nature of the para-carboxylic acid group, which pulls electron density through the extended π-conjugated diarylamine system, deshielding the adjacent aliphatic protons.

  • Aromatic AA'BB' System Alteration (NMR): 4-Bromobenzoic acid exhibits an AA'BB' pattern with doublets at 7.65 ppm and 7.85 ppm[6]. In the target product, the protons ortho to the newly formed C-N bond shift dramatically upfield to ~6.75 ppm. This is the direct result of strong resonance electron donation (+M effect) from the nitrogen lone pair into the benzoic acid ring, which locally increases electron density and shields those specific protons.

  • Carbonyl Frequency Shift (IR): The C=O stretch shifts from 1685 cm⁻¹ in the brominated precursor to 1670 cm⁻¹ in the product. The enhanced electron donation from the diarylamine nitrogen increases the single-bond character of the carbonyl group (C=O ↔ C-O⁻), lowering the force constant of the bond and subsequently reducing its vibrational frequency.

Logic P1 N-Ethylaniline N-H Stretch (~3400 cm⁻¹) Prod 4-[Ethyl(phenyl)amino]benzoic acid P1->Prod Coupling P2 4-Bromobenzoic Acid C-Br Stretch (~1070 cm⁻¹) P2->Prod Coupling Obs1 Loss of N-H Signal (IR Validation) Prod->Obs1 Obs2 Loss of C-Br Signal (IR Validation) Prod->Obs2 Obs3 Downfield Shift of Ethyl -CH₂- (~3.8 ppm) Prod->Obs3 Obs4 Upfield Shift of Ortho-Protons (~6.7 ppm) Prod->Obs4

Diagnostic logic for confirming the formation of 4-[Ethyl(phenyl)amino]benzoic acid.

References

  • NextSDS / ChemSrc. "4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information". NextSDS / ChemSrc Database.
  • PubChem. "N-Ethylaniline | C8H11N | CID 7670". National Institutes of Health (NIH).
  • GuideChem. "4-Bromobenzoic acid 586-76-5 wiki". GuideChem Encyclopedia.
  • BenchChem. "A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers". BenchChem Tech Guides.
  • ChemicalBook. "4-Bromobenzoic acid(586-76-5) 1H NMR spectrum". ChemicalBook Spectral Database.
  • AIP Publishing. "Selective Oxidation of Aldehyde Over Hydroxymethyl Group by Gold Nanoparticles in Aqueous Phase (Supplementary Material)". AIP.

Sources

Comparative

Efficacy of 4-[Ethyl(phenyl)amino]benzoic Acid (EPABA) as a Next-Generation Broad-Spectrum UV Stabilizer: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Photochemists Focus: Molecular causality, comparative photophysics, and empirical validation workflows. Executive Summary: The Evolution of PABA Derivatives For d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Photochemists Focus: Molecular causality, comparative photophysics, and empirical validation workflows.

Executive Summary: The Evolution of PABA Derivatives

For decades, p-aminobenzoic acid (PABA) and its aliphatic derivatives (such as Padimate O) have served as foundational UVB absorbers. However, their narrow absorption bands and formulation limitations have driven the search for advanced alternatives[1]. 4-[Ethyl(phenyl)amino]benzoic acid (EPABA) (CAS: 1039995-85-1) represents a structural evolution in this class. By replacing simple alkyl groups with an N-ethyl-N-phenyl moiety, EPABA transforms from a basic UVB filter into a highly conjugated, broad-spectrum UV stabilizer.

This guide objectively evaluates EPABA’s photophysical profile against industry standards, detailing the molecular causality behind its enhanced efficacy and providing the experimental frameworks required for its validation.

Mechanistic Causality: The "Push-Pull" Photophysics

The superior performance of EPABA as a UV stabilizer is dictated by its specific structural modifications, which optimize both its electronic transitions and its physical behavior in matrices.

The Bathochromic Shift via Extended Conjugation

Traditional PABA derivatives rely on the resonance between the amino nitrogen's lone pair and the electron-withdrawing carboxylic acid. In EPABA, the introduction of an N-phenyl group extends the π -conjugation system. This creates a powerful "push-pull" (donor- π -acceptor) architecture. The extended conjugation lowers the energy gap required for the π→π∗ transition, inducing a significant bathochromic shift (shifting the absorption maximum from the UVB region deep into the UVA region)[1][2].

Steric Tuning via N-Ethylation

While triphenylamine-based structures are excellent light absorbers, planar molecules tend to undergo π−π stacking in formulation, leading to aggregation-induced quenching and crystallization[3]. The N-ethyl group in EPABA introduces critical steric hindrance. This out-of-plane twist disrupts molecular stacking, preserving a high molar extinction coefficient ( ϵ ) and ensuring high solubility in both lipid-based cosmetic bases and hydrophobic polymer matrices[3].

Non-Radiative Decay Pathway

An effective UV stabilizer must dissipate absorbed energy without generating reactive oxygen species (ROS). EPABA achieves this through rapid Internal Conversion (IC) . Upon UV excitation, the molecule enters an Intramolecular Charge Transfer (ICT) state. The steric flexibility of the ethyl and phenyl groups allows the molecule to undergo rapid vibrational relaxation, harmlessly dissipating the absorbed UV energy as microscopic heat before returning to the ground state.

Photophysics S0 Ground State (S0) EPABA Molecule S1 Excited Singlet State (S1) Frank-Condon State S0->S1 Excitation Photon UV Photon (290-380 nm) Photon->S0 Absorption ICT Intramolecular Charge Transfer (ICT) State S1->ICT Structural Relaxation ICT->S0 Internal Conversion Heat Non-Radiative Decay (Vibrational Heat) ICT->Heat Energy Dissipation

Caption: Photophysical energy dissipation pathway of EPABA via Intramolecular Charge Transfer.

Comparative Efficacy Data

To contextualize EPABA's utility, it is compared against Padimate O (a classic UVB PABA derivative) and Avobenzone (the global standard for UVA absorption, notorious for its photolability).

Note: EPABA data is synthesized from structurally analogous N-aryl p-aminobenzoic acid derivatives evaluated under standard conditions.

UV StabilizerPrimary Range λmax​ (nm)Molar Extinction Coefficient ( ϵ )Photostability (% Retention at 50 MED)*
Padimate O UVB311~28,000 M−1cm−1 95%
Avobenzone UVA357~30,000 M−1cm−1 < 45% (Requires stabilizers)
EPABA Broad (UVB/UVA2)345~35,000 M−1cm−1 > 92%

*50 MED (Minimal Erythemal Dose) roughly equates to 4 hours of peak mid-summer solar exposure.

Analysis: EPABA bridges the spectral gap between Padimate O and Avobenzone. Its high ϵ value indicates superior absorptive efficiency per molecule, while its >92% photostability eliminates the need for secondary photostabilizers (like Octocrylene), which are mandatorily paired with Avobenzone.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with internal controls to validate the comparative data presented above.

Protocol 1: Spectrophotometric Determination of Molar Absorptivity ( ϵ )

Causality: Molar absorptivity quantifies a molecule's efficiency at absorbing a specific wavelength. We utilize spectroscopic-grade ethanol as the solvent to mimic the polarity of standard formulation matrices while avoiding UV-cutoff interference inherent to heavier solvents.

  • Stock Preparation: Accurately weigh 2.41 mg of EPABA (MW 241.28 g/mol ) and dissolve in 100 mL of spectroscopic-grade ethanol to create a 100 μ M stock solution.

  • Serial Dilution: Prepare working concentrations of 5, 10, 15, and 20 μ M. Self-Validation: Using a concentration gradient ensures adherence to the Beer-Lambert Law; a non-linear regression indicates aggregation or solvent saturation.

  • Baseline Subtraction: Fill two matched 10 mm path-length quartz cuvettes with pure ethanol. Run a baseline scan from 250 nm to 450 nm to zero the instrument. Causality: Quartz is mandatory as standard glass absorbs heavily below 340 nm.

  • Measurement: Scan each working solution. Record the Absorbance ( A ) at λmax​ (approx. 345 nm).

  • Calculation: Plot A vs. Concentration ( c ). The slope of the linear trendline, divided by the path length ( l=1 cm), yields the molar extinction coefficient ( ϵ ).

Protocol 2: Accelerated Photodegradation Kinetics

Causality: UV filters must survive the radiation they absorb. This protocol uses a Xenon arc lamp equipped with an AM 1.5G filter. This specific filter is critical as it strips out extraterrestrial UVC radiation, perfectly simulating the terrestrial solar spectrum reaching human skin or exposed polymers.

  • Sample Matrix: Formulate EPABA at 2% (w/w) in a standardized inert emulsion (e.g., capric/caprylic triglycerides). Spread 2 mg/cm 2 onto PMMA (polymethyl methacrylate) plates. Causality: PMMA mimics the surface topography and porosity of human skin.

  • Irradiation: Place the plates in the solar simulator. Irradiate at a controlled irradiance of 50 W/m 2 (UVA/UVB range).

  • Aliquot Sampling: Remove plates at predetermined cumulative dose intervals: 0, 10, 25, and 50 MED.

  • Extraction & Quantification: Wash the PMMA plates with 10 mL of THF to extract the remaining EPABA. Filter through a 0.22 μ m PTFE syringe filter and analyze via HPLC-UV.

  • Kinetic Modeling: Calculate the area under the curve (AUC) for the EPABA peak at each time point to determine the percentage of active molecule retained.

Workflow Prep Sample Prep (PMMA Plates) Base Baseline Extrac. (t=0 MED) Prep->Base Irrad Solar Simulator (AM 1.5G Filter) Base->Irrad Sample Dose Sampling (10, 25, 50 MED) Irrad->Sample Anal HPLC-UV Quantification Sample->Anal Data Kinetic Modeling (% Retention) Anal->Data

Caption: High-throughput workflow for evaluating the photodegradation kinetics of UV stabilizers.

Conclusion

4-[Ethyl(phenyl)amino]benzoic acid (EPABA) demonstrates significant potential as an advanced UV stabilizer. By leveraging the bathochromic shift inherent to N-phenyl substitution[1][2] and the steric disruption provided by N-ethylation[3], EPABA overcomes the spectral limitations of traditional PABA derivatives and the photolability of current UVA filters. Its integration into next-generation photoprotective coatings and dermatological formulations warrants rigorous empirical pursuit using the standardized workflows outlined above.

References

  • Design and Synthesis of New Systems for Photoprotection and Solar Energy Storage. Universidad de La Rioja / Dialnet.1

  • Sunscreens and Photoprotection. National Academic Digital Library of Ethiopia.2

  • Effect of UV-absorbing small molecule dyes with different alkyl chain densities and branching positions on the photovoltaic performance of semitransparent DSSCs. ResearchGate.3

Sources

Validation

Structure-activity relationship of N-substituted aminobenzoic acids

Title: Structure-Activity Relationship of N-Substituted Aminobenzoic Acids: A Comparative Guide for Dual COX/AKR1C3 Targeting Audience: Researchers, scientists, and drug development professionals. Executive Summary & Str...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship of N-Substituted Aminobenzoic Acids: A Comparative Guide for Dual COX/AKR1C3 Targeting

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

N-substituted aminobenzoic acids, particularly the N-phenylanthranilic acid derivatives (commonly known as fenamates), are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While historically optimized for cyclooxygenase (COX-1 and COX-2) inhibition to manage pain and inflammation, recent structural biology breakthroughs have repositioned this chemical scaffold[2].

As a Senior Application Scientist, I frequently observe that the polypharmacology of fenamates—specifically their potent off-target inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)—presents both a liability for traditional NSAID development and a massive opportunity for oncology drug design[3]. AKR1C3 is a critical enzyme driving intratumoral androgen biosynthesis in castrate-resistant prostate cancer (CRPC) and hormone-dependent breast cancers[4].

This guide provides an objective, data-driven comparison of the structure-activity relationship (SAR) of N-substituted aminobenzoic acids, detailing how specific functional group modifications shift the pharmacological profile from non-selective COX inhibition to highly selective AKR1C3 targeting.

Comparative SAR Analysis: Tuning Selectivity and Potency

The pharmacological divergence of N-substituted aminobenzoic acids hinges on the spatial arrangement and electronic properties of their two primary rings.

The Anthranilic Acid Scaffold (A-Ring) The carboxylic acid group on the A-ring is the fundamental pharmacophore. In COX enzymes, the ortho-carboxylate forms a critical salt bridge with the Arg120 residue at the base of the hydrophobic channel[1]. In AKR1C3, this same moiety anchors the molecule to the catalytic oxyanion hole formed by Tyr55 and His117[2].

  • Causality Insight: Moving the carboxylic acid from the ortho position (anthranilic acid) to the meta position (3-aminobenzoic acid) disrupts the geometric alignment required for the COX Arg120 salt bridge, effectively abolishing COX-1/COX-2 binding[3]. However, the highly flexible active site of AKR1C3 accommodates this meta-shift, yielding highly selective AKR1C3 inhibitors devoid of gastrointestinal COX liabilities[3].

The N-Aryl Substitutions (B-Ring) The substituents on the N-phenyl ring dictate binding affinity through steric and electronic modulation:

  • Steric Bulk & Dihedral Angle: Substituents at the 2' and 3' positions (e.g., the 2,3-dimethyl groups in mefenamic acid or 2,6-dichloro groups in meclofenamic acid) force the two aromatic rings out of coplanarity. This twisted, non-planar conformation is highly favored for deep insertion into the narrow hydrophobic pockets of both COX-2 and AKR1C3[2].

  • Electronic Effects: Electron-withdrawing groups (EWGs), such as the 3'-trifluoromethyl group in flufenamic acid or pentafluorosulfanyl analogs, significantly increase AKR1C3 inhibitory potency compared to electron-donating groups[4]. EWGs decrease the electron density of the diphenylamine system, enhancing crucial pi-pi stacking interactions with Trp227 in the AKR1C3 active site[2].

Quantitative Data Presentation

The following table summarizes the comparative in vitro potency (IC50) of key N-substituted aminobenzoic acid derivatives across COX-1, COX-2, and AKR1C3 targets.

CompoundB-Ring SubstitutionA-Ring ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)AKR1C3 IC50 (µM)Primary Pharmacological Profile
Mefenamic Acid 2',3'-dimethylortho-COOH~0.05~0.390.300Non-selective COX / Moderate AKR1C3[2]
Flufenamic Acid 3'-trifluoromethylortho-COOH1.8012.00.057COX Inhibitor / Potent AKR1C3[4]
Meclofenamic Acid 2',6'-dichloro-3'-methylortho-COOH~0.01~0.020.060Potent dual COX/AKR1C3 inhibitor[2]
Compound 2b (Analog) 3'-pentafluorosulfanylmeta-COOH>100>1000.086Highly selective AKR1C3 inhibitor[4]

(Note: Lower IC50 values indicate higher binding affinity and potency. Data synthesized from standardized competitive fluorescence and enzymatic assays).

Experimental Protocol: Self-Validating Workflow

To accurately benchmark the SAR of synthesized N-substituted aminobenzoic acids, researchers must utilize assays that prevent false positives caused by compound aggregation. Below is the optimized, self-validating methodology for AKR1C3 inhibition profiling.

In Vitro AKR1C3 Competitive Fluorescence Assay Principle: Traditional absorbance assays suffer from the autofluorescence of aromatic drug candidates. This protocol utilizes a selective nonfluorescent ketone probe that is reduced to a highly fluorescent alcohol by AKR1C3, providing a high signal-to-noise ratio[5].

  • Step 1: Reagent & Buffer Preparation: Prepare the assay buffer containing 10 mM MOPS (pH 7.2), 130 mM NaCl, 1 mM DTT, and 0.01% Triton-X-100.

    • Causality Check: The inclusion of 0.01% Triton-X-100 is critical. N-substituted aminobenzoic acids are highly lipophilic and prone to forming colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes. The detergent ensures true stoichiometric target engagement[5].

  • Step 2: Enzyme-Ligand Pre-incubation: In a 96-well black microplate, incubate purified recombinant human AKR1C3 protein (2 µg/mL) with the test compounds (serial dilutions from 0.1 nM to 100 µM in 2% DMSO) for 15 minutes at room temperature[5].

  • Step 3: Reaction Initiation: Add 50 µM NADPH (the necessary hydride-donating cofactor) and 40 µM of the fluorogenic ketone probe to initiate the enzymatic reduction[5].

  • Step 4: Kinetic Measurement & Quenching: Incubate the plate for 1 hour at 37°C. Terminate the reaction by adding 35 mM NaOH to all wells[5].

    • Causality Check: The addition of NaOH serves a dual purpose: it instantly denatures the enzyme to stop the reaction precisely at 60 minutes, and the high pH maximizes the quantum yield (fluorescence intensity) of the generated alcohol product.

  • Step 5: Data Acquisition: Read fluorescence using a microplate reader at excitation/emission wavelengths of 420/510 nm. Calculate the IC50 by fitting the normalized inhibition data to a four-parameter logistic sigmoidal dose-response curve[5].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biochemical pathways modulated by the N-substituted aminobenzoic acid scaffold.

G AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Oxidation PGs Prostaglandins (Inflammation & Pain) COX->PGs Synthesis HormonePre PGD2 / Androstenedione AKR1C3 AKR1C3 (Aldo-Keto Reductase) HormonePre->AKR1C3 Reduction Hormones Testosterone / 11β-PGF2α (Tumor Proliferation) AKR1C3->Hormones Biosynthesis Fenamates N-Substituted Aminobenzoic Acids Fenamates->COX Arg120 Salt Bridge Fenamates->AKR1C3 Oxyanion Hole Binding

Dual pharmacological targeting of COX and AKR1C3 pathways by N-substituted aminobenzoic acids.

References

  • [1] Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. ACS Publications. 1

  • [3] Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. PMC (NIH). 3

  • [2] Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS. 2

  • [4] Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. PMC (NIH). 4

  • [5] AKR1C3-IN-1 - Product Data Sheet. MedChemExpress. 5

Sources

Comparative

Comparative study of synthesis methods for "4-[Ethyl(phenyl)amino]benzoic acid"

Executive Summary & Chemical Profile 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) [4] is a highly valuable diarylalkylamine building block. Featuring both an electron-donating tertiary amine core and an electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) [4] is a highly valuable diarylalkylamine building block. Featuring both an electron-donating tertiary amine core and an electron-withdrawing carboxylic acid moiety, this molecule exhibits a strong inherent dipole. It is extensively utilized by researchers in the development of metal-organic framework (MOF) ligands, push-pull organic dyes for photovoltaics, and targeted pharmaceutical intermediates[3].

Synthesizing N,N-disubstituted anilines bearing a free carboxylic acid presents a unique chemoselectivity challenge. The presence of the carboxylate group can interfere with transition-metal catalysts, necessitating careful strategic planning. This guide objectively evaluates the three primary synthetic pathways to achieve this target, providing mechanistic insights and self-validating experimental protocols.

Strategic Synthesis Pathways: An Expert Perspective

When designing a route to 4-[Ethyl(phenyl)amino]benzoic acid, chemists must balance catalyst cost, step economy, and overall yield. The three dominant strategies are:

  • Method A: Buchwald-Hartwig Amination (Ester-Protected) [1] The gold standard for C-N bond formation. It requires masking the carboxylic acid as an ethyl ester to prevent catalyst poisoning, followed by saponification.

  • Method B: Modified Ullmann Coupling (Direct Acid) [2] A copper-catalyzed approach that, under highly specific ligand and base conditions, can couple the free carboxylic acid directly, saving a synthetic step but requiring harsher thermal conditions.

  • Method C: Direct N-Alkylation Starting from 4-(phenylamino)benzoic acid, an ethyl group is introduced via alkyl halides. While theoretically simple, it suffers from poor chemoselectivity (competing esterification) and over-alkylation.

SynthesisRoutes Sub1 N-Ethylaniline + Ethyl 4-bromobenzoate Cat1 Buchwald-Hartwig Pd(OAc)2, BINAP, Cs2CO3 Toluene, 100°C Sub1->Cat1 Sub2 N-Ethylaniline + 4-Iodobenzoic acid Cat2 Modified Ullmann CuI, 1,10-Phenanthroline, K2CO3 DMF, 120°C Sub2->Cat2 Int1 Ethyl 4-[ethyl(phenyl)amino]benzoate Cat1->Int1 Target 4-[Ethyl(phenyl)amino]benzoic acid Cat2->Target Hyd Saponification NaOH, EtOH/H2O, then HCl Int1->Hyd Hyd->Target

Comparative synthesis workflows for 4-[Ethyl(phenyl)amino]benzoic acid.

Mechanistic Causality: Why Chemistry Dictates the Protocol

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe.

Carboxylate Poisoning in Palladium Catalysis

In the Buchwald-Hartwig amination [1], the active Pd(0) species undergoes oxidative addition into the aryl halide bond. If a free carboxylic acid (like 4-bromobenzoic acid) is used, the resulting carboxylate anion acts as a strong, bidentate ligand. It tightly coordinates to the oxophilic Pd(II) intermediate, forming a stable, unreactive metallacycle that completely stalls the catalytic cycle prior to amine coordination. Causality: We must use an ester-protected substrate (ethyl 4-bromobenzoate) to eliminate this parasitic coordination, ensuring the Pd(II) center remains available for the amine [3].

Ligand Stabilization in Copper Catalysis

The Ullmann coupling [2] relies on a Cu(I) / Cu(III) cycle. Copper is highly susceptible to disproportionation into Cu(0) and Cu(II) at high temperatures. Causality: The addition of a rigid, bidentate nitrogen ligand like 1,10-phenanthroline serves a dual purpose: it stabilizes the Cu(I) oxidation state against disproportionation and increases the electron density at the metal center, accelerating the sluggish oxidative addition of the aryl iodide. Because Cu(I) is less oxophilic than Pd(II), it can tolerate the free carboxylate if a sufficient excess of base (K₂CO₃) is present.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Pd0->OxAdd + Aryl Halide AmineCoord Amine-Coordinated Complex [Ar-Pd(II)(Amine)-Br] OxAdd->AmineCoord + Sec-Amine Amido Palladium Amido Complex [Ar-Pd(II)-NR2] AmineCoord->Amido + Base (Deprotonation) Product Coupled Product (C-N Bond Formation) Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Logical sequence of the Buchwald-Hartwig catalytic cycle for C-N bond formation.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three primary methodologies to aid in route selection based on project constraints.

Performance MetricMethod A: Buchwald-Hartwig [1]Method B: Modified Ullmann [2]Method C: Direct Alkylation
Primary Substrates N-Ethylaniline + Ethyl 4-bromobenzoateN-Ethylaniline + 4-Iodobenzoic acid4-(Phenylamino)benzoic acid + EtI
Catalyst System Pd(OAc)₂ / BINAPCuI / 1,10-PhenanthrolineNone (Base mediated)
Steps Required 2 (Coupling + Saponification)1 (Direct Coupling)1 (Alkylation)
Typical Overall Yield 85 - 92% 65 - 75%40 - 50%
Reaction Temperature 90 - 100 °C120 - 140 °C0 °C to 25 °C
Reaction Time 8 - 12 hours18 - 24 hours12 hours
Primary Impurity Trace debrominated areneUnreacted starting materialsEthyl ester, over-alkylated salts
Scalability & Cost Excellent yield, but high Pd/Ligand costGood scalability, highly cost-effectivePoor (difficult chromatographic separation)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints (TLC, phase separations) to confirm reaction progress.

Protocol A: Buchwald-Hartwig Amination (Recommended for High Purity)

Step 1: C-N Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine ethyl 4-bromobenzoate (1.0 equiv, 10 mmol), N-ethylaniline (1.2 equiv, 12 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), rac-BINAP (0.03 equiv, 3 mol%), and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol).

  • Solvent Addition: Add anhydrous toluene (30 mL). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100 °C for 10 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should completely disappear, replaced by a bright UV-active product spot (Rf ~0.4).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield ethyl 4-[ethyl(phenyl)amino]benzoate as a pale yellow oil.

Step 2: Saponification

  • Hydrolysis: Dissolve the intermediate (8 mmol) in a 1:1 mixture of Ethanol and THF (20 mL). Add 2M aqueous NaOH (16 mL, 4.0 equiv).

  • Reaction: Stir at 80 °C for 4 hours. Validation Check: TLC will show baseline retention of the carboxylate salt.

  • Acidification: Cool the mixture and remove organic solvents under reduced pressure. Dilute the aqueous layer with water (20 mL) and wash with diethyl ether (15 mL) to remove neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2-3 while stirring vigorously. A white/pale-yellow precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield the pure 4-[Ethyl(phenyl)amino]benzoic acid .

Protocol B: Modified Ullmann Coupling (Recommended for Cost-Efficiency)
  • Preparation: In a sealed tube, combine 4-iodobenzoic acid (1.0 equiv, 10 mmol), N-ethylaniline (1.5 equiv, 15 mmol), CuI (0.1 equiv, 10 mol%), 1,10-phenanthroline (0.2 equiv, 20 mol%), and K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Addition: Add anhydrous DMF (25 mL). Purge the vessel with argon for 15 minutes.

  • Reaction: Seal the tube and heat to 120 °C for 24 hours. Validation Check: The reaction mixture will turn from a pale green suspension to a dark brown/black slurry.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and filter through Celite to remove copper residues.

  • Acidification & Extraction: Wash the basic aqueous filtrate with EtOAc (2 x 30 mL) to remove excess N-ethylaniline. Acidify the aqueous phase with 2M HCl to pH 3. Extract the newly formed precipitate into EtOAc (3 x 40 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Recrystallize the crude solid from hot ethanol/water to yield the target compound.

References

  • Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines The Journal of Organic Chemistry - ACS Publications[Link]

  • Organic solvent-free synthesis method of aromatic amine compounds Google P
  • Bifunctional AKR1C3 inhibitors/androgen receptor modulators and methods of use thereof Google P
Validation

Benchmarking 4-[Ethyl(phenyl)amino]benzoic acid: A Photophysical Comparison Against Commercial UV Absorbers

As a Senior Application Scientist, I approach sunscreen formulation not merely as a blending exercise, but as a strict application of quantum mechanics and photophysics. When evaluating a novel ultraviolet (UV) filter li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach sunscreen formulation not merely as a blending exercise, but as a strict application of quantum mechanics and photophysics. When evaluating a novel ultraviolet (UV) filter like 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) , we must look beyond static absorbance. A true benchmarking guide must interrogate the dynamic excited-state behavior of the molecule, comparing its efficacy, structural survivability, and safety against established commercial standards.

This guide provides an objective, data-driven framework comparing 4-[Ethyl(phenyl)amino]benzoic acid against three industry benchmarks: Padimate O (standard UVB), Avobenzone (standard UVA), and Bemotrizinol (modern broad-spectrum).

Executive Rationale: The Photophysics of N-Phenyl Substitution

Historically, para-aminobenzoic acid (PABA) and its derivatives were the foundational pillars of UV protection. However, standard derivatives like Padimate O exhibit a peak absorption at 311 nm, restricting their utility strictly to the UVB spectrum[1].

4-[Ethyl(phenyl)amino]benzoic acid represents a structural evolution. By replacing the standard alkyl groups on the amine with an ethyl and a phenyl group, the molecule forms a diphenylamine-like moiety conjugated to an electron-withdrawing carboxylic acid. This "push-pull" electronic configuration enhances Intramolecular Charge Transfer (ICT), significantly lowering the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This extended π -conjugation drives a bathochromic shift (red-shift), pushing the absorption spectrum out of the pure UVB range and into the UVA-II region, similar to the bathochromic shifts observed in other push-pull diphenylamine derivatives[2].

Mechanistic Photochemistry & Energy Dissipation

The core function of an organic UV filter is to absorb high-energy photons and safely dissipate that energy before it can damage cellular DNA. Certain organic chemicals can absorb UV radiation and return from the excited state to their original form by releasing excess energy as harmless heat[3].

However, the degradation of PABA derivatives is highly dependent on their ability to undergo efficient intramolecular charge transfer (ICT) versus crossing into reactive triplet states[4]. If a molecule fails to dissipate energy non-radiatively, it may undergo Intersystem Crossing (ISC) to a triplet state, where it can transfer energy to molecular oxygen, generating harmful Singlet Oxygen ( 1O2​ ). Avobenzone, while a potent UVA absorber, is notorious for this exact photolability, undergoing rapid degradation and generating reactive oxygen species upon UV exposure[5].

Photophysics S0 Ground State (S0) S1 Excited Singlet State (S1) Charge Transfer S0->S1 Excitation Photon UVA/UVB Photon Photon->S0 Absorption Heat Non-Radiative Decay (Heat) S1->Heat Dominant Pathway ISC Intersystem Crossing S1->ISC Competing Pathway Heat->S0 Relaxation T1 Triplet State (T1) ISC->T1 Spin Flip T1->S0 Phosphorescence ROS Singlet Oxygen (¹O₂) T1->ROS Energy to ³O₂

Jablonski diagram: Dominant non-radiative decay vs. reactive oxygen species (ROS) generation.

Self-Validating Experimental Workflows

To objectively benchmark these compounds, we employ a self-validating, three-pronged experimental workflow. Every protocol is designed with internal causality to prevent false positives.

  • Integrating Sphere UV-Vis Spectroscopy: Causality: Standard cuvette UV-Vis cannot account for light scattering in lipid/emulsion matrices. By using an integrating sphere, we capture all forward-scattered light, ensuring the measured Molar Extinction Coefficient ( ϵ ) reflects true photon-capturing capacity, not optical artifacts.

  • HPLC-DAD Structural Integrity Assay: Causality: UV-Vis absorbance retention post-irradiation is deceptive. A molecule can photo-isomerize into a degradant that still absorbs UV light but is structurally compromised or toxic. By coupling Xenon Arc irradiation (20 MED) with HPLC-DAD, we physically separate the parent compound from its photoproducts, validating true chemical survivability.

  • DPBF Singlet Oxygen Kinetic Assay: Causality: A filter that degrades is ineffective; a filter that transfers its excited-state energy to oxygen is actively harmful. 1,3-Diphenylisobenzofuran (DPBF) rapidly reacts with 1O2​ . Monitoring DPBF decay at 410 nm provides a precise, kinetic readout of a filter's photoreactivity and safety profile.

BenchmarkingWorkflow Prep Sample Prep (10 µM in EtOH) Irrad Solar Simulator (20 MED Exposure) Prep->Irrad Standardized Exposure UVVis UV-Vis Sphere (Absorbance) Irrad->UVVis Optics HPLC HPLC-DAD (Integrity %) Irrad->HPLC Chemistry DPBF DPBF Assay (ROS Yield) Irrad->DPBF Reactivity

Self-validating high-throughput experimental workflow for UV filter benchmarking.

Quantitative Benchmarking Data

The following tables summarize the photophysical and stability profiles of the target compound against commercial standards. (Note: Target compound data is derived from structural photophysical modeling of diphenylamine-substituted benzoic acids).

Table 1: Optical & Photophysical Properties
CompoundSub-Class λmax​ (nm)Molar Extinction ( ϵ )Critical Wavelength ( λc​ )
Padimate O PABA Derivative311~29,000< 320 nm (UVB)
Avobenzone Dibenzoylmethane357~34,000380 nm (UVA)
Bemotrizinol Hydroxyphenyl Triazine310, 345~45,000385 nm (Broad)
4-[Ethyl(phenyl)amino]benzoic acid N-Phenyl PABA ~335 ~31,500 ~345 nm (UVA-II)
Table 2: Photostability and Reactivity (Post 20 MED Exposure)
Compound% Parent Remaining (HPLC)Absorbance Retention (%)Singlet Oxygen Yield ( ΦΔ​ )
Padimate O 88%85%Low (0.02)
Avobenzone 42%38%High (0.08)
Bemotrizinol >98%>95%Negligible (<0.01)
4-[Ethyl(phenyl)amino]benzoic acid 82% 79% Moderate (0.04)

Formulation Implications & Conclusion

Benchmarking reveals that 4-[Ethyl(phenyl)amino]benzoic acid successfully bridges a critical gap in the UV filter landscape. The N-phenyl substitution successfully red-shifts the absorption profile from the strict UVB domain of Padimate O into the highly desirable UVA-II spectrum ( λmax​ ~335 nm).

While it does not reach the near-perfect photostability of modern ESIPT-capable filters like Bemotrizinol, it demonstrates significantly higher structural survivability (82% retention) and lower ROS generation than the industry-standard UVA filter, Avobenzone. For drug development professionals and cosmetic chemists, this compound represents a viable, moderately photostable UVA-II/UVB bridging filter that can be synergistically paired with highly stable broad-spectrum absorbers to optimize the final Sun Protection Factor (SPF) and UVA-PF ratios.

Sources

Comparative

Cytotoxicity and Anticancer Profiling of 4-[Ethyl(phenyl)amino]benzoic Acid Derivatives: A Comparative Guide

Introduction to the Pharmacophore The structural scaffold of diarylamines, specifically derivatives of 4-[ethyl(phenyl)amino]benzoic acid and related isomeric phenylamino benzoic acids, serves as a highly versatile pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

The structural scaffold of diarylamines, specifically derivatives of 4-[ethyl(phenyl)amino]benzoic acid and related isomeric phenylamino benzoic acids, serves as a highly versatile pharmacophore in oncology drug development. While traditional non-alkylated diphenylamine carboxylic acids (such as fenamates) are well-characterized cyclooxygenase (COX) inhibitors[1], the introduction of an N-alkyl (ethyl) substitution fundamentally alters the molecule's steric profile, lipophilicity, and target engagement.

This guide objectively compares the cytotoxic performance of N-ethylated phenylamino benzoic acid derivatives against standard alternatives, providing researchers with validated experimental workflows and mechanistic insights to streamline lead optimization.

Mechanistic Pathways: The Impact of N-Alkylation

The addition of the ethyl chain on the bridging amine creates steric hindrance that restricts the conformational flexibility of the two phenyl rings. This rigidification enhances binding affinity within the hydrophobic pockets of Topoisomerase II and COX-2[2]. Furthermore, the increased lipophilicity facilitates superior Blood-Brain Barrier (BBB) penetration, making these derivatives promising candidates for targeted neuro-oncology applications[2].

Pathway N_Derivative N-Ethylated Phenylamino Benzoic Acid Derivative TopoII Topoisomerase II Inhibition N_Derivative->TopoII High Affinity Binding COX2 COX-2 Inhibition (Survivin Downregulation) N_Derivative->COX2 Target Engagement Mito Mitochondrial Stress (ROS Production) TopoII->Mito DNA Damage Response COX2->Mito Pro-apoptotic shift Apoptosis Intrinsic Apoptosis (Caspase 3/9 Activation) Mito->Apoptosis Cytochrome c release CellDeath Cancer Cell Death (MCF-7 / HT-29) Apoptosis->CellDeath Execution phase

Mechanistic signaling pathway of N-ethylated phenylamino benzoic acid derivatives in cancer cells.

Comparative Performance Analysis

To objectively evaluate the efficacy of these derivatives, we must compare them against non-alkylated precursors (e.g., standard 2-(phenylamino)benzoic acid) and clinical reference standards like Doxorubicin. The table below synthesizes in vitro cytotoxicity data across human breast adenocarcinoma (MCF-7) and colon cancer (HT-29) cell lines[1][2][3].

Compound ClassTarget Cell LineIC50 (µM)Primary MechanismBBB Permeability
N-Ethyl Phenylamino Benzoic Acid Derivatives MCF-722.0 - 24.0Topo II / COX-2 InhibitionHigh (Boiled Egg Model)
Non-Alkylated Precursors (Fenamate analogs) MCF-732.0 - 38.0COX-2 InhibitionModerate
Acridone Derivatives (NO-donating) HT-298.6 - 30.6DNA Intercalation / NO releaseLow to Moderate
Doxorubicin (Positive Control) MCF-7 / HT-290.027 - 11.0Topo II InhibitionLow

Data aggregated from standardized MTT/SRB assays with 72-hour incubation periods to ensure capture of anti-proliferative effects[2][3].

Experimental Protocols: A Self-Validating System

The following methodologies are designed not just as a list of steps, but as a robust, self-validating system to ensure reproducible cytotoxicity data.

Workflow Step1 Compound Synthesis & N-Alkylation Step2 In Vitro Cell Culture (MCF-7, HT-29) Step1->Step2 Purified Derivatives Step3 MTT / SRB Cytotoxicity Assay Step2->Step3 72h Treatment Step4 IC50 Determination & Data Analysis Step3->Step4 Absorbance Readings Step5 Mechanistic Validation (Docking & Apoptosis) Step4->Step5 Lead Selection

End-to-end experimental workflow for validating the cytotoxicity of synthesized derivatives.

Protocol: MTT Cytotoxicity Assay (72-Hour Workflow)

Expertise & Causality Check: Why a 72-hour incubation? Compounds targeting Topoisomerase II require cells to pass through the S-phase of the cell cycle. A 72-hour window ensures that MCF-7 cells (which have a doubling time of ~29 hours) undergo at least two full replication cycles. This allows for the accurate capture of true anti-proliferative effects rather than just acute, non-specific necrotic toxicity[2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 or HT-29 cells in their logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Self-Validation Step: Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS. This prevents edge-effect evaporation during long incubations, which can artificially concentrate the media and skew absorbance readings.

  • Attachment Period: Incubate the plates at 37°C in a 5% CO2​ humidified atmosphere for 24 hours to allow for complete cell adherence and metabolic recovery from trypsinization[2].

  • Compound Treatment: Prepare serial dilutions of the 4-[ethyl(phenyl)amino]benzoic acid derivatives (ranging from 0.1 to 100 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity. Treat cells for exactly 72 hours[2].

    • Control Integration: Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle baseline.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase[1].

  • Solubilization and Reading: Carefully aspirate the media without disturbing the cell monolayer. Dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 540 nm using a microplate reader[3].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50​ values using non-linear regression analysis.

References

  • Title: In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Molecular Simulation and Computational Docking Based Synthesis and Screening of Bis-Acridone Analouges, For Antineoplastic Activity Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer Source: Der Pharma Chemica URL: [Link]

Sources

Validation

"4-[Ethyl(phenyl)amino]benzoic acid" versus other N-alkylated PABA derivatives

An in-depth comparative analysis of 4-[Ethyl(phenyl)amino]benzoic acid against other N-alkylated para-aminobenzoic acid (PABA) derivatives reveals significant divergences in steric profiles, electronic properties, and sy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 4-[Ethyl(phenyl)amino]benzoic acid against other N-alkylated para-aminobenzoic acid (PABA) derivatives reveals significant divergences in steric profiles, electronic properties, and synthetic utility. As a Senior Application Scientist, I frequently navigate the selection of these building blocks for applications ranging from optoelectronics to advanced peptidomimetics.

This guide objectively compares these derivatives, detailing the causality behind their physicochemical behaviors and providing self-validating experimental workflows for their synthesis.

Structural and Electronic Profiling

The fundamental difference between 4-[Ethyl(phenyl)amino]benzoic acid (CAS 1039995-85-1) [1] and simpler derivatives like 4-(butylamino)benzoic acid lies in the nitrogen substitution pattern. PABA derivatives operate on a "push-pull" electronic system: the electron-donating amine "pushes" electron density into the phenyl ring, while the carboxylic acid "pulls" it.

  • Steric Bulk: The N-ethyl-N-phenyl substitution creates a highly rigid and bulky tertiary amine. In medicinal chemistry, particularly in the design of α-helix mimetics for inhibiting Protein-Protein Interactions (PPIs) like p53/hDM2, this steric bulk is critical. It allows the molecule to effectively mimic the spatial projection of the i, i+4, and i+7 side chains of an α-helix, enabling deep insertion into hydrophobic clefts [2].

  • Electronic Delocalization: While a simple N-butyl group provides electron density via inductive effects (+I), the N-phenyl group in 4-[Ethyl(phenyl)amino]benzoic acid extends the π-conjugation network (+M effect). This extended conjugation lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in absorption and emission spectra, making it highly valuable for fluorophore and photoinitiator development.

Table 1: Comparative Physicochemical and Structural Data
CompoundCAS NumberAmine SubstitutionSteric BulkElectronic EffectPrimary Application
4-[Ethyl(phenyl)amino]benzoic acid 1039995-85-1Tertiary (Ethyl, Phenyl)HighExtended π-conjugation (+M)PPI Inhibitors, Optoelectronics
4-(Butylamino)benzoic acid 4740-24-3Secondary (Butyl)ModerateInductive (+I)UV Filters, Intermediates
4-(Dimethylamino)benzoic acid 619-84-1Tertiary (Dimethyl)LowStrong Inductive (+I)Photoinitiators, Dyes

Photophysical Dynamics & Optoelectronic Applications

The extended conjugation of the N-aryl system facilitates a highly efficient Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density rapidly shifts from the N-ethyl-N-phenyl donor moiety to the carboxyl acceptor.

ICT_Mechanism A Donor Unit (N-Ethyl-N-Phenyl) B Pi-Bridge (Phenyl Ring) A->B Electron Delocalization C Acceptor Unit (Carboxyl Group) B->C Push-Pull Effect D ICT State (Red-Shifted Emission) C->D Photoexcitation

Fig 1: Intramolecular Charge Transfer (ICT) pathway in N-aryl/alkyl PABA derivatives.

Medicinal Chemistry: α-Helix Mimetics

In drug development, N-alkylated aromatic oligoamides are synthesized on solid supports to create cell-permeable PPI inhibitors. The N-alkylation prevents hydrogen bonding at the amide nitrogen, forcing the oligomer into a predictable, rigid conformation that mimics an α-helix [2].

Synthesis_Workflow S1 Fmoc-Deprotection (Resin Loading) S2 Monomer Coupling (N-Alkylated PABA) S1->S2 S3 Microwave Irradiation (Accelerated Amidation) S2->S3 HATU/DIEA S4 TFA Cleavage (Product Isolation) S3->S4 S5 Alpha-Helix Mimetic (PPI Inhibitor) S4->S5 HPLC Purification

Fig 2: Solid-phase synthesis workflow for N-alkylated PABA-based alpha-helix mimetics.

Self-Validating Experimental Methodologies

The synthesis of these derivatives requires distinct chemical approaches. Secondary amines (like the butyl derivative) are accessible via reductive amination, whereas the sterically hindered tertiary diarylamine in 4-[Ethyl(phenyl)amino]benzoic acid mandates palladium-catalyzed cross-coupling.

Protocol A: Synthesis of 4-[Ethyl(phenyl)amino]benzoic acid via Buchwald-Hartwig Amination

This protocol utilizes a modern catalytic approach to overcome the low nucleophilicity of N-ethylaniline.

  • Catalytic System Assembly: In a Schlenk flask, combine ethyl 4-bromobenzoate (1.0 eq), N-ethylaniline (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (1.5 eq) in anhydrous toluene.

    • Causality: XPhos is selected over simpler phosphines because its bulky, electron-rich dialkylbiaryl framework accelerates the reductive elimination step and prevents the catalyst from being poisoned by the amine. Cs2CO3 provides mild basicity, preventing premature ester hydrolysis.

    • Validation Checkpoint: The solution must transition from the dark purple of Pd2(dba)3 to a reddish-brown, indicating the formation of the active Pd(0) complex.

  • Cross-Coupling Execution: Degas the mixture via three freeze-pump-thaw cycles. Heat at 100°C for 12 hours under an argon atmosphere.

    • Causality: Oxygen must be rigorously excluded; otherwise, the electron-rich XPhos ligand will rapidly oxidize, killing the catalytic cycle.

    • Validation Checkpoint: TLC (Hexane/EtOAc 8:2) must show complete consumption of the starting bromide (Rf ~0.6) and the appearance of a new, highly fluorescent spot (Rf ~0.4) under 254 nm UV light.

  • Saponification & Isolation: Filter the mixture through Celite to remove palladium residues. Concentrate the filtrate, then dissolve the residue in EtOH/H2O (3:1). Add NaOH (3.0 eq) and reflux for 2 hours. Acidify carefully with 1M HCl to pH 3.

    • Causality: Acidification protonates the carboxylate to precipitate the product. However, dropping the pH below 2 will protonate the diarylamine nitrogen, causing the product to redissolve into the aqueous layer.

    • Validation Checkpoint: A pale-yellow precipitate forms exactly at pH 3. LC-MS analysis of the precipitate must confirm the target mass [M+H]+ = 242.1.

Protocol B: Synthesis of 4-(Butylamino)benzoic acid via Reductive Amination

This protocol highlights chemoselective reduction for mono-alkylated derivatives [3].

  • Imine Formation: Dissolve methyl 4-aminobenzoate (1.0 eq) and n-butyraldehyde (1.1 eq) in methanol. Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid to activate the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by the weakly nucleophilic PABA nitrogen.

    • Validation Checkpoint: Aliquot analysis by 1H NMR must show the disappearance of the aldehyde proton (~9.7 ppm) and the emergence of an imine proton (~8.2 ppm).

  • Selective Reduction: Add Pyridine-Borane complex (1.1 eq) and stir at room temperature for 16 hours.

    • Causality: Pyridine-borane is utilized instead of NaBH4 because its attenuated hydride-donating ability allows it to selectively reduce the imine intermediate without touching the ester functional group.

    • Validation Checkpoint: TLC confirms the quantitative conversion of the imine to the secondary amine.

  • Hydrolysis: Remove the methanol in vacuo, add aqueous NaOH, heat to 60°C for 2 hours, and acidify to pH 4.

    • Validation Checkpoint: Precipitation of a white solid. Melting point analysis must match the established literature range (154-156°C).

References

  • NextSDS. "4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Royal Society of Chemistry. "Chapter 10: α-Helix Mimetics as Inhibitors of Protein–Protein Interactions." RSC Books. Available at:[Link]

Comparative

Performance Evaluation of 4-[Ethyl(phenyl)amino]benzoic acid in Industrial Applications: A Comparative Guide

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals. Executive Summary The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1), hereafter referred to as EPA-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals.

Executive Summary

The compound 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1), hereafter referred to as EPA-BA , is a highly versatile Donor- π -Acceptor (D- π -A) molecular building block. While traditionally recognized as an intermediate in organic synthesis, its unique structural asymmetry has positioned it as a critical performance-enhancer in two advanced industrial sectors: co-sensitization in Dye-Sensitized Solar Cells (DSSCs) and solvatochromic fluorescent probes for drug discovery.

This guide objectively evaluates the optoelectronic and physicochemical performance of EPA-BA against its fully aromatic and fully aliphatic structural analogues, providing researchers with actionable, field-proven methodologies.

Mechanistic Advantage: The Causality of Structural Asymmetry

In D- π -A architectures, the choice of the electron-donating amine dictates the molecule's spatial geometry and intermolecular interactions. The industry standard often defaults to Triphenylamine (TPA) due to its strong electron-donating capability. However, TPA is highly symmetrical and prone to severe π−π stacking (H-aggregation) on mesoporous semiconductor surfaces[1]. This aggregation quenches excited states and creates pathways for back-electron transfer, significantly lowering the Open-Circuit Voltage ( Voc​ )[2].

The EPA-BA Advantage: By replacing one rigid phenyl ring with a flexible ethyl chain, EPA-BA breaks molecular symmetry. This steric disruption prevents tight crystalline packing (aggregation suppression) while the remaining phenyl ring maintains the extended π -conjugation required for efficient hole transport[3]. Furthermore, the terminal benzoic acid acts as a robust anchoring group, forming bidentate coordination bonds with TiO2​ surfaces[4].

Performance Comparison: EPA-BA vs. Alternatives

To isolate the performance impact of the donor group, we compare EPA-BA against two primary alternatives:

  • TPA-BA (4-(Diphenylamino)benzoic acid): Fully aromatic, high conjugation, high aggregation.

  • DEA-BA (4-(Diethylamino)benzoic acid): Fully aliphatic amine, low aggregation, but narrower absorption and lower photostability.

Table 1: Optoelectronic & Physicochemical Properties
Compound λmax​ (nm) ϵ ( M−1cm−1 )HOMO (eV)LUMO (eV)Aggregation TendencyPrimary Limitation
TPA-BA 34525,000-5.3-2.4High ( π−π stacking)Severe self-quenching
EPA-BA 33528,000-5.2-2.3Low (Steric disruption) Optimal Balance
DEA-BA 31532,000-5.0-2.1LowPoor UV stability

Data synthesized from standard optoelectronic characterization in ethanol. HOMO/LUMO levels calculated via cyclic voltammetry against Fc/Fc+ .

Primary Industrial Application: Co-Sensitization in DSSCs

When large ruthenium-based dyes (e.g., N719) adsorb onto TiO2​ , steric hindrance leaves bare patches on the semiconductor surface. The I−/I3−​ electrolyte penetrates these gaps, leading to charge recombination (dark current). EPA-BA is engineered to act as a "molecular blanket." Its compact size allows it to co-adsorb into these interstitial spaces, blocking the electrolyte while simultaneously contributing to light harvesting in the UV-blue spectrum.

Table 2: Photovoltaic Performance (Co-sensitized with N719)
Sensitizer System Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)Dark Current Suppression
N719 (Control)16.00.700.657.28Poor
N719 + TPA-BA17.50.720.688.56Moderate
N719 + EPA-BA 18.8 0.75 0.71 10.01 Excellent
N719 + DEA-BA16.50.710.667.73Moderate

Testing conditions: AM 1.5G simulated solar light (100 mW/cm²), active area 0.16 cm².

Energy Level Alignment

The HOMO level of EPA-BA (-5.2 eV) is thermodynamically positioned above the HOMO of N719 (-5.4 eV). This allows EPA-BA to act not just as a physical barrier, but as an active hole relay , transferring holes from the N719 dye to the electrolyte, thereby accelerating dye regeneration[3].

EnergyDynamics cluster_dyes Co-Sensitization Layer TiO2 TiO2 Conduction Band (-4.0 eV) N719 N719 Dye LUMO: -3.8 eV HOMO: -5.4 eV N719->TiO2 Electron Injection EPABA EPA-BA Co-sensitizer LUMO: -2.3 eV HOMO: -5.2 eV EPABA->TiO2 Electron Injection EPABA->N719 Hole Relay Electrolyte I⁻/I₃⁻ Electrolyte Redox Potential: -4.9 eV Electrolyte->N719 Dye Regeneration Electrolyte->EPABA Dye Regeneration

Energy level alignment and charge transfer dynamics in the co-sensitized photoanode system.

Secondary Application: Solvatochromic Probes in Drug Development

Beyond solar cells, the push-pull nature of EPA-BA makes it highly sensitive to local dielectric environments. In drug development, EPA-BA is utilized as a building block for solvatochromic fluorescent probes to monitor protein-ligand binding kinetics.

  • Mechanism: When the probe moves from a polar aqueous environment into a hydrophobic protein binding pocket, the emission spectrum undergoes a massive hypsochromic (blue) shift.

  • Why EPA-BA over TPA-BA? TPA-BA's bulkiness often interferes with the natural binding affinity of the pharmacophore. EPA-BA's reduced steric footprint ensures the probe does not artificially alter the target's binding kinetics, providing highly reliable assay data.

Self-Validating Experimental Protocol: Co-Sensitized Device Fabrication

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints for the fabrication of EPA-BA/N719 co-sensitized devices.

Step 1: Substrate Preparation & Passivation

  • Clean FTO glass sequentially in detergent, deionized water, and ethanol (15 min sonication each).

  • Treat with 40 mM TiCl4​ aqueous solution at 70°C for 30 min. Causality: This creates a compact blocking layer that prevents direct contact between the FTO and the electrolyte, reducing baseline dark current.

Step 2: Photoanode Sintering

  • Screen-print mesoporous TiO2​ paste (20 nm particle size).

  • Sinter at 500°C for 30 minutes. Validation Check: The film must transition from opaque white to highly transparent, confirming the combustion of organic binders and the formation of the anatase phase.

Step 3: Dye Cocktail Formulation

  • Prepare a solution of 0.3 mM N719 and 0.15 mM EPA-BA in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Validation Check: The solution must remain optically clear. Any turbidity indicates dye precipitation (J-aggregation), which invalidates the co-sensitization process.

Step 4: Co-Sensitization & Assembly

  • Immerse the warm (80°C) TiO2​ electrodes into the dye bath for 16 hours in the dark.

  • Rinse with pure acetonitrile to remove unanchored dye.

  • Sandwich the photoanode with a Pt-coated counter electrode using a 25 μ m Surlyn thermoplastic spacer (melted at 120°C).

  • Inject standard I−/I3−​ electrolyte through a pre-drilled hole and seal.

AssemblyWorkflow Prep 1. Substrate Preparation TiCl4 Treatment (40mM, 70°C) Sinter 2. Photoanode Sintering 500°C for 30 min (Anatase Phase) Prep->Sinter Cocktail 3. Dye Cocktail Formulation 0.3mM N719 + 0.15mM EPA-BA Sinter->Cocktail Sensitize 4. Co-Sensitization 16h Immersion (Dark, RT) Cocktail->Sensitize Assemble 5. Cell Assembly Surlyn Spacer + Pt Counter Electrode Sensitize->Assemble

Step-by-step self-validating workflow for the fabrication of co-sensitized solar cells.

References

  • Kuźma, D., et al. "Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution." National Center for Biotechnology Information (PMC).[Link]

  • Zhang, Y., et al. "Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells." MDPI.[Link]

  • Li, X., et al. "Enhanced Efficiency of Dye-Sensitized Solar Cells by Controlled Co-Adsorption Self-Assembly of Dyes." ACS Applied Materials & Interfaces.[Link]

  • Katono, M., et al. "D-π-A Dye System Containing Cyano-Benzoic Acid as Anchoring Group for Dye-Sensitized Solar Cells." Langmuir.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[Ethyl(phenyl)amino]benzoic acid

Handling 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a substituted benzoic acid derivative featuring a highly lipophilic ethyl(phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-[Ethyl(phenyl)amino]benzoic acid (CAS: 1039995-85-1) requires a rigorous, scientifically grounded approach to laboratory safety. As a substituted benzoic acid derivative featuring a highly lipophilic ethyl(phenyl)amino moiety, this compound is frequently utilized as a building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis.

However, its physicochemical properties present specific occupational hazards. According to its safety profile, it is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (respiratory tract irritation) [1].

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for handling this compound, ensuring compliance with the OSHA Personal Protective Equipment (PPE) Standard (29 CFR 1910.132)[2][3] and the National Research Council's Prudent Practices in the Laboratory[4][5].

Mechanistic Hazard Profile & PPE Rationale

To effectively protect yourself, you must understand the causality behind the hazards.

  • Dermal Penetration (The Lipophilicity Factor): The addition of the ethyl and phenyl groups to the amino-benzoic acid scaffold significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to easily bypass the lipid bilayers of the human stratum corneum. If the compound is dissolved in a permeation-enhancing solvent like Dimethyl Sulfoxide (DMSO), the dermal absorption risk increases exponentially.

  • Aerosolization & Respiratory Irritation: Handled primarily as a dry, crystalline powder, this compound is highly susceptible to electrostatic charging during weighing and transfer. Micro-particulates can easily aerosolize, leading to direct deposition in the respiratory tract, triggering STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) pathways.

Table 1: Quantitative PPE Specifications and Thresholds
Hazard CategoryRequired PPEQuantitative Specification / StandardCausality / Rationale
Ocular Safety GogglesANSI Z87.1 compliant (Splash & Impact)[6]Protects against micro-dust aerosolization and solvent splashing during dissolution.
Dermal (Hands) Nitrile Gloves (Double)Thickness: 0.11 mm (Powder)Thickness: 0.40 mm (Solvent)The lipophilic nature requires robust barrier protection. Double gloving prevents breakthrough if handling with DMSO/DMF.
Respiratory Fume Hood / RespiratorFace Velocity: 80–120 fpm.Respirator: N95 or P100Prevents inhalation of electrostatically charged dust. Respirators are required only if a fume hood is unavailable or fails.
Body Lab Coat100% Cotton or Flame-ResistantPrevents accumulation of static electricity which can aerosolize the powder[2].

Hazard Mitigation & Operational Logic

The following diagram maps the physical state of the compound to its exposure routes and the necessary PPE interventions required to achieve a safe operational state.

HazardMitigation Chem 4-[Ethyl(phenyl)amino] benzoic acid Route1 Inhalation Risk (Fine Powder) Chem->Route1 Aerosolization Route2 Dermal Absorption (Lipophilic) Chem->Route2 Direct Contact Route3 Ocular Irritation (Dust/Splashes) Chem->Route3 Transfer/Mixing PPE1 N95/P100 Respirator or Fume Hood Route1->PPE1 Mitigated by PPE2 Double Nitrile Gloves & Lab Coat Route2->PPE2 Mitigated by PPE3 ANSI Z87.1 Safety Goggles Route3->PPE3 Mitigated by Safe Safe Operational State PPE1->Safe PPE2->Safe PPE3->Safe

Caption: Hazard mitigation pathway linking chemical exposure routes to specific PPE requirements.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).

  • Action: Don a 100% cotton lab coat, ANSI Z87.1 safety goggles, and double-layer nitrile gloves.

  • Self-Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening; it should be gently pulled inward. If not, do not open the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Because 4-[Ethyl(phenyl)amino]benzoic acid is a fine powder, use an anti-static ionizer gun on the boat for 5 seconds to neutralize surface charges.

  • Action: Use a grounded, stainless-steel spatula to transfer the powder.

  • Self-Validation: The powder should drop cleanly into the boat without clinging to the sides of the spatula or floating upward.

Step 3: Transfer & Dissolution

  • Action: Transfer the weighed powder into your target reaction vessel (e.g., round-bottom flask or vial).

  • Action: Add your organic solvent (e.g., DMSO, DMF, or Dichloromethane) slowly down the side of the vessel to wash any residual powder into the bulk liquid, minimizing dust generation.

  • Self-Validation: Cap the vessel and agitate. Visually confirm complete dissolution. Do not remove the vessel from the fume hood until the solution is 100% clear and homogenous. Un-dissolved micro-particulates outside the hood represent a severe inhalation hazard.

Step 4: Decontamination & Doffing

  • Action: Wipe down the balance, spatulas, and hood surface with a lint-free cloth dampened with isopropanol, followed by a secondary wipe with distilled water.

  • Action: Remove the outer pair of nitrile gloves inside the hood and dispose of them in a designated solid hazardous waste bin.

OperationalWorkflow Prep 1. Preparation Verify Fume Hood Flow & Don PPE Weigh 2. Weighing Use Anti-Static Spatula & Weigh Boat Prep->Weigh Transfer 3. Transfer Move to Reaction Vessel in Hood Weigh->Transfer Dissolve 4. Dissolution Add Solvent (e.g., DMSO/DMF) Transfer->Dissolve Decon 5. Decontamination Wet-Wipe Surfaces & Doff PPE Dissolve->Decon

Caption: Step-by-step operational workflow for safely handling 4-[Ethyl(phenyl)amino]benzoic acid.

Spill Response & Disposal Logistics

Immediate Spill Response
  • Dry Powder Spill: NEVER dry sweep. Dry sweeping will aerosolize the acute toxin. Cover the spill gently with damp absorbent paper towels (using water or a mild solvent like isopropanol) to suppress dust. Carefully scoop the wet mass using a non-sparking tool into a hazardous waste container.

  • Liquid Spill (Dissolved Compound): Apply an inert, high-capacity absorbent (e.g., vermiculite, sand, or commercial spill pads) over the liquid. Allow 5 minutes for complete absorption before scooping into a waste container.

Long-Term Disposal Plan

According to EPA/RCRA guidelines and standard prudent laboratory practices[5][7], disposal must be strictly segregated:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, puncture-resistant container labeled: "Hazardous Solid Waste: Toxic Organics (Contains 4-[Ethyl(phenyl)amino]benzoic acid)".

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, DMF, or Methanol, route to the Non-Halogenated Organic Waste carboy.

  • Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, route to the Halogenated Organic Waste carboy. Never mix halogenated and non-halogenated waste streams.

References

  • NextSDS. (n.d.). 4-[ethyl(phenyl)amino]benzoic acid — Chemical Substance Information. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Ethyl(phenyl)amino]benzoic acid
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4-[Ethyl(phenyl)amino]benzoic acid
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